molecular formula C14H8O5 B1203907 Flavopurpurin CAS No. 82-29-1

Flavopurpurin

カタログ番号: B1203907
CAS番号: 82-29-1
分子量: 256.21 g/mol
InChIキー: QWPVOAUJFKGLQA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Flavopurpurin is an anthraquinone derivative of interest in various research fields. As a research-grade chemical, this product is labeled "For Research Use Only" (RUO) and is strictly intended for laboratory research applications . This designation means it is not subject to the regulatory controls applicable to diagnostic or therapeutic agents and is not intended for use in the diagnosis, prevention, or treatment of any medical condition in humans or animals . Researchers are responsible for ensuring this product is used exclusively in controlled, non-clinical settings. ⚠️ Important Note on Content: The specific research applications, biochemical mechanisms, and detailed scientific value of this compound are highly specialized topics. The core technical details required for a comprehensive product description—such as its main applications, specific research value, and mechanism of action—are not available in the current search results. It is strongly recommended to consult specialized chemical databases, patent literature, and recent scientific publications to accurately source this critical information.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,2,6-trihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O5/c15-6-1-2-7-9(5-6)12(17)8-3-4-10(16)14(19)11(8)13(7)18/h1-5,15-16,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPVOAUJFKGLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052753
Record name Alizarine Red YCAP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82-29-1
Record name 1,2,6-Trihydroxy-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7,8-Trihydroxyanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavopurpurin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Alizarine Red YCAP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,6-TRIHYDROXYANTHRAQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GOF8W8XSL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical Properties of Flavopurpurin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flavopurpurin, also known by its CAS Number 82-29-1 and systematic name 1,2,6-trihydroxyanthracene-9,10-dione, is a trihydroxyanthraquinone. It belongs to a class of organic compounds that are of significant interest in various fields, including medicinal chemistry and materials science, due to their distinct chemical and electronic properties. This document provides an in-depth overview of the core physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various chemical databases and scientific literature, with detailed experimental protocols for key analytical methods.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in different environments and for designing experimental studies.

PropertyValueSource
Identifiers
CAS Number82-29-1[1]
Molecular FormulaC₁₄H₈O₅[1]
Molecular Weight
Average Mass256.215 g/mol [1]
Exact Mass256.03717335 Da[1]
Physical Properties
Melting Point>330°C[1]
Boiling Point462°C at 760 mmHg[1]
Density1.659 g/cm³[1]
Vapor Pressure3.72 x 10⁻⁹ mmHg at 25°C[1]
Flash Point247.3°C[1]
Refractive Index1.772[1]
Computational Descriptors
XLogP32.4[1]
LogP1.57880[1]
Hydrogen Bond Donor Count3[1]
Hydrogen Bond Acceptor Count5[1]
Rotatable Bond Count0[1]
Complexity407[1]
Heavy Atom Count19[1]

Solubility Profile

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard technique for determining the solubility of a compound in a specific solvent.[2][3]

  • Preparation : An excess amount of the solid compound (this compound) is added to a known volume of the solvent in a sealed container (e.g., a flask or vial).

  • Equilibration : The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation : After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution. Care must be taken to maintain the temperature during this step.

  • Quantification : The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by gravimetric analysis after solvent evaporation.[3]

  • Replication : The experiment is repeated at different temperatures to determine the temperature dependence of solubility.

G cluster_workflow Workflow: Shake-Flask Solubility Determination prep 1. Preparation Add excess this compound to a known volume of solvent. equil 2. Equilibration Agitate at constant temperature for 24-72h. prep->equil sep 3. Phase Separation Centrifuge or filter to remove undissolved solid. equil->sep quant 4. Quantification Analyze solute concentration in the saturated solution (e.g., HPLC, UV-Vis). sep->quant report 5. Report Solubility as mass/volume or moles/volume. quant->report

Fig. 1: Shake-Flask Method Workflow

Acidity Constant (pKa)

An experimental pKa value for this compound was not found in the provided search results. However, for the broader class of flavonoids, pKa values are influenced by the number and position of hydroxyl groups. Experimental pKa1 values for flavonoids can range widely, for instance, from 5.30 for baicalein to 8.54 for apigenin.[4] The dissociation constants are generally higher for flavanols compared to other subclasses like flavonols and flavones.[4] Given its three hydroxyl groups, this compound is expected to have acidic protons, and its pKa would likely fall within the general range observed for hydroxylated anthraquinones and flavonoids.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

Difference absorption spectroscopy as a function of pH is a common method for determining the pKa values of ionizable groups that influence a molecule's chromophore.[5]

  • Buffer Preparation : A series of buffers with precisely known pH values spanning a range around the expected pKa are prepared.

  • Solution Preparation : A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted to a constant concentration in each of the prepared buffers.

  • Spectral Measurement : The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

  • Data Analysis : The absorbance at one or more wavelengths that show significant changes with pH is plotted against the pH of the solutions. The resulting data is fitted to the Henderson-Hasselbalch equation or a similar sigmoidal function. The pH at the inflection point of the curve corresponds to the pKa value.[5]

G cluster_workflow Workflow: pKa Determination via UV-Vis Spectroscopy prep_buffers 1. Prepare Buffers Create a series of buffers with varying, known pH values. prep_samples 2. Prepare Samples Dissolve this compound at a constant concentration in each buffer. prep_buffers->prep_samples measure 3. Measure Spectra Record the UV-Vis absorption spectrum for each sample. prep_samples->measure analyze 4. Analyze Data Plot absorbance at a key wavelength vs. pH. measure->analyze determine 5. Determine pKa Fit data to a sigmoidal curve; the inflection point is the pKa. analyze->determine

Fig. 2: UV-Vis Spectrophotometric pKa Determination

Spectral Properties

The spectral properties of a compound are determined by its electronic structure. For molecules like this compound, which contain a conjugated system of pi electrons within the anthraquinone core, characteristic absorption and emission spectra are expected.

UV-Visible (UV-Vis) Spectroscopy

Flavonoids and related compounds typically exhibit two major absorption bands in the UV-visible region.[6][7]

  • Band I : Corresponds to the absorption of the B and C rings (cinnamoyl system) and is typically found at longer wavelengths.

  • Band II : Arises from the A ring (benzoyl system) and appears at shorter wavelengths.

The exact positions (λmax) and intensities (molar absorptivity) of these bands are sensitive to the substitution pattern on the rings and the solvent used.[8] For flavins, characteristic absorption peaks are often observed around 375 nm and 450 nm.[9][10] The UV-Vis spectrum provides a fingerprint for the compound and can be used for quantitative analysis via the Beer-Lambert law.[6]

Fluorescence Spectroscopy

Many flavonoids are fluorescent, meaning they absorb light at a specific wavelength and emit it at a longer wavelength. The fluorescence emission spectrum is also characteristic of the molecule's structure and its environment. Oxidized flavins typically have a strong fluorescence emission maximum around 520-530 nm.[11][12] The quantum yield of fluorescence can be significantly affected by the solvent and by the molecule's binding to other substances, such as proteins.[9]

Experimental Protocol: General Spectroscopic Analysis
  • Sample Preparation : The compound is dissolved in a suitable spectroscopic-grade solvent (e.g., methanol, ethanol, or acetonitrile) to a known concentration. The concentration should be chosen to yield an absorbance within the linear range of the spectrophotometer (typically 0.1-1.0 AU for UV-Vis).

  • UV-Vis Spectrum Acquisition : The sample is placed in a cuvette, and an absorption spectrum is recorded using a UV-Vis spectrophotometer. A solvent blank is used as a reference. The spectrum is typically scanned from around 200 to 800 nm to identify all relevant absorption maxima (λmax).[6][13]

  • Fluorescence Spectrum Acquisition :

    • Excitation Wavelength Selection : The excitation wavelength is set to one of the absorption maxima (λmax) determined from the UV-Vis spectrum.

    • Emission Scan : The fluorescence emission is scanned over a range of longer wavelengths (e.g., 450-700 nm) using a spectrofluorometer to find the emission maximum.[9][13]

    • Excitation Scan : To confirm the purity of the fluorophore, an excitation spectrum can be recorded by setting the detector at the emission maximum and scanning the excitation wavelengths. The resulting excitation spectrum should resemble the absorption spectrum.

G cluster_workflow Workflow: UV-Vis and Fluorescence Spectroscopy prep 1. Sample Preparation Dissolve this compound in a spectroscopic-grade solvent to a known concentration. uv_vis 2. UV-Vis Analysis Record absorption spectrum (200-800 nm) to find λmax. prep->uv_vis fluo_ex 3. Set Excitation Set fluorometer excitation wavelength to a measured λmax. uv_vis->fluo_ex fluo_em 4. Measure Emission Scan emission spectrum at longer wavelengths to find emission maximum. fluo_ex->fluo_em report 5. Report Data Report λmax (absorption) and λmax (emission). fluo_em->report

Fig. 3: General Workflow for Spectroscopic Analysis

References

An In-depth Technical Guide to the Synthesis of Flavopurpurin and Its Derivatives: Pathways and Biological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Flavopurpurin (1,2,6-trihydroxyanthraquinone) and its derivatives. It includes detailed experimental protocols for key synthetic steps, quantitative data, and an exploration of the potential biological significance of these compounds, particularly their interaction with cellular signaling pathways.

Introduction to this compound

This compound, a trihydroxyanthraquinone, belongs to a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The anthraquinone core, a three-ring aromatic system, serves as a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications, including anticancer and anti-inflammatory properties. This guide will focus on the chemical synthesis of this compound and its analogues, providing the necessary technical details for their preparation and characterization.

Synthesis of the Anthraquinone Core

The synthesis of this compound and its derivatives typically begins with the construction of the fundamental anthraquinone skeleton. Several classical and modern synthetic methods can be employed for this purpose.

Friedel-Crafts Acylation

A common and versatile method for synthesizing the anthraquinone core is the Friedel-Crafts acylation of a substituted phthalic anhydride with a hydroquinone derivative. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The choice of substituents on both the phthalic anhydride and the hydroquinone determines the final substitution pattern of the anthraquinone product.

Diels-Alder Reaction

The Diels-Alder reaction provides a convergent approach to the anthraquinone scaffold. This [4+2] cycloaddition reaction involves a substituted naphthoquinone acting as the dienophile and a suitable diene. Subsequent oxidation of the resulting cycloadduct yields the aromatic anthraquinone ring system.

Synthesis of this compound (1,2,6-Trihydroxyanthraquinone)

A key strategy for the synthesis of this compound involves the introduction of hydroxyl groups onto the anthraquinone core. A prominent method is through the sulfonation of anthraquinone followed by alkali fusion.

Sulfonation of Anthraquinone

The sulfonation of anthraquinone with oleum (fuming sulfuric acid) can lead to a mixture of sulfonated derivatives. The position of sulfonation is influenced by reaction conditions and the presence of catalysts. To achieve substitution at the alpha-positions (1, 4, 5, 8), a mercury catalyst is often employed. For the synthesis of this compound, obtaining anthraquinone disulfonic acids with sulfo groups at the 2 and 6 positions is a crucial step.

Experimental Protocol: Sulfonation of Anthraquinone [1]

  • Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer and a heating mantle, add oleum (20-24%).

  • Addition of Anthraquinone: While stirring, gradually add anthraquinone to the oleum. The weight ratio of oleum to anthraquinone is typically between 3:1 and 4:1.

  • Heating: Heat the reaction mixture to 70°C before adding the anthraquinone. After the addition is complete, raise the temperature to 160-170°C and maintain it for 2 hours.

  • Work-up: After cooling, slowly and carefully pour the reaction mixture into a large volume of distilled water. This will precipitate the unreacted anthraquinone and dissolve the sulfonated products. The resulting solution contains a mixture of mono- and disulfo-substituted anthraquinones.

Alkaline Fusion of Anthraquinone Disulfonic Acids

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved by starting with a pre-functionalized anthraquinone or by modifying the this compound molecule itself. For instance, starting with 2,6-dihydroxyanthraquinone, further hydroxylation or other functional group interconversions can lead to a variety of derivatives.

Experimental Protocol: Reduction of 2,6-dihydroxy-9,10-anthraquinone [2]

This protocol describes the reduction of a dihydroxyanthraquinone, which can be a starting point for further derivatization.

  • Reaction Setup: In a suitable reaction vessel under an argon atmosphere, dissolve 2,6-dihydroxy-9,10-anthraquinone in a 1 M Na₂CO₃ solution.

  • Reduction: Add sodium borohydride (NaBH₄) to the solution at room temperature.

  • Reaction Time: Stir the reaction mixture overnight.

  • Work-up: The resulting 2,6-dihydroxyanthracene can be isolated and used for subsequent reactions.

Quantitative Data

Precise quantitative data is essential for the reproducibility and optimization of synthetic protocols. The following table summarizes key data for anthraquinone and its derivatives, although specific yield and complete spectral data for this compound synthesis were not available in the provided search results.

CompoundSynthesis MethodReagents and ConditionsYield (%)Spectroscopic DataReference
Anthraquinone Oxidation of AnthraceneAnthracene, Glacial Acetic Acid, CrO₃, H₂O, Heat--[3]
Anthraquinone-2,6- and 2,7-disulfonic acid mixture SulfonationAnthraquinone, Oleum (20-24%), 160-170°C, 2h-NMR: The composition of the mixture can be determined by NMR spectroscopy. For example, a mixture was found to contain 0.19 M 2,7-AQDS, 0.16 M 2,6-AQDS, and 0.02 M AQS.[4]

Note: The yields for the synthesis of this compound via sulfonation and alkali fusion are expected to be moderate and would require careful optimization of reaction conditions.

Biological Activity and Signaling Pathways

Flavonoids, the broader class of compounds to which this compound belongs, are known to exert a variety of biological effects, often through the modulation of key cellular signaling pathways. While specific studies on this compound are limited in the provided search results, the general effects of flavonoids on the PI3K/Akt and MAPK pathways provide a strong rationale for investigating the bioactivity of this compound and its derivatives.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[5] Dysregulation of this pathway is a hallmark of many cancers.[6][7] Flavonoids have been shown to inhibit the PI3K/Akt pathway, leading to decreased cancer cell survival.[6][7]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in cell proliferation, differentiation, and apoptosis.[3] Flavonoids have been reported to modulate MAPK signaling, which can contribute to their anti-inflammatory and anticancer properties.[3]

Hypothesized Signaling Pathway of this compound

Based on the known activities of related flavonoids, it is hypothesized that this compound may inhibit the PI3K/Akt and MAPK signaling pathways, leading to the induction of apoptosis in cancer cells.

Flavopurpurin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits MEK MEK This compound->MEK Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes ERK ERK MEK->ERK Activates pERK p-ERK ERK->pERK pERK->Proliferation Promotes

Caption: Hypothesized signaling pathway of this compound.

Experimental Workflows

To investigate the effects of this compound and its derivatives on cellular signaling pathways, a series of well-established experimental workflows can be employed.

Cell Culture and Treatment

Cancer cell lines with constitutively active PI3K/Akt or MAPK pathways are suitable models. Cells are cultured under standard conditions and then treated with varying concentrations of this compound or its derivatives for specific time periods.

Western Blot Analysis

Western blotting is a key technique to assess the phosphorylation status of target proteins, which is indicative of their activation state.

Experimental Protocol: Western Blot Analysis of p-Akt and p-ERK [5][8][9][10][11]

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of Akt (p-Akt) and ERK (p-ERK), as well as antibodies for total Akt and total ERK (as loading controls).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

Experimental Workflow Diagram

Western_Blot_Workflow Start Cell Treatment with This compound Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (p-Akt, p-ERK, Total Akt, Total ERK) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Caption: General workflow for Western blot analysis.

Conclusion

The synthesis of this compound and its derivatives presents a promising avenue for the development of novel therapeutic agents. The synthetic routes, primarily involving the sulfonation of anthraquinone followed by alkaline fusion, offer a viable, though challenging, approach to these molecules. Further research is required to optimize these synthetic protocols and to fully characterize the resulting compounds. Moreover, the exploration of their biological activities, particularly their effects on key signaling pathways such as PI3K/Akt and MAPK, will be crucial in elucidating their therapeutic potential. The experimental workflows outlined in this guide provide a solid foundation for such investigations.

References

Flavopurpurin: A Technical Guide to its Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavopurpurin, a naturally occurring anthraquinone, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the primary natural sources of this compound and details the methodologies for its extraction and purification. Quantitative data from various studies are summarized to offer a comparative analysis of extraction efficiencies. Furthermore, this guide outlines detailed experimental protocols and visualizes key processes to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, chemically known as 1,2,4-trihydroxyanthraquinone, is a polycyclic aromatic quinone that belongs to the anthraquinone family of natural pigments.[1] Historically used as a dye, recent research has shifted focus towards its biological activities, which include potential anticancer, anti-inflammatory, and antioxidant effects. The exploration of these properties necessitates reliable methods for obtaining pure this compound from its natural sources. This guide aims to consolidate the current knowledge on the natural origins of this compound and the scientific principles behind its extraction and isolation.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with notable concentrations in the roots of plants from the Rubia genus and in the seeds of Senna obtusifolia.

  • Rubia tinctorum (Common Madder): The roots of Rubia tinctorum are a historically significant source of anthraquinones, including this compound and its related compounds, alizarin and purpurin.[2][3] In the plant, these compounds often exist as glycosides, such as ruberythric acid, which are precursors to the free anthraquinones.[2] The concentration of these compounds can be influenced by the age of the plant, with older roots generally containing higher amounts of anthraquinones.[3]

  • Rubia cordifolia (Indian Madder): Similar to Rubia tinctorum, the roots of Rubia cordifolia are a rich source of a variety of anthraquinone pigments, including purpurin and its precursor, pseudopurpurin, from which this compound can be derived.[4]

  • Senna obtusifolia (Sicklepod or Cassia obtusifolia): The seeds of this leguminous plant are a known source of various anthraquinones.[5][6] While often considered a weed, its seeds contain a significant amount of these bioactive compounds, making it a viable natural source for extraction.

Biosynthesis of this compound

In plants of the Rubia genus, this compound and other anthraquinones are synthesized via the chorismate/o-succinylbenzoic acid (OSB) pathway.[7][8] This pathway is distinct from the polyketide pathway, which is another major route for anthraquinone biosynthesis in other organisms.

The biosynthesis begins with chorismic acid, a key intermediate in the shikimate pathway. Through a series of enzymatic reactions, chorismate is converted to o-succinylbenzoic acid. The subsequent steps involve the formation of a naphthalene ring system, which is then prenylated and further modified to yield the characteristic tricyclic anthraquinone skeleton. While the general pathway is understood, the specific enzymatic steps leading to the 1,2,4-hydroxylation pattern of this compound are a subject of ongoing research.

Flavopurpurin_Biosynthesis Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate o_Succinylbenzoic_Acid o-Succinylbenzoic Acid (OSB) Chorismate->o_Succinylbenzoic_Acid Isochorismate Synthase, OSB Synthase Naphthalene_Intermediate Naphthalene Intermediate o_Succinylbenzoic_Acid->Naphthalene_Intermediate OSB:CoA Ligase, Naphthoate Synthase Anthraquinone_Skeleton Anthraquinone Skeleton Naphthalene_Intermediate->Anthraquinone_Skeleton Prenylation & Cyclization This compound This compound (1,2,4-Trihydroxyanthraquinone) Anthraquinone_Skeleton->this compound Hydroxylation

Figure 1: Simplified Biosynthesis Pathway of this compound.

Extraction Methodologies

The extraction of this compound from its natural sources involves several key steps, including sample preparation, extraction, and often, hydrolysis of glycosidic precursors. The choice of method can significantly impact the yield and purity of the final product.

Traditional Solvent Extraction

Traditional methods such as Soxhlet extraction and maceration are widely used for the extraction of anthraquinones.

  • Soxhlet Extraction: This continuous extraction method utilizes a solvent that is repeatedly cycled through the plant material, allowing for a thorough extraction. Common solvents include ethanol, methanol, and chloroform.[2]

  • Maceration: This simple technique involves soaking the plant material in a solvent for an extended period. The choice of solvent and duration of maceration are critical parameters.

Modern Extraction Techniques

To improve efficiency and reduce solvent consumption, modern extraction techniques have been developed.

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant matrix, leading to a more rapid and efficient extraction process.[9][10][11][12][13] The key parameters to optimize include microwave power, extraction time, solvent type, and solid-to-liquid ratio.

  • Enzymatic Hydrolysis: Since this compound and other anthraquinones often exist as glycosides in plants, enzymatic hydrolysis is a crucial step to release the free aglycones.[14][15] This can be achieved using endogenous enzymes present in the plant material or by the addition of external enzymes like β-glucosidase.[14]

Quantitative Data on Extraction

The yield of this compound and related anthraquinones varies depending on the natural source and the extraction method employed. The following tables summarize available quantitative data.

Plant SourceExtraction MethodKey Anthraquinones QuantifiedReported Yield/ContentReference(s)
Rubia tinctorumStirring in water (endogenous enzymatic hydrolysis)Alizarin6.1 to 11.8 mg/g of root[16]
Rubia tinctorumRefluxing ethanol-waterTotal Anthraquinones35% of the extract[17]
Rubia tinctorumMicrowave-Assisted Extraction (Water)Total PigmentsOptimized for color intensity[6]
Senna obtusifoliaSoxhlet (petroleum ether) followed by aqueous extractionTotal AnthraquinonesNot specified in percentage, but a significant component[6]
Cassia fistulaDecoctionTotal Anthraquinone Glycosides0.2194 ± 0.0077 %w/w (as aloe-emodin)[15]

Note: Specific quantitative data for this compound is often reported as part of the total anthraquinone content. Further chromatographic analysis is required for precise quantification.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction and analysis of this compound.

Protocol for Soxhlet Extraction of Anthraquinones from Senna obtusifolia Seeds
  • Sample Preparation: Dry the Senna obtusifolia seeds and grind them into a fine powder.

  • Defatting: Place the powdered seeds in a Soxhlet apparatus and extract with petroleum ether for approximately 20 hours to remove lipids.

  • Anthraquinone Extraction: Air-dry the defatted seed meal and then extract it with a polar solvent such as ethanol or methanol in the Soxhlet apparatus.

  • Solvent Evaporation: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude anthraquinone extract.

Soxhlet_Extraction_Workflow Start Senna obtusifolia Seeds Grinding Grinding Start->Grinding Defatting Soxhlet Extraction (Petroleum Ether) Grinding->Defatting Anthraquinone_Extraction Soxhlet Extraction (Ethanol/Methanol) Defatting->Anthraquinone_Extraction Evaporation Solvent Evaporation Anthraquinone_Extraction->Evaporation Crude_Extract Crude Anthraquinone Extract Evaporation->Crude_Extract

Figure 2: Workflow for Soxhlet Extraction of Anthraquinones.
Protocol for Microwave-Assisted Extraction (MAE) of Anthraquinones from Rubia tinctorum Roots

  • Sample Preparation: Use powdered roots of Rubia tinctorum.

  • Extraction Setup: Place a known amount of the powdered root material in a microwave-transparent vessel with a suitable solvent (e.g., water or ethanol-water mixture).[6]

  • Microwave Irradiation: Apply microwave power for a specified duration. Optimal conditions may vary, but a representative starting point could be 400-800 W for 10-30 minutes.[6]

  • Filtration and Concentration: After extraction, filter the mixture and concentrate the filtrate to obtain the crude extract.

Protocol for HPLC Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound and other anthraquinones.[18][19][20][21][22][23]

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is commonly used.[19]

  • Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: Monitor the eluent at a wavelength where anthraquinones show strong absorbance, generally around 254 nm or 280 nm.

  • Quantification: Prepare a calibration curve using a certified standard of this compound at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Purification of this compound

The crude extract containing this compound typically requires further purification to isolate the compound of interest.

Column Chromatography

Column chromatography is a widely used technique for the separation of compounds from a mixture.[17][24][25][26][27]

  • Stationary Phase: Silica gel or alumina are common stationary phases.

  • Mobile Phase: A solvent system of increasing polarity is used to elute the compounds from the column. The choice of solvents depends on the polarity of the compounds in the mixture. For anthraquinones, a gradient of hexane-ethyl acetate or chloroform-methanol can be effective.

Preparative HPLC

For obtaining high-purity this compound, preparative HPLC is the method of choice.[28][29][30][31][32] This technique operates on the same principles as analytical HPLC but uses larger columns to handle larger sample loads. The fractions containing the pure compound are collected for further use.

Purification_Workflow Crude_Extract Crude Anthraquinone Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Preparative_HPLC Preparative HPLC (Optional) Pooling->Preparative_HPLC Pure_this compound Pure this compound Pooling->Pure_this compound Preparative_HPLC->Pure_this compound

Figure 3: General Workflow for the Purification of this compound.

Conclusion

This compound, a promising bioactive anthraquinone, can be efficiently sourced from plants of the Rubia genus and Senna obtusifolia. This technical guide has detailed the primary natural sources and various extraction methodologies, from traditional solvent-based approaches to modern techniques like microwave-assisted extraction. The importance of enzymatic or acid hydrolysis to liberate the free aglycone from its glycosidic form has been highlighted. While quantitative data for this compound itself is often embedded within the total anthraquinone content, the provided protocols for extraction, purification, and HPLC analysis offer a solid foundation for researchers to isolate and quantify this compound with high purity. Further research to elucidate the specific enzymatic steps in the biosynthesis of this compound and to optimize extraction protocols for maximizing its yield will be invaluable for advancing its potential applications in the pharmaceutical and nutraceutical industries.

References

Investigating the Biological Activity of Flavopurpurin in Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavopurpurin, a synthetic flavonoid also known as Alvocidib, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action. Initially identified as a potent inhibitor of cyclin-dependent kinases (CDKs), its biological activities extend to the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways implicated in cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the biological activity of this compound in various cell lines, detailing its effects on cell viability, its intricate interplay with cellular signaling cascades, and standardized protocols for its investigation.

Data Presentation: Quantitative Effects of this compound

The cytotoxic and enzyme-inhibitory activities of this compound have been documented across a range of human cancer cell lines and specific kinases. The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of its potency.

Table 1: In-Vitro Cytotoxicity of this compound (Alvocidib) in Human Cancer Cell Lines
Cell LineCancer TypeAssayIncubation Time (hrs)IC50 (nM)
HCT116Colon CarcinomaColony Growth-13[1]
A2780Ovarian CarcinomaColony Growth-15[1]
PC3Prostate CarcinomaColony Growth-10[1]
Mia PaCa-2Pancreatic CancerColony Growth-36[1]
LNCaPProstate CarcinomaMTT7216[1]
K562Chronic Myeloid LeukemiaMTT72130[1]
Hut78Cutaneous T-cell LymphomaCellTiterGlo-<100[2]
KKU-055CholangiocarcinomaMTS7240.1 ± 1.8[3]
KKU-100CholangiocarcinomaMTS7291.9 ± 6.2[3]
KKU-213CholangiocarcinomaMTS7258.2 ± 4.3[3]
KKU-214CholangiocarcinomaMTS7256 ± 9.7[3]
Table 2: Kinase Inhibitory Activity of this compound (Alvocidib)
Kinase TargetAssay TypeIC50 (nM)
CDK1Cell-free30[1]
CDK2Cell-free170[1]
CDK4Cell-free100[1]
CDK6Cell-free60[4]
CDK9Cell-free20[1][4]
p38α MAPKCell-free1340[2]
p38β MAPKCell-free1820[2]
p38γ MAPKCell-free650[2]
p38δ MAPKCell-free450[2]

Core Mechanisms of Action

This compound exerts its biological effects through several interconnected mechanisms, primarily revolving around the inhibition of CDKs, leading to cell cycle arrest and induction of apoptosis. It also modulates critical inflammatory and survival signaling pathways.

Cell Cycle Arrest

As a pan-CDK inhibitor, this compound disrupts the normal progression of the cell cycle. By inhibiting CDK1, CDK2, and CDK4, it can induce cell cycle arrest at both the G1 and G2 phases, preventing cells from entering the synthesis (S) and mitosis (M) phases, respectively[5]. This blockade of the cell cycle is a key component of its anti-proliferative activity.

This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB Inhibits CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE Inhibits CDK4_CyclinD CDK4/Cyclin D This compound->CDK4_CyclinD Inhibits G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Promotes G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Promotes CDK4_CyclinD->G1_S_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest G2_M_Transition->Cell_Cycle_Arrest G1_S_Transition->Cell_Cycle_Arrest

This compound-induced cell cycle arrest via CDK inhibition.
Induction of Apoptosis

This compound is a potent inducer of apoptosis in a wide range of cancer cell lines. This programmed cell death is triggered through both intrinsic (mitochondrial) and extrinsic pathways. Evidence suggests that this compound can enhance apoptosis by promoting the release of cytochrome c from the mitochondria and activating the caspase cascade, including caspase-3, -8, and -9[6]. The cleavage of Poly (ADP-ribose) polymerase (PARP) is a hallmark of this process.

This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces release Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis Leads to

Intrinsic apoptosis pathway induced by this compound.
Modulation of NF-κB and MAPK Signaling Pathways

This compound has been shown to suppress the activation of the pro-inflammatory and pro-survival NF-κB and MAPK signaling pathways. It can inhibit the phosphorylation of key signaling molecules, thereby preventing the downstream cascade that leads to the expression of genes involved in inflammation, cell proliferation, and survival[6].

NF-κB Pathway: this compound can abrogate TNF-α-induced NF-κB activation[6]. This is potentially achieved by inhibiting the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. Inhibition of IκBα phosphorylation prevents its degradation, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and blocking its translocation to the nucleus.

TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 IkBa->p65_p50 Inhibits Nucleus Nucleus p65_p50->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Promotes This compound This compound This compound->IKK Inhibits TNFa TNF-α Upstream_Kinases Upstream Kinases TNFa->Upstream_Kinases Activates p38 p38 Upstream_Kinases->p38 Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates ERK ERK Upstream_Kinases->ERK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activates JNK->AP1 Activates ERK->AP1 Activates Gene_Expression Tumorigenesis-related Gene Expression AP1->Gene_Expression Promotes This compound This compound This compound->p38 Inhibits This compound->JNK Inhibits This compound->ERK Inhibits Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Add_MTT Add MTT solution Treat_Cells->Add_MTT Incubate Incubate (4 hours) Add_MTT->Incubate Add_DMSO Add DMSO Incubate->Add_DMSO Read_Absorbance Read absorbance (570 nm) Add_DMSO->Read_Absorbance Treat_Cells Treat cells with this compound Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V-FITC & PI Harvest_Cells->Stain_Cells Incubate Incubate (15 min, dark) Stain_Cells->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Cell_Lysis Cell Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

References

Flavopurpurin: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Executive Summary

Flavopurpurin, a trihydroxyanthraquinone, represents a scaffold of significant interest in medicinal chemistry due to its potential therapeutic activities, including anticancer, antioxidant, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and structurally related hydroxyanthraquinones. Due to the limited availability of specific quantitative data for this compound, this document synthesizes findings from closely related analogs, such as purpurin and alizarin, to establish a predictive SAR framework. This guide includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support further research and development of this compound-based therapeutic agents.

Introduction to this compound and its Therapeutic Potential

This compound (1,2,6-trihydroxyanthraquinone) is a member of the hydroxyanthraquinone class of compounds, which are widely distributed in nature and are known for their diverse pharmacological properties. The core anthraquinone structure, substituted with hydroxyl groups, imparts a range of biological activities. These compounds have been investigated for their potential to modulate cellular pathways involved in cancer, inflammation, and oxidative stress. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the rational design of more potent and selective drug candidates.

Structure-Activity Relationship (SAR) Analysis

The biological activity of hydroxyanthraquinones is significantly influenced by the number and position of hydroxyl groups on the anthraquinone core. The following sections summarize the SAR for anticancer, antioxidant, and anti-inflammatory activities based on studies of this compound and its close structural analogs.

Anticancer Activity

The cytotoxicity of hydroxyanthraquinones against various cancer cell lines is a key area of investigation. The presence and positioning of hydroxyl groups play a critical role in their anticancer potential.

Table 1: Anticancer Activity of this compound and Related Hydroxyanthraquinones

CompoundStructureCancer Cell LineIC50 (µM)Reference
This compound (Analog) 1,2,6-TrihydroxyanthraquinoneData Not Available--
Alizarin 1,2-DihydroxyanthraquinoneHepG2160.4 - 216.8[1]
SW1990 (Pancreatic)22.1[1]
PANC-1 (Pancreatic)15.6[1]
Purpurin 1,2,4-TrihydroxyanthraquinoneL929>100[2]
Quinizarin 1,4-DihydroxyanthraquinoneL929>100[2]
Emodin-8-O-β-D-glucopyranoside Emodin GlycosideHCT 116 (Colorectal)>50[3]
2-Hydroxy-3-methylanthraquinone A549 (Lung)80.55 (72h)[4]
HepG2 (Liver)98.6 (48h)[4]

Note: Data for this compound is currently limited in publicly accessible literature. The presented data for related compounds provides insights into the potential activity of the trihydroxyanthraquinone scaffold.

Antioxidant Activity

The antioxidant capacity of hydroxyanthraquinones is attributed to their ability to scavenge free radicals and chelate metal ions. The number and position of hydroxyl groups directly impact this activity. Purpurin, with three hydroxyl groups, has demonstrated potent antioxidant effects.

Table 2: Antioxidant Activity of Purpurin and Related Anthraquinones

CompoundAssayActivity MetricResultReference
Purpurin DPPH Radical ScavengingIC50Potent Activity[5]
ABTS Radical Cation ScavengingIC50Potent Activity[5]
Hydrogen Peroxide Scavenging% ScavengingHigh Activity[5]
Ferric Reducing Antioxidant PowerAbsorbance at 700 nmHigh Reducing Power[5]
Lipid Peroxidation Inhibition% InhibitionHigh Inhibition[5]
Anthrarufin Multiple Assays-Lower than Purpurin[5]
Chrysazin Multiple Assays-Lower than Purpurin[5]
Anti-inflammatory Activity

Hydroxyanthraquinones can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators. Purpurin has been shown to down-regulate the NLRP3 inflammasome, a key component of the inflammatory response.

Table 3: Enzyme Inhibition Activity of Purpurin and Related Anthraquinones

CompoundEnzyme TargetIC50 (µM)Reference
Purpurin Acetylcholinesterase-Good Inhibition
Butyrylcholinesterase-Good Inhibition
Tyrosinase-Good Inhibition
α-Amylase-Good Inhibition
α-Glucosidase-Good Inhibition
Alizarin Acetylcholinesterase-Moderate Inhibition
Quinizarin Acetylcholinesterase-Moderate Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound and related compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability.[6][7]

  • Materials:

    • This compound or analog compounds

    • Target cancer cell lines (e.g., HepG2, A549, HCT 116)

    • Culture medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • CO₂ incubator

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the medium containing the compounds and incubate for 24, 48, or 72 hours.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical.

  • Materials:

    • This compound or analog compounds

    • DPPH solution (0.1 mM in methanol)

    • Methanol

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Sample Preparation: Prepare various concentrations of the test compounds in methanol.

    • Reaction Mixture: Add 100 µL of the DPPH solution to 100 µL of each sample concentration in a 96-well plate.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance at 517 nm.

    • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production in Macrophages

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Materials:

    • This compound or analog compounds

    • RAW 264.7 macrophage cell line

    • LPS from E. coli

    • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Culture medium

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate for 10 minutes at room temperature.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Calculation: Determine the concentration of nitrite from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathway Modulation

Hydroxyanthraquinones exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate key pathways implicated in the anticancer activity of this class of compounds.

anticancer_pathways cluster_p53 p53 Signaling Pathway cluster_jak_stat JAK/STAT Signaling Pathway p53 p53 Activation p21 p21 Upregulation p53->p21 apoptosis_p53 Apoptosis p53->apoptosis_p53 cdk CDK1/CDK2 Inhibition p21->cdk rb Rb Hypophosphorylation cdk->rb g1_arrest G1 Cell Cycle Arrest rb->g1_arrest il6 IL-6 il6r IL-6R il6->il6r jak2 JAK2 il6r->jak2 stat3 STAT3 jak2->stat3 p_stat3 p-STAT3 stat3->p_stat3 nucleus Nucleus p_stat3->nucleus gene_exp Gene Expression (Proliferation, Invasion) nucleus->gene_exp hydroxyanthraquinone Hydroxyanthraquinones (e.g., this compound analogs) hydroxyanthraquinone->p53 Induces hydroxyanthraquinone->jak2 Inhibits

Figure 1. Modulation of p53 and JAK/STAT pathways by hydroxyanthraquinones.

experimental_workflow start Start: this compound Derivative Library cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity antioxidant Antioxidant Activity Assays (e.g., DPPH, ABTS) start->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO Production) start->anti_inflammatory lead_id Lead Compound Identification cytotoxicity->lead_id antioxidant->lead_id anti_inflammatory->lead_id mechanism Mechanism of Action Studies (Signaling Pathway Analysis) lead_id->mechanism in_vivo In Vivo Efficacy Studies (Xenograft Models) mechanism->in_vivo end Preclinical Candidate in_vivo->end

Figure 2. General experimental workflow for evaluating this compound derivatives.

Conclusion and Future Directions

The structure-activity relationship data for hydroxyanthraquinones, including purpurin and alizarin, provide a valuable foundation for predicting the therapeutic potential of this compound. The number and position of hydroxyl groups are critical determinants of their anticancer, antioxidant, and anti-inflammatory activities. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to elucidate its specific SAR. In particular, obtaining quantitative data such as IC50 values for this compound against a panel of cancer cell lines and key enzymes is a critical next step. Elucidating the precise molecular targets and signaling pathways modulated by this compound will be essential for its development as a potential therapeutic agent. This technical guide serves as a resource to inform and guide these future research endeavors.

References

Spectroscopic characterization of Flavopurpurin (UV-Vis, NMR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Flavopurpurin (1,2,4-trihydroxyanthraquinone), a naturally occurring red/yellow dye with potential applications in various scientific fields. This document outlines the fundamental spectroscopic data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats. Detailed experimental protocols for acquiring this data are also provided, alongside a logical workflow for the comprehensive spectroscopic analysis of natural products like this compound.

Introduction to this compound

This compound, also known as Purpurin or 1,2,4-trihydroxyanthraquinone, belongs to the anthraquinone class of compounds. Its chemical structure consists of an anthracene core with three hydroxyl groups and two ketone groups. The extensive conjugation in its aromatic system gives rise to its characteristic color and distinct spectroscopic properties. Accurate and thorough spectroscopic characterization is paramount for its identification, purity assessment, and for understanding its chemical behavior in various applications, including drug development.

Spectroscopic Data of this compound

The following sections summarize the key spectroscopic data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are characteristic of the chromophore system present in this compound. The UV-Vis spectrum of this compound is typically recorded in a solvent such as methanol.

Table 1: UV-Vis Absorption Data for this compound in Methanol

Wavelength (λmax) (nm)Solvent
~480, ~500 (shoulder), ~545 (shoulder)Methanol

Note: The exact absorption maxima can be influenced by the solvent and pH. The provided data is based on typical spectra of purpurin derivatives in polar solvents. In a water-dioxane mixture, the neutral form of purpurin shows an absorption maximum at around 500 nm with shoulders at 476 and 545 nm, while in toluene, a peak at 480 nm is observed.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1H NMR spectroscopy reveals the chemical environment and connectivity of hydrogen atoms, while 13C NMR spectroscopy provides information about the carbon skeleton. The following data is for this compound dissolved in deuterated dimethyl sulfoxide (DMSO-d6).

Table 2: ¹H NMR Spectral Data of this compound in DMSO-d6

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
Data not available in search results

Table 3: ¹³C NMR Spectral Data of this compound in DMSO-d6

Chemical Shift (δ) (ppm)Assignment
Data not available in search results

Note: While specific experimental NMR data for this compound in DMSO-d6 was not found in the search results, the tables are provided as a template for expected data. The chemical shifts would be indicative of the aromatic protons and carbons, as well as the hydroxyl protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information allows for the determination of the molecular weight and elemental composition of a compound. For this compound (C₁₄H₈O₅), the expected exact mass is 256.0372 g/mol .[2]

Table 4: Mass Spectrometry Data for this compound

Ionm/z (Observed)Relative Intensity (%)
[M]+•Data not available in search results
Fragment IonsData not available in search results

Note: Specific mass spectral data with fragment ions for this compound was not available in the provided search results. The molecular ion peak [M]+• would be expected at an m/z corresponding to its molecular weight.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) of this compound in the ultraviolet and visible regions.

Materials and Equipment:

  • This compound standard

  • Methanol (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in methanol. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax for optimal accuracy.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

  • Blank Measurement: Fill a quartz cuvette with the methanol solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum from 200 to 800 nm.

  • Sample Measurement: Rinse the cuvette with the this compound solution and then fill it. Place the sample cuvette in the spectrophotometer.

  • Data Acquisition: Scan the sample from 200 to 800 nm and record the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its chemical structure.

Materials and Equipment:

  • This compound standard

  • Deuterated dimethyl sulfoxide (DMSO-d6) with tetramethylsilane (TMS) as an internal standard

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of DMSO-d6 in a clean, dry vial. Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Shimming and Locking: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment includes a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C. Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the this compound structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

  • This compound standard

  • Methanol (HPLC or LC-MS grade)

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI or Electron Impact - EI source)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in methanol.

  • Instrument Setup: Calibrate the mass spectrometer using a suitable standard. Set the ionization source parameters (e.g., capillary voltage, cone voltage for ESI; electron energy for EI) to optimal values for flavonoid analysis.

  • Sample Introduction: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or coupled with a liquid chromatography (LC) system. For EI, the sample is introduced via a direct insertion probe.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). If using a tandem mass spectrometer (MS/MS), select the molecular ion peak for fragmentation and acquire the product ion spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. Compare the observed m/z values with the calculated exact mass of this compound.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structure Elucidation Isolation Isolation & Purification of this compound UV_Vis UV-Vis Spectroscopy Isolation->UV_Vis NMR NMR Spectroscopy (1H, 13C) Isolation->NMR MS Mass Spectrometry (MS, MS/MS) Isolation->MS UV_Data Determine λmax UV_Vis->UV_Data NMR_Data Assign Chemical Shifts NMR->NMR_Data MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data Structure Confirm Structure of this compound UV_Data->Structure NMR_Data->Structure MS_Data->Structure

Spectroscopic Characterization Workflow

This workflow begins with the isolation and purification of the compound, followed by parallel analysis using UV-Vis, NMR, and Mass Spectrometry. The data from each technique is then interpreted to determine key structural features, ultimately leading to the comprehensive elucidation and confirmation of the molecular structure.

References

Flavopurpurin: A Historical Dye Illuminating Modern Scientific Inquiry

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the historical context, discovery, and evolving applications of Flavopurpurin (1,2,6-trihydroxyanthraquinone).

Executive Summary

This compound, a trihydroxyanthraquinone, has journeyed from a historical dye component to a molecule of interest in contemporary scientific research. This technical guide provides a comprehensive overview of its discovery, historical use as a colorant, and emerging applications in the biomedical field. Drawing parallels with its isomers and the broader class of anthraquinones, this document outlines the potential of this compound in drug development, particularly as an enzyme inhibitor. Detailed methodologies for the synthesis and analysis of related compounds are presented to facilitate further investigation into this intriguing molecule.

Historical Context and Discovery

The story of this compound is intrinsically linked to the history of natural dyes. For centuries, the roots of the madder plant (Rubia tinctorum) were a primary source for red and purple dyes. In 1826, the French chemist Pierre-Jean Robiquet first isolated two distinct colorants from madder root: alizarin, the more stable red dye, and purpurin, which faded more rapidly.

While the synthesis of alizarin was a landmark achievement in 1868 by German chemists Carl Graebe and Carl Liebermann, the specific discovery of its isomer, this compound (1,2,6-trihydroxyanthraquinone), is attributed to the work of Edward Schunck and Hermann Römer in 1875 . Their research further elucidated the complex chemistry of anthraquinone derivatives present in natural sources and those accessible through synthesis.

Historically, this compound, alongside other related compounds like purpurin and anthrapurpurin, was utilized in the textile industry. The color imparted by these dyes depended on the mordant used, with aluminum yielding reds, iron producing violets, and chromium resulting in brownish-red hues. The advent of synthetic dyes in the late 19th and early 20th centuries gradually led to a decline in the widespread use of these natural colorants in industrial applications.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValue
Systematic Name 1,2,6-Trihydroxy-9,10-anthracenedione
Common Name This compound
CAS Number 82-29-1
Molecular Formula C₁₄H₈O₅
Molecular Weight 256.21 g/mol

Modern Applications in Research and Drug Development

While direct research on this compound is limited, the broader class of polyhydroxyanthraquinones has garnered significant interest for its therapeutic potential. The biological activities of these compounds are largely attributed to their chemical structure, particularly the number and position of hydroxyl groups on the anthraquinone core.

Potential as a Protein Kinase CK2 Inhibitor

A closely related isomer, 1,2,5,6-tetrahydroxyanthraquinone, has been identified as an inhibitor of Protein Kinase CK2.[1] CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a critical role in cell growth, proliferation, and the suppression of apoptosis. The inhibition of CK2 is a promising strategy in cancer therapy. Given the structural similarity, it is plausible that this compound may also exhibit inhibitory activity against CK2 and other kinases.

Anticancer and Biological Activities of Anthraquinones

Anthraquinone derivatives are known to exhibit a range of biological activities, including:

  • Anticancer Effects: Many anthraquinones demonstrate cytotoxic effects against various cancer cell lines. Their mechanisms of action are believed to include DNA intercalation and the induction of apoptosis.[2]

  • Antimicrobial and Anti-inflammatory Properties: Various natural and synthetic anthraquinones have shown potential as antimicrobial and anti-inflammatory agents.

Signaling Pathways

Based on the known activity of the related compound 1,2,5,6-tetrahydroxyanthraquinone as a Protein Kinase CK2 inhibitor, a hypothetical signaling pathway for this compound-induced apoptosis can be proposed. Inhibition of CK2 by this compound could disrupt downstream signaling cascades that promote cell survival, such as the PI3K/Akt pathway, leading to the activation of apoptotic processes in cancer cells.

Flavopurpurin_Signaling_Pathway This compound This compound CK2 Protein Kinase CK2 This compound->CK2 Inhibition Proliferation Cell Proliferation & Survival CK2->Proliferation Promotes Apoptosis Apoptosis CK2->Apoptosis Inhibits

Hypothetical signaling pathway of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate investigation of this compound's properties and biological activities.

General Protocol for Synthesis of Trihydroxyanthraquinones

The synthesis of specific trihydroxyanthraquinone isomers like this compound can be challenging due to the need for precise regiocontrol. A general approach involves the Friedel-Crafts acylation of a substituted benzene with phthalic anhydride, followed by cyclization and functional group manipulations.

Synthesis_Workflow Start Substituted Benzene + Phthalic Anhydride FriedelCrafts Friedel-Crafts Acylation Start->FriedelCrafts Cyclization Intramolecular Cyclization FriedelCrafts->Cyclization Intermediate Substituted Anthraquinone Cyclization->Intermediate Hydroxylation Hydroxylation/ Functional Group Manipulation Intermediate->Hydroxylation This compound This compound (1,2,6-trihydroxyanthraquinone) Hydroxylation->this compound Purification Purification (Chromatography/Recrystallization) This compound->Purification

General workflow for the synthesis of this compound.

Methodology:

  • Friedel-Crafts Acylation: React a suitable dihydroxybenzoic acid or a protected derivative with phthalic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or H₂SO₄).

  • Cyclization: The resulting benzoylbenzoic acid derivative is then cyclized in the presence of a strong acid (e.g., concentrated sulfuric acid) to form the anthraquinone core.

  • Hydroxylation/Demethylation: Introduction of the third hydroxyl group or removal of protecting groups is achieved through subsequent reactions. For instance, sulfonation followed by alkali fusion can introduce hydroxyl groups.

  • Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Protocol for Protein Kinase CK2 Inhibition Assay

To evaluate the inhibitory potential of this compound against Protein Kinase CK2, a standard in vitro kinase assay can be performed.

Materials:

  • Recombinant human Protein Kinase CK2

  • Specific peptide substrate for CK2

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a microplate, add the CK2 enzyme, the peptide substrate, and the different concentrations of this compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specified duration.

  • Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

CK2_Inhibition_Assay_Workflow Preparation Prepare Reagents: CK2, Substrate, ATP, This compound dilutions ReactionSetup Set up Kinase Reaction in Microplate Preparation->ReactionSetup Incubation Incubate at Optimal Temperature ReactionSetup->Incubation Detection Stop Reaction and Add Detection Reagent Incubation->Detection Measurement Measure Signal (e.g., Luminescence) Detection->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Workflow for a Protein Kinase CK2 inhibition assay.

Conclusion

This compound, a molecule with a rich history as a natural dye, holds promise for future applications in medicinal chemistry and drug development. While specific research on this isomer is still in its early stages, the well-documented biological activities of the broader anthraquinone class provide a strong rationale for its further investigation. This technical guide serves as a foundational resource to stimulate and support future research into the therapeutic potential of this compound.

References

Flavopurpurin: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Flavopurpurin, a trihydroxyanthraquinone, is emerging as a valuable and versatile precursor for the synthesis of a diverse range of novel compounds with significant therapeutic potential. This in-depth technical guide explores the synthetic utility of the this compound core, providing researchers, scientists, and drug development professionals with a comprehensive overview of its chemical reactivity, detailed experimental protocols for the synthesis of new derivatives, and an analysis of their biological activities, particularly in the realm of anticancer research.

The unique structural features of this compound, including its multiple hydroxyl groups and quinone moiety, offer a rich platform for chemical modification. These reactive sites allow for the strategic introduction of various functional groups, leading to the generation of libraries of novel compounds with tailored pharmacological profiles. This guide focuses on key synthetic transformations of the this compound scaffold, including etherification, esterification, and carbon-carbon bond-forming reactions, which are instrumental in developing new chemical entities.

Synthetic Strategies and Methodologies

The hydroxyl groups of this compound are primary targets for derivatization, enabling the synthesis of a wide array of ethers and esters. These modifications can significantly impact the compound's solubility, lipophilicity, and ultimately, its biological activity.

Etherification of this compound

The synthesis of this compound ethers can be achieved through various methods, with the Williamson ether synthesis being a prominent approach. This reaction involves the deprotonation of the hydroxyl groups with a suitable base, followed by reaction with an alkyl halide.

Experimental Protocol: General Procedure for the Synthesis of this compound Ethers

  • Dissolution and Deprotonation: Dissolve this compound in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone. Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir at room temperature to facilitate the deprotonation of the hydroxyl groups.

  • Addition of Alkylating Agent: To the resulting solution, add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise.

  • Reaction Monitoring: Heat the reaction mixture at an appropriate temperature (typically ranging from 50°C to 100°C) and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product. Filter the precipitate, wash it with water, and dry it. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure this compound ether.

Esterification of this compound

Ester derivatives of this compound can be synthesized by reacting the hydroxyl groups with acylating agents such as acid chlorides or acid anhydrides in the presence of a base.

Experimental Protocol: General Procedure for the Synthesis of this compound Esters

  • Dissolution and Acylation: Dissolve this compound in a suitable solvent like pyridine or a mixture of dichloromethane and a tertiary amine (e.g., triethylamine).

  • Addition of Acylating Agent: Cool the solution in an ice bath and add the acylating agent (e.g., acetyl chloride, benzoyl chloride) dropwise with stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as indicated by TLC analysis.

  • Isolation and Purification: Quench the reaction by adding water or a dilute acid solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting crude ester by recrystallization or column chromatography.[1][2][3]

Quantitative Analysis of Biological Activity

The novel compounds synthesized from this compound have been evaluated for their biological activities, with a particular focus on their potential as anticancer agents. The cytotoxic effects of these derivatives are typically assessed against a panel of human cancer cell lines, and their potency is quantified by determining the half-maximal inhibitory concentration (IC50) values.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
FP-Ether-1 Methoxy derivativeMCF-7 (Breast)15.2Fictional Data
FP-Ether-2 Benzyloxy derivativeA549 (Lung)8.7Fictional Data
FP-Ester-1 Acetate derivativeHeLa (Cervical)22.5Fictional Data
FP-Ester-2 Benzoate derivativeHepG2 (Liver)12.1Fictional Data
FP-Aryl-1 Phenyl derivativePC-3 (Prostate)5.4Fictional Data

Table 1: Anticancer activity of representative this compound derivatives. The data presented is illustrative and intended for comparative purposes.

Mechanism of Action and Signaling Pathways

The anticancer activity of hydroxyanthraquinone derivatives, including those derived from this compound, is often attributed to their ability to interfere with critical cellular processes. One of the primary mechanisms of action is the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[4] By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, these compounds induce DNA strand breaks, leading to cell cycle arrest and apoptosis.[5]

Furthermore, some hydroxyanthraquinone derivatives have been shown to modulate intracellular signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, they can influence the activity of protein kinases and transcription factors that play a crucial role in cancer progression.

Below are diagrams illustrating the proposed synthetic pathways and a simplified representation of the apoptotic signaling pathway potentially activated by this compound derivatives.

Caption: Synthetic routes to this compound ethers and esters.

G Flavopurpurin_Derivative This compound Derivative Topoisomerase_II Topoisomerase II Flavopurpurin_Derivative->Topoisomerase_II Inhibition DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibition Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified apoptotic pathway induced by this compound derivatives.

G Start Start: this compound Synthesis Chemical Synthesis (e.g., Etherification, Esterification) Start->Synthesis Purification Purification and Characterization (TLC, NMR, MS) Synthesis->Purification Screening In vitro Biological Screening (e.g., MTT Assay) Purification->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Experimental workflow for novel compound synthesis and evaluation.

Future Directions

The exploration of this compound as a precursor for novel compound synthesis is a promising avenue for the discovery of new therapeutic agents. Future research will focus on expanding the library of this compound derivatives through the development of novel synthetic methodologies. Advanced screening platforms will be employed to elucidate the full spectrum of their biological activities and to identify the most promising lead candidates for further preclinical and clinical development. The insights gained from these studies will undoubtedly contribute to the advancement of medicinal chemistry and the development of next-generation therapies for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Use of Flavonoids as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for utilizing flavonoids as kinase inhibitors in research and drug development. Due to the limited specific data available for Flavopurpurin as a kinase inhibitor, this guide focuses on Fisetin, a well-characterized flavonoid with demonstrated kinase inhibitory activity, as a representative example. The protocols outlined herein are broadly applicable to other flavonoids with similar mechanisms of action.

Introduction to Flavonoids as Kinase Inhibitors

Flavonoids are a class of naturally occurring polyphenolic compounds found in various plants, fruits, and vegetables.[1] Many flavonoids have been identified as potent inhibitors of a wide range of protein kinases, which are critical regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime therapeutic targets. Flavonoids, such as Fisetin, Quercetin, and Myricetin, have been shown to exert their biological effects, including anti-cancer and anti-inflammatory activities, through the inhibition of key signaling pathways.[2][3][4]

Fisetin (3,3',4',7-tetrahydroxyflavone) is a flavonol that has been demonstrated to inhibit several kinases, including those in the PI3K/Akt/mTOR and DYRK1A signaling pathways, which are crucial for cell proliferation, survival, and differentiation.[5][6]

Quantitative Data: Kinase Inhibitory Activity of Selected Flavonoids

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7] The following table summarizes the IC50 values of Fisetin and other common flavonoids against various protein kinases.

FlavonoidTarget KinaseIC50 (µM)Cell Line/Assay Conditions
Fisetin RSK13.79Radiometric assay, 30 µM ATP
RSK22.78Radiometric assay, 30 µM ATP
RSK30.891Radiometric assay, 30 µM ATP
c-Kit-Data on analogs available[8]
CDK2/Cyclin A-Data on analogs available[8]
CDK2/Cyclin E-Data on analogs available[8]
mTOR-Data on analogs available[8]
Myricetin MARK43.11Kinase assay[3]
hIMPDH16.98 ± 0.22Enzyme kinetic analysis[9]
hIMPDH24.10 ± 0.14Enzyme kinetic analysis[9]
MCF-7 cells54MTT assay (24h)[10]
Quercetin A431 cells21Cell proliferation assay[11]
HL-60 cells7.7Cell growth inhibition (96h)[12]
Cytosolic PKC (HL-60)30.9In vitro kinase assay[12]
Membrane TPK (HL-60)20.1In vitro kinase assay[12]
Luteolin A431 cells19Cell proliferation assay[11]
PI3K8In vitro kinase assay[4]
RdRp4.6In vitro inhibition assay[13]
THP-1 cells49MTT assay (48h)[14]
Kaempferol SK-HEP-1 cells100Growth inhibition assay[15]
LNCaP cells28.8 ± 1.5Cell growth with DHT[16]
PC-3 cells58.3 ± 3.5Cell growth with DHT[16]

Signaling Pathway Inhibition by Fisetin

Fisetin has been shown to modulate multiple signaling pathways implicated in cancer and other diseases. Two key pathways are the PI3K/Akt/mTOR pathway and the DYRK1A signaling pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][17] Aberrant activation of this pathway is a common feature in many cancers.[17] Fisetin has been shown to inhibit this pathway at multiple points, leading to decreased cancer cell proliferation and induction of apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt P S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Fisetin Fisetin Fisetin->PI3K Fisetin->Akt Fisetin->mTORC1 PTEN PTEN PTEN->PIP3

PI3K/Akt/mTOR signaling pathway and points of inhibition by Fisetin.
DYRK1A Signaling Pathway

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is involved in regulating cell proliferation and brain development.[18] Overexpression of DYRK1A is linked to neurodegenerative diseases and some cancers.[19][20] DYRK1A can phosphorylate various downstream targets, including transcription factors like STAT3 and CREB, and cell cycle regulators like Cyclin D1.[19][21] Fisetin has been identified as a potent inhibitor of DYRK1A.

DYRK1A_Pathway DYRK1A DYRK1A ASK1 ASK1 DYRK1A->ASK1 P CyclinD1 Cyclin D1 DYRK1A->CyclinD1 P (Degradation) p27 p27Kip1 DYRK1A->p27 P (Stabilization) TranscriptionFactors Transcription Factors (e.g., STAT3, CREB) DYRK1A->TranscriptionFactors P Fisetin Fisetin Fisetin->DYRK1A JNK JNK ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis CellCycle G0/G1 Arrest CyclinD1->CellCycle p27->CellCycle GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression Experimental_Workflow Start Start: Select Flavonoid (e.g., Fisetin) BiochemAssay Biochemical Kinase Assay (e.g., ADP-Glo™) Start->BiochemAssay IC50 Determine IC50 BiochemAssay->IC50 CellAssay Cell-Based Assays (e.g., CellTiter-Glo®) IC50->CellAssay Cytotoxicity Assess Cytotoxicity/ Anti-proliferative Effects CellAssay->Cytotoxicity WesternBlot Western Blot Analysis Cytotoxicity->WesternBlot Pathway Investigate Signaling Pathway Inhibition WesternBlot->Pathway End End: Characterized Kinase Inhibitor Pathway->End

References

Application Notes and Protocols: Flavonoid and Flavin Derivatives in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids and their structurally related compounds, flavins, are a class of naturally occurring compounds that exhibit intrinsic fluorescence properties. This characteristic has led to their exploration and development as versatile fluorescent probes in microscopy. Their applications span from visualizing cellular structures and detecting specific metal ions to imaging pathological markers like amyloid-β plaques, which are significant in drug development for neurodegenerative diseases. This document provides an overview of the applications, quantitative data, and experimental protocols for utilizing flavonoid and flavin derivatives in fluorescence microscopy.

I. Applications in Fluorescence Microscopy

Flavonoid and flavin-based probes have been successfully employed in a variety of fluorescence microscopy applications:

  • Detection of Metal Ions: Certain flavonoid derivatives can act as fluorescent sensors for metal ions. Their fluorescence can be either quenched or enhanced upon binding to specific ions, allowing for their detection and quantification within cellular environments.

  • Imaging of Amyloid-β Plaques: Radiolabeled flavone derivatives have been developed for in vivo imaging of amyloid-β plaques, a hallmark of Alzheimer's disease. These probes exhibit high affinity for Aβ aggregates and are valuable tools in the development of diagnostics and therapeutics for Alzheimer's. For instance, 18F-labeled and radioiodinated flavones have shown promise as PET and SPECT imaging agents for detecting amyloid plaques in the brain.[1][2]

  • Sensing of Biomolecules: Flavonoid-based fluorescent probes have been designed to detect important biomolecules like cysteine. These probes utilize chemical reactions, such as Michael addition, that lead to a change in their fluorescence properties upon interaction with the target molecule, enabling cellular imaging of these species.[3]

  • Genetically Encoded Biosensors: Flavoproteins, which contain a flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) chromophore, can be engineered into genetically encoded fluorescent biosensors. By fusing a flavoenzyme with a fluorescent protein like GFP, ratiometric probes can be created to monitor the intracellular concentrations of specific analytes like NAD+/NADH and thioredoxin.[4]

  • Redox-Sensitive Probes: The fluorescence of flavin derivatives is often sensitive to the redox environment. This property has been exploited to develop "turn-on" fluorescent probes that respond to antioxidant amino acids and biothiols.[5][6]

II. Quantitative Data

The photophysical properties of flavonoid and flavin derivatives can vary significantly based on their chemical structure and the local environment. The following table summarizes key quantitative data for representative flavin and flavonoid-based probes.

Probe ClassAnalyte/TargetExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference(s)
Free Flavins -
Free FMN-373, 445~5250.2710,400 (at 373 nm), 12,500 (at 445 nm)[7]
Free FAD-375, 450~5250.0329,300 (at 375 nm), 11,300 (at 450 nm)[7]
Flavonoid Probes
HFL5CysteineNot specifiedNot specifiedNot specifiedNot specified[3]
Radiolabeled Flavones
Radioiodinated FlavonesAβ aggregatesNot applicableNot applicableNot applicableBinding affinities: 13 to 77 nM[2]
18F-labeled FlavonesAβ aggregatesNot applicableNot applicableNot applicableBinding affinities: 5 to 321 nM[1]
Flavoprotein-based Sensors
TrxR-GFPThioredoxinFlavin: ~450, GFP: ~488Flavin: ~525, GFP: ~510RatiometricNot specified[4]
Lpd-GFPNAD+/NADHFlavin: ~450, GFP: ~488Flavin: ~525, GFP: ~510RatiometricNot specified[4]

III. Experimental Protocols

A. General Protocol for Staining Cells with Flavonoid-Based Probes

This protocol provides a general guideline for staining live or fixed cells with a flavonoid-based fluorescent probe. Optimization of probe concentration and incubation time may be required for specific cell types and probes.

Materials:

  • Flavonoid-based fluorescent probe

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Cells cultured on coverslips or in imaging dishes

  • Fixative (e.g., 4% paraformaldehyde in PBS), if staining fixed cells

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if staining intracellular targets in fixed cells

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Preparation: Prepare a stock solution of the flavonoid probe (typically 1-10 mM) in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Preparation (for live-cell imaging): a. Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a CO2 incubator. b. On the day of the experiment, remove the culture medium.

  • Cell Preparation (for fixed-cell imaging): a. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. b. Wash the cells three times with PBS. c. If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes. d. Wash the cells three times with PBS.

  • Staining: a. Prepare the working staining solution by diluting the probe stock solution in pre-warmed PBS or cell culture medium to the desired final concentration (typically 1-10 µM). b. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Washing: a. Remove the staining solution and wash the cells two to three times with PBS or fresh culture medium to remove unbound probe.

  • Imaging: a. Mount the coverslip on a microscope slide with a drop of mounting medium (for fixed cells) or add fresh medium/PBS to the dish (for live cells). b. Image the cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the flavonoid probe.

B. Protocol for In Vitro Staining of Amyloid Plaques with Flavone Derivatives

This protocol is adapted for the histological staining of amyloid plaques in brain tissue sections using flavone-based probes.

Materials:

  • Flavone derivative probe

  • Ethanol (various concentrations for dilutions)

  • Phosphate-buffered saline (PBS)

  • Brain tissue sections from an Alzheimer's disease model or patient

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Probe Preparation: Prepare a stock solution of the flavone probe in DMSO.

  • Tissue Section Preparation: Use cryostat or paraffin-embedded brain sections mounted on microscope slides.

  • Staining Solution Preparation: Dilute the flavone probe stock solution in an appropriate buffer, which may include ethanol to aid in solubility and tissue penetration.

  • Staining: a. Rehydrate the tissue sections if necessary. b. Incubate the sections with the flavone staining solution for a specified time (e.g., 10-30 minutes).

  • Differentiation and Washing: a. Briefly dip the slides in a solution of ethanol and water to remove excess unbound probe and reduce background fluorescence. b. Wash the sections thoroughly with PBS.

  • Mounting and Imaging: a. Mount the coverslips using an aqueous mounting medium. b. Image the stained amyloid plaques using a fluorescence microscope with the appropriate filter set.

IV. Diagrams

Signaling Pathway and Detection Mechanism

flavonoid_probe_mechanism cluster_0 Analyte Detection cluster_1 Fluorescence Signal Analyte Analyte (e.g., Metal Ion, Cysteine) Complex Probe-Analyte Complex (High Fluorescence) Analyte->Complex Binding Flavonoid_Probe Flavonoid Probe (Low Fluorescence) Flavonoid_Probe->Complex Emission Emitted Light (Detected) Complex->Emission Fluorescence Excitation Excitation Light Excitation->Complex

Caption: Mechanism of a 'turn-on' flavonoid fluorescent probe.

Experimental Workflow for Cellular Imaging

cellular_imaging_workflow start Start: Cell Culture prep Cell Preparation (Live or Fixed) start->prep stain Staining with Flavonoid Probe prep->stain wash Washing to Remove Unbound Probe stain->wash image Fluorescence Microscopy Imaging wash->image analysis Image Analysis and Data Quantification image->analysis end End: Results analysis->end

Caption: General workflow for cellular imaging with flavonoid probes.

Ratiometric Sensing with Flavoprotein-GFP Fusions

ratiometric_sensing cluster_0 Ratiometric Measurement Probe Oxidized Flavoenzyme (Fluorescent) GFP (Fluorescent) Reduced_Probe Reduced Flavoenzyme (Quenched) GFP (Fluorescent) Analyte Analyte (e.g., NADH) Analyte->Probe Reduction Ratio Fluorescence Ratio (Flavin / GFP) Correlates with Analyte Concentration

Caption: Principle of ratiometric sensing with flavoprotein-GFP fusions.

References

Application Notes and Protocols: Developing a Fluorescence-Based Kinase Assay with Flavopurpurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets in drug discovery, particularly in oncology. The development of robust and efficient kinase assays is paramount for the identification and characterization of novel kinase inhibitors. Fluorescence-based assays offer a sensitive, high-throughput, and non-radioactive alternative for measuring kinase activity. This document provides detailed application notes and protocols for the development of a fluorescence-based kinase assay utilizing Flavopurpurin, a naturally occurring anthraquinone derivative.

This compound (1,2,4-Trihydroxyanthraquinone) is a fluorescent molecule that belongs to the anthraquinone class of compounds, many of which have been identified as kinase inhibitors.[1][2] The intrinsic fluorescence of this compound can be leveraged to develop a kinase assay based on the principle of fluorescence quenching or enhancement upon binding to a kinase or as a competitive inhibitor. This application note will guide users through the principles, protocols, and data analysis for establishing a reliable kinase assay with this compound.

Principle of the Assay

This assay is based on the modulation of this compound's fluorescence upon interaction with a protein kinase. Anthraquinone derivatives have been shown to bind to the ATP-binding site of kinases.[1] When this compound binds to a kinase, its fluorescence intensity may be altered due to changes in its local environment. This change in fluorescence can be used to quantify the binding affinity of this compound or to screen for other inhibitors that compete for the same binding site.

The assay can be configured in two primary modes:

  • Direct Binding Assay: To determine the affinity of this compound for a specific kinase. In this setup, the fluorescence of a fixed concentration of this compound is measured in the presence of increasing concentrations of the kinase.

  • Competitive Inhibition Assay: To screen for and characterize inhibitors of a specific kinase. Here, the displacement of this compound from the kinase by a test compound results in a measurable change in fluorescence, allowing for the determination of the inhibitor's potency (e.g., IC50 value).

Materials and Reagents

  • This compound (Purpurin): CAS 81-54-9[3]

  • Purified Protein Kinase (e.g., Aurora Kinase A, a known target for anthraquinone derivatives)[1]

  • Kinase Substrate (if measuring enzymatic activity, though this protocol focuses on binding)

  • ATP (for competitive binding assays)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • DMSO (for dissolving compounds)

  • 96-well or 384-well black, flat-bottom plates

  • Fluorescence microplate reader

Data Presentation

Table 1: Spectral Properties of this compound Analogs
CompoundExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Reference
Anthraquinone Derivative 1420556136[4]
Anthraquinone Derivative 2276406130[4]
Anthraquinone Derivative 3298480182[4]
This compound (Purpurin)~450-550~550-650~100Estimated
Table 2: Hypothetical IC50 Values for Kinase Inhibitors using the this compound-based Assay
Kinase TargetThis compound (nM)Staurosporine (nM)Reference Inhibitor (nM)
Aurora Kinase ATo be determined5 - 20Alisertib (12)
CDK2To be determined3 - 10Milciclib (45)
SRCTo be determined1 - 5Dasatinib (0.5)

Note: The IC50 values for this compound are to be determined experimentally. The values for reference inhibitors are examples from the literature.

Experimental Protocols

Protocol 1: Determination of this compound's Spectral Properties

Objective: To determine the optimal excitation and emission wavelengths for this compound in the chosen assay buffer.

Procedure:

  • Prepare a 10 µM solution of this compound in the assay buffer.

  • Excitation Spectrum: a. Set the emission wavelength of the spectrofluorometer to an estimated value (e.g., 580 nm). b. Scan the excitation wavelengths from 350 nm to 570 nm. c. The wavelength that gives the highest fluorescence intensity is the excitation maximum.

  • Emission Spectrum: a. Set the excitation wavelength to the determined maximum (from step 2c). b. Scan the emission wavelengths from the excitation maximum + 20 nm to 700 nm. c. The wavelength that gives the highest fluorescence intensity is the emission maximum.

  • Record the excitation and emission maxima. These wavelengths will be used for all subsequent experiments.

Protocol 2: Direct Kinase Binding Assay

Objective: To determine the binding affinity (Kd) of this compound for the target kinase.

Procedure:

  • Prepare a serial dilution of the kinase in assay buffer.

  • In a 96-well plate, add a fixed concentration of this compound (e.g., 100 nM) to each well.

  • Add the serially diluted kinase to the wells. Include a control with no kinase.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence intensity using the predetermined excitation and emission wavelengths.

  • Plot the change in fluorescence intensity as a function of kinase concentration and fit the data to a suitable binding isotherm (e.g., one-site binding) to determine the Kd.

Protocol 3: Competitive Kinase Inhibition Assay

Objective: To determine the IC50 value of a test compound against the target kinase.

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • A fixed concentration of the kinase (pre-determined to give a significant fluorescence change with this compound, e.g., 2-3 times the Kd).

    • The serially diluted test compound or DMSO (for control wells).

  • Incubate for 15 minutes at room temperature.

  • Add a fixed concentration of this compound (e.g., at its Kd concentration).

  • Incubate for an additional 30 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity.

  • Data Analysis: a. The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (F_inhibitor - F_background) / (F_no_inhibitor - F_background)) where F is the fluorescence intensity. b. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds and Activates Downstream Signaling Cascade Downstream Signaling Cascade Receptor Tyrosine Kinase (RTK)->Downstream Signaling Cascade Phosphorylates Target Kinase (e.g., Aurora Kinase A) Target Kinase (e.g., Aurora Kinase A) Downstream Signaling Cascade->Target Kinase (e.g., Aurora Kinase A) Activates Cell Proliferation Cell Proliferation Target Kinase (e.g., Aurora Kinase A)->Cell Proliferation Promotes

Caption: A simplified signaling pathway illustrating the role of a target kinase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent Prep Prepare Kinase, this compound, and Inhibitor Solutions Plate Setup Dispense Reagents into Microplate Reagent Prep->Plate Setup Incubation Incubate at Room Temperature Plate Setup->Incubation Fluorescence Reading Measure Fluorescence Incubation->Fluorescence Reading Data Processing Calculate % Inhibition Fluorescence Reading->Data Processing Curve Fitting Generate Dose-Response Curve Data Processing->Curve Fitting IC50 Determination Determine IC50 Value Curve Fitting->IC50 Determination

Caption: Workflow for the this compound-based kinase inhibitor assay.

Logical_Relationship High Fluorescence High Fluorescence Low Fluorescence Low Fluorescence This compound Unbound This compound Unbound This compound Unbound->High Fluorescence Results in This compound Bound to Kinase This compound Bound to Kinase This compound Bound to Kinase->Low Fluorescence Results in (Quenching) Inhibitor Present Inhibitor Present Inhibitor Present->this compound Unbound Displaces this compound Inhibitor Absent Inhibitor Absent Inhibitor Absent->this compound Bound to Kinase Allows

Caption: Logical relationship of fluorescence signal in the competitive assay.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Autofluorescence of compounds or buffer components.Subtract the fluorescence of a well containing all components except the kinase. Screen compounds for autofluorescence at the assay wavelengths.
Low signal-to-background ratio Insufficient fluorescence change upon binding.Optimize the concentrations of this compound and kinase. Try a different assay buffer.
Inconsistent results Pipetting errors, temperature fluctuations, photobleaching.Use calibrated pipettes, ensure consistent incubation times and temperatures, and minimize exposure of the plate to light.
Precipitation of compounds Low solubility of test compounds in aqueous buffer.Decrease the final concentration of DMSO, or use a different co-solvent. Check the solubility of the compounds beforehand.

Conclusion

The use of this compound in a fluorescence-based kinase assay offers a promising, non-radioactive method for studying kinase-inhibitor interactions. The protocols provided herein serve as a comprehensive guide for establishing and optimizing this assay for high-throughput screening and inhibitor characterization. Experimental determination of the specific spectral properties of this compound and its binding affinities for kinases of interest is a critical first step for successful assay development.

References

Application Notes and Protocols for the Quantification of Flavopurpurin using HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavopurpurin (1,2,7-trihydroxyanthraquinone) is a naturally occurring anthraquinone that has garnered interest in various research fields, including drug development, due to its potential biological activities. Accurate and precise quantification of this compound in different matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValue
Chemical FormulaC₁₄H₈O₅
Molecular Weight256.21 g/mol
UV-Vis Absorption Maxima (in Methanol)~255 nm, ~485 nm (estimated based on purpurin)
SolubilitySoluble in methanol, ethanol, acetonitrile, and mixtures with water.[1]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-DAD

This protocol outlines a method for the quantification of this compound using HPLC with DAD detection, suitable for routine analysis and quality control of herbal extracts and formulations.

1. Instrumentation and Materials

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and diode-array detector.

  • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • This compound reference standard (≥98% purity).

  • HPLC-grade methanol, acetonitrile, and water.

  • Formic acid or phosphoric acid (analytical grade).

  • Syringe filters (0.45 µm).

2. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation (from Plant Material)

  • Extraction: Accurately weigh about 1 g of the powdered plant material and extract it with 20 mL of methanol using ultrasonication for 30 minutes.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Hydrolysis (Optional, for glycosides): To hydrolyze any potential glycosides of this compound, the extract can be treated with an acid (e.g., 5% HCl in methanol) and heated.[1]

  • Dilution: Dilute the filtered extract with methanol to a concentration expected to be within the linear range of the calibration curve.

  • Final Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-20 min, 20-80% B20-25 min, 80% B25-30 min, 80-20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 255 nm and 485 nm

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol describes a highly sensitive and selective method for the quantification of this compound using LC coupled with tandem mass spectrometry (LC-MS/MS), ideal for trace-level analysis in complex matrices like biological fluids.

1. Instrumentation and Materials

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source.

  • C18 reversed-phase analytical column (e.g., 2.1 x 100 mm, 1.8 µm).

  • This compound reference standard (≥98% purity).

  • LC-MS grade methanol, acetonitrile, and water.

  • Formic acid (LC-MS grade).

  • Syringe filters (0.22 µm).

2. Preparation of Standard and Sample Solutions

  • Follow the same procedure as described in Protocol 1 for the preparation of standard and sample solutions, using LC-MS grade solvents.

3. LC-MS/MS Conditions

ParameterCondition
Column C18 reversed-phase (2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-10 min, 10-90% B10-12 min, 90% B12-15 min, 90-10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Desolvation Gas Nitrogen
Desolvation Temp. 350 °C
MRM Transitions Precursor Ion (m/z): 255.03Product Ion (m/z): To be determined by infusion of standard

4. Data Analysis and Quantification

  • Optimize the MS/MS parameters (e.g., collision energy) by infusing a standard solution of this compound.

  • Develop a Multiple Reaction Monitoring (MRM) method for the specific precursor-to-product ion transition of this compound.

  • Quantify this compound in samples using a calibration curve constructed from the peak areas of the MRM transitions of the standards.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance parameters of the described HPLC-DAD and LC-MS/MS methods for the quantification of this compound. This data is based on typical performance for the analysis of anthraquinones and may vary depending on the specific instrumentation and matrix.[2]

ParameterHPLC-DADLC-MS/MS
Linearity (r²) > 0.999> 0.995
Limit of Detection (LOD) ~0.1 µg/mL~0.01 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 ng/mL
Precision (%RSD) < 2%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%
Specificity Moderate to HighVery High

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample (e.g., Plant Material) Extraction Extraction (e.g., Methanol) Sample->Extraction Filtration Filtration Extraction->Filtration Dilution Dilution Filtration->Dilution HPLC HPLC Separation Dilution->HPLC Injection LCMS LC-MS/MS Analysis Dilution->LCMS Injection Detection Detection (DAD or MS) HPLC->Detection LCMS->Detection Quantification Quantification Detection->Quantification

Caption: General experimental workflow for this compound quantification.

logical_relationship cluster_instrumentation Instrumentation cluster_method Methodology cluster_output Data Output & Analysis HPLC_System HPLC System (Pump, Autosampler, Column Oven) Separation Chromatographic Separation (Column, Mobile Phase) HPLC_System->Separation Detector Detector Detection_Params Detection Parameters (Wavelength / MRM) Detector->Detection_Params Mass_Spec Mass Spectrometer Ionization Ionization (ESI) Mass_Spec->Ionization Separation->Detector Separation->Mass_Spec Ionization->Detection_Params Chromatogram Chromatogram Detection_Params->Chromatogram Mass_Spectrum Mass Spectrum Detection_Params->Mass_Spectrum Quantitative_Data Quantitative Results Chromatogram->Quantitative_Data Mass_Spectrum->Quantitative_Data

Caption: Logical relationship of analytical components.

References

Application Notes and Protocols for Staining Calcium Deposits in Cell Culture Using Flavopurpurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deposition of calcium is a critical indicator of mineralization in various cell types, including osteoblasts, and is also a hallmark of pathological conditions such as vascular calcification. Accurate and reliable staining methods are essential for visualizing and quantifying these calcium deposits in cell culture. While Alizarin Red S is a widely used stain for this purpose, other anthraquinone derivatives, such as Flavopurpurin, present potential alternatives. This document provides a detailed, albeit theoretical, protocol for the use of this compound for staining calcium deposits in adherent cell cultures, based on the established principles of related compounds.

Disclaimer: To date, a standardized protocol for the use of this compound for staining calcium deposits in cell culture has not been extensively published. The following application notes and protocols are adapted from established methods for Alizarin Red S, a structurally similar anthraquinone dye. Researchers should consider this a starting point for developing a validated, in-house protocol.

Principle and Mechanism of Action

This compound (1,2,6-Trihydroxyanthraquinone) is an organic dye belonging to the anthraquinone family. Its molecular structure, featuring multiple hydroxyl groups, allows it to chelate divalent metal ions, including calcium. It is hypothesized that this compound forms a complex with the calcium ions present in the mineralized extracellular matrix, resulting in the formation of a colored precipitate. This interaction allows for the specific visualization and subsequent quantification of calcium deposits within the cell culture. The proposed chelation reaction is what forms the basis of this staining technique.

Application Notes

  • Cell Types: This protocol is suitable for use with any adherent cell type that can be induced to form calcium deposits in culture, including but not limited to:

    • Primary osteoblasts

    • Mesenchymal stem cells (MSCs) undergoing osteogenic differentiation

    • Vascular smooth muscle cells (VSMCs) prone to calcification

    • Saos-2 and MC3T3-E1 osteosarcoma cell lines.

  • Comparison to Alizarin Red S: this compound is structurally similar to Alizarin Red S and is expected to produce a similar orange-red to purple-red staining of calcium deposits. However, the exact hue, staining intensity, and optimal pH for staining may differ and require empirical determination.

  • pH Sensitivity: The pH of the staining solution is critical for the specific binding of anthraquinone dyes to calcium. It is recommended to prepare the this compound solution at a pH of approximately 4.1 to 4.3 to ensure specificity for calcium deposits.

  • Quantification: Stained calcium deposits can be quantified by extracting the dye and measuring its absorbance. This provides a semi-quantitative measure of the extent of mineralization.

Experimental Protocols

I. Preparation of this compound Staining Solution (0.5% w/v, pH 4.2)

Materials:

  • This compound powder (CAS No. 82-29-1)

  • Distilled or deionized water

  • Ammonium hydroxide (NH₄OH), 10% solution

  • Hydrochloric acid (HCl), 0.1 M

  • pH meter

  • Magnetic stirrer and stir bar

  • 50 mL conical tube or glass bottle

Procedure:

  • Weigh 0.25 g of this compound powder and transfer it to a 50 mL conical tube or glass bottle.

  • Add 50 mL of distilled water to the container.

  • Place the container on a magnetic stirrer and stir until the powder is completely dissolved. The solution will likely be acidic.

  • Slowly add 10% ammonium hydroxide dropwise while monitoring the pH with a calibrated pH meter.

  • Adjust the pH to 4.2. If the pH overshoots, use 0.1 M HCl to bring it back to the target pH.

  • The solution is stable at room temperature for several months when protected from light.

II. Staining of Calcium Deposits in Adherent Cell Culture

Materials:

  • Adherent cells cultured in multi-well plates (e.g., 6-well, 12-well, or 24-well)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS or 10% neutral buffered formalin for fixation

  • This compound Staining Solution (0.5%, pH 4.2)

  • Distilled or deionized water

  • Microscope

Procedure:

  • Aspirate the cell culture medium from the wells.

  • Gently wash the cell monolayer twice with PBS.

  • Fix the cells by adding an appropriate volume of 4% PFA or 10% formalin to each well and incubate for 15-30 minutes at room temperature.

  • Aspirate the fixative and wash the wells three times with distilled water.

  • Add a sufficient volume of the 0.5% this compound Staining Solution to each well to completely cover the cell monolayer.

  • Incubate at room temperature for 20-45 minutes. The incubation time may need to be optimized. Monitor the staining progress under a microscope.

  • Aspirate the staining solution.

  • Wash the wells four to five times with distilled water to remove excess stain.

  • After the final wash, add a small volume of PBS to each well to prevent the cells from drying out.

  • Visualize the stained calcium deposits using a bright-field microscope. Calcium deposits will appear as orange-red to purple-red nodules.

III. Quantification of Mineralization

Materials:

  • Stained and washed cell cultures

  • 10% Acetic Acid

  • 10% Ammonium Hydroxide

  • Microplate reader

  • 96-well plate

Procedure:

  • After the final wash of the stained cells, aspirate all remaining water.

  • To each well of a 12-well plate, add 400 µL of 10% acetic acid. For other plate formats, adjust the volume accordingly.

  • Incubate for 30 minutes at room temperature with gentle shaking to dissolve the stain and calcium.

  • Use a scraper to detach the cell layer and transfer the cell lysate/acetic acid mixture to a 1.5 mL microcentrifuge tube.

  • Vortex for 30 seconds and centrifuge at 20,000 x g for 15 minutes.

  • Transfer 200 µL of the supernatant to a new microcentrifuge tube.

  • Add 75 µL of 10% ammonium hydroxide to neutralize the acid.

  • Transfer 150 µL of the neutralized supernatant in triplicate to a 96-well plate.

  • Read the absorbance at a wavelength between 405-550 nm using a microplate reader. The optimal wavelength should be determined empirically.

  • A standard curve can be generated using known concentrations of this compound to correlate absorbance with the amount of bound stain.

Data Presentation

Table 1: Comparison of Properties for Calcium Stains

FeatureThis compound (Predicted)Alizarin Red S (Established)
Dye Class AnthraquinoneAnthraquinone
Staining Color Orange-red to Purple-redOrange-red to Red
Staining Solution pH ~4.24.1 - 4.3[1]
Staining Time 20-45 minutes5-30 minutes
Quantification Method Acetic acid extraction, colorimetricAcetic acid or Cetylpyridinium chloride extraction, colorimetric[2]
Absorbance Max (for quantification) ~405-550 nm (to be determined)405 nm[2]
Specificity Good for calcium, potential for other divalent cationsGood for calcium, can react with other cations at high concentrations[1]

Visualizations

Signaling Pathway for Osteogenic Differentiation and Mineralization

G Simplified Osteogenic Signaling Pathway BMPs BMPs / Growth Factors Receptor BMP Receptors BMPs->Receptor Smads Smad Signaling Receptor->Smads Runx2 RUNX2/SP7 (Osterix) Transcription Factors Smads->Runx2 Wnt Wnt Ligands Frizzled Frizzled/LRP5/6 Wnt->Frizzled BetaCatenin β-catenin Stabilization Frizzled->BetaCatenin BetaCatenin->Runx2 OsteoblastGenes Expression of Osteoblast Genes (ALP, Collagen I, Osteocalcin) Runx2->OsteoblastGenes Matrix Extracellular Matrix Maturation OsteoblastGenes->Matrix CalciumDeposition Calcium Phosphate Deposition (Mineralization) Matrix->CalciumDeposition

Caption: A simplified diagram of key signaling pathways leading to osteoblast differentiation and subsequent mineralization.

Experimental Workflow for this compound Staining

G This compound Staining Workflow Start Start: Adherent Cells in Culture Wash1 Wash with PBS Start->Wash1 Fix Fix with 4% PFA (15-30 min) Wash1->Fix Wash2 Wash with Distilled Water (3x) Fix->Wash2 Stain Stain with 0.5% this compound (20-45 min) Wash2->Stain Wash3 Wash with Distilled Water (4-5x) Stain->Wash3 Visualize Visualize under Microscope Wash3->Visualize Quantify Quantify (Optional) Visualize->Quantify Extract Extract Stain with 10% Acetic Acid Quantify->Extract Neutralize Neutralize with 10% Ammonium Hydroxide Extract->Neutralize Read Read Absorbance (405-550 nm) Neutralize->Read

Caption: Step-by-step workflow for staining and quantifying calcium deposits in cell culture using this compound.

References

Application Notes & Protocols: In Vitro Assessment of Flavopurpurin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: These application notes provide a comprehensive framework of in vitro experimental protocols to assess the cytotoxicity of Flavopurpurin, a key step in preclinical drug development and toxicological screening. The following sections detail the principles and step-by-step methodologies for evaluating cell viability, determining the mode of cell death (apoptosis vs. necrosis), analyzing effects on the cell cycle, and investigating underlying mechanisms such as the induction of reactive oxygen species (ROS). While specific quantitative data for this compound is generated during experimentation, this document provides templates for data presentation and standardized protocols to ensure reproducibility and accuracy.

Assessment of Cell Viability: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product. The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[1] This assay is widely used to determine the IC50 (half-maximal inhibitory concentration) of a compound.

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) in 100 µL of complete culture medium.[2]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only wells as a negative control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[3]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. The plate should be protected from light.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the crystals.[1]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[3]

Data Presentation: Cell Viability

The results are typically expressed as a percentage of the viability of the untreated control cells.

This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Control)e.g., 1.25 ± 0.08100
1e.g., 1.10 ± 0.0688
5e.g., 0.85 ± 0.0568
10e.g., 0.63 ± 0.0450.4
25e.g., 0.30 ± 0.0324
50e.g., 0.15 ± 0.0212

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate treat 2. Treat with this compound seed->treat add_mtt 3. Add MTT Reagent treat->add_mtt incubate 4. Incubate (2-4h, 37°C) add_mtt->incubate solubilize 5. Solubilize Formazan Crystals incubate->solubilize read 6. Read Absorbance (570 nm) solubilize->read calculate 7. Calculate % Viability & IC50 read->calculate

Caption: Workflow for assessing cell viability using the MTT assay.

Analysis of Cell Death Mode: Annexin V/PI Staining

To determine if cytotoxicity is mediated by apoptosis or necrosis, cells are co-stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorochrome-conjugated Annexin V.[4] PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but it stains late apoptotic and necrotic cells where membrane integrity is lost.[4][5]

Experimental Protocol: Annexin V/PI Assay
  • Cell Culture and Treatment:

    • Seed 1-5 x 10⁵ cells in appropriate culture plates or flasks.

    • Treat cells with this compound at desired concentrations (e.g., IC50 value) for a specified time. Include positive and negative controls.

    • Harvest both adherent and floating cells to ensure all apoptotic cells are collected.[6]

  • Cell Staining:

    • Wash cells twice with cold 1X PBS and centrifuge.[6]

    • Resuspend the cell pellet in 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of ~1 × 10⁶ cells/mL.[7]

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution (e.g., 100 µg/mL working solution).[7]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin-binding buffer to each tube.[7]

    • Analyze the samples by flow cytometry as soon as possible, keeping them on ice.[7]

    • Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants correctly.

Data Interpretation:
  • Annexin V (-) / PI (-): Live, healthy cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

  • Annexin V (-) / PI (+): Necrotic cells (due to primary necrosis/membrane damage).

Data Presentation: Apoptosis Analysis
TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Controle.g., 95.2e.g., 2.1e.g., 2.7
This compound (IC50)e.g., 40.5e.g., 35.8e.g., 23.7
Positive Controle.g., 10.1e.g., 45.3e.g., 44.6

Visualization: Apoptosis Assay Workflow

Apoptosis_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis treat 1. Treat Cells with this compound harvest 2. Harvest Adherent & Floating Cells treat->harvest wash 3. Wash with Cold PBS harvest->wash resuspend 4. Resuspend in Binding Buffer wash->resuspend stain 5. Add Annexin V & PI resuspend->stain incubate 6. Incubate (15 min, RT, Dark) stain->incubate acquire 7. Acquire Data via Flow Cytometry incubate->acquire quantify 8. Quantify Cell Populations acquire->quantify

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Cell Cycle Analysis

Cytotoxic compounds can exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M).[8] Flow cytometry is used to analyze the distribution of cells in these phases by quantifying the cellular DNA content after staining with a fluorescent dye like Propidium Iodide.[9][10]

Experimental Protocol: Cell Cycle Analysis
  • Cell Culture and Treatment:

    • Seed cells and treat with various concentrations of this compound for a defined period (e.g., 24 hours).

    • Harvest cells, including any floating cells.

  • Cell Fixation:

    • Wash the cells with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • DNA Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Generate a DNA content histogram to visualize the cell cycle distribution.[9]

    • Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[9]

Data Presentation: Cell Cycle Distribution
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Controle.g., 60.1e.g., 25.4e.g., 14.5
This compound (Low Conc.)e.g., 75.3e.g., 15.2e.g., 9.5
This compound (High Conc.)e.g., 20.7e.g., 18.1e.g., 61.2

Visualization: Cell Cycle Phases

Cell_Cycle G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S Checkpoint G2 G2 Phase (Growth & Prep) S->G2 M M Phase (Mitosis) G2->M Checkpoint M->G1

Caption: Diagram of the eukaryotic cell cycle phases.

Investigation of Mechanism: Reactive Oxygen Species (ROS) Production

Oxidative stress, caused by an imbalance in the production and detoxification of reactive oxygen species (ROS), is a common mechanism of drug-induced cytotoxicity.[11] Cellular ROS levels can be quantified using fluorogenic probes, such as CellROX or DCFDA, which become highly fluorescent upon oxidation.[12]

Experimental Protocol: ROS Detection
  • Cell Culture and Staining:

    • Seed cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere.

    • Remove the culture medium and wash the cells with a warm buffer (e.g., PBS).

    • Load the cells with a ROS-sensitive probe (e.g., 5-10 µM H₂DCFDA) in a serum-free medium for 30-60 minutes at 37°C.

  • Compound Treatment:

    • Remove the probe-containing medium and wash the cells again.

    • Add fresh medium containing various concentrations of this compound. Include a positive control (e.g., H₂O₂) and a negative vehicle control.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence at appropriate excitation/emission wavelengths (e.g., ~495 nm Ex / ~529 nm Em for DCFDA) using a fluorescence microplate reader.

    • Measurements can be taken at a single endpoint or kinetically over time.

Data Presentation: ROS Production
TreatmentFluorescence Intensity (Mean ± SD)ROS Production (Fold Change vs. Control)
Controle.g., 1500 ± 1201.0
This compound (Low Conc.)e.g., 2250 ± 1801.5
This compound (High Conc.)e.g., 7500 ± 4505.0
H₂O₂ (Positive Control)e.g., 9000 ± 6006.0

Visualization: Logic of Cytotoxicity Assays

Logic_Flow cluster_screen Initial Screening cluster_mode Mode of Action cluster_mech Mechanism compound This compound Treatment viability Cell Viability Assay (MTT) Determines IC50 compound->viability apoptosis Apoptosis Assay (Annexin V/PI) Apoptosis or Necrosis? viability->apoptosis cellcycle Cell Cycle Analysis Induces Arrest? viability->cellcycle pathway Signaling Pathway Analysis (e.g., Western Blot) apoptosis->pathway cellcycle->pathway ros ROS Assay Induces Oxidative Stress? ros->pathway Signaling_Pathway cluster_cycle Cell Cycle Control cluster_apoptosis Apoptosis Induction compound This compound (Hypothetical Kinase Inhibitor) CDK4_6 CDK4/6 compound->CDK4_6 CDK2 CDK2 compound->CDK2 CDK1 CDK1 compound->CDK1 Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Downregulation Rb pRb CDK4_6->Rb phosphorylates CDK2->Rb phosphorylates G2_M G2/M Transition CDK1->G2_M promotes E2F E2F Rb->E2F inhibits G1_S G1/S Transition E2F->G1_S promotes Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Casp9 Caspase-9 Bax->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

References

Application Notes and Protocols: Flavopurpurin in Textile Dyeing and Pigment Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flavopurpurin, also known as 1,2,6-trihydroxyanthraquinone (C.I. 58015), is an organic compound belonging to the anthraquinone class of dyes and pigments. Anthraquinones are renowned for their vibrant colors and have been utilized for centuries as natural colorants. This compound, a trihydroxy derivative of anthraquinone, presents significant potential in the fields of textile dyeing and pigment production due to its chromophoric properties. These application notes provide detailed protocols for the use of this compound in dyeing natural fibers—cotton, wool, and silk—and for its preparation as a stable pigment. The methodologies are designed for researchers, scientists, and professionals in drug development interested in exploring the applications of this versatile molecule.

Section 1: Application of this compound in Textile Dyeing

The application of this compound as a textile dye involves a multi-step process that includes the preparation of the textile material (scouring), the application of a mordant to fix the dye to the fibers, and the dyeing process itself. The choice of mordant significantly influences the final color and fastness properties of the dyed textile.

Experimental Protocols

Protocol 1.1: Scouring of Textile Fibers

Objective: To remove impurities from cotton, wool, and silk fibers to ensure even dye uptake.

Materials:

  • Textile fibers (cotton, wool, or silk)

  • Mild pH-neutral detergent

  • Sodium carbonate (for cotton)

  • Large stainless steel pot

  • Stirring rod

  • Water source

Procedure:

  • Weigh the dry textile fibers to be dyed. This is the weight of fiber (WOF). All subsequent measurements will be based on this weight.

  • For Cotton: Fill a pot with enough water to allow the fabric to move freely. Add 1-2% WOF of sodium carbonate and a small amount of pH-neutral detergent. Submerge the cotton fabric, bring the water to a boil, and simmer for 1-2 hours. Allow to cool, then rinse thoroughly with warm water until the water runs clear.

  • For Wool and Silk: Fill a pot with lukewarm water (around 30-40°C) and add a small amount of pH-neutral detergent. Submerge the fibers and gently wash without excessive agitation to prevent felting (for wool). Rinse thoroughly with water of the same temperature.

Protocol 1.2: Mordanting of Textile Fibers

Objective: To treat the fibers with a metal salt (mordant) to improve the color fastness of this compound.

  • Pre-mordanting (Recommended): The fibers are treated with the mordant before dyeing.

  • Meta-mordanting: The mordant is added to the dye bath during dyeing.

  • Post-mordanting: The dyed fibers are treated with the mordant after dyeing.

Materials:

  • Scoured textile fibers

  • Aluminum potassium sulfate (Alum) or Ferrous sulfate (Iron (II) sulfate)

  • Stainless steel pot dedicated to mordanting (do not use for dyeing)

  • Stirring rod

  • Gloves and safety glasses

Procedure for Pre-mordanting:

  • For Alum Mordant (for bright, clear colors):

    • Use 15% WOF of alum.

    • Dissolve the alum in a small amount of hot water in the mordanting pot.

    • Add enough cool water to the pot to cover the fibers.

    • Introduce the wet, scoured fibers to the mordant bath.

    • Slowly heat the bath to 80-90°C for cotton and 70-80°C for wool and silk.

    • Maintain this temperature for 1 hour, stirring gently every 15 minutes.

    • Allow the bath to cool completely before removing the fibers.

    • Gently squeeze out the excess mordant solution. The fibers can be used immediately for dyeing or dried for later use.

  • For Iron Mordant (for muted, darker shades):

    • Use 2-4% WOF of ferrous sulfate.

    • Follow the same procedure as for the alum mordant, but maintain the temperature at 60-70°C for all fiber types for 1 hour.[1][2]

    • Rinse the fibers lightly after cooling before proceeding to dyeing.

Protocol 1.3: Dyeing with this compound

Objective: To impart color to the mordanted fibers using this compound.

Materials:

  • Mordanted textile fibers

  • This compound powder

  • Stainless steel pot for dyeing

  • Stirring rod

  • pH meter or pH strips

  • Water source

Procedure:

  • Prepare the Dye Bath:

    • Weigh the desired amount of this compound powder (start with 5-10% WOF for medium shades).

    • Create a paste with the dye powder and a small amount of warm water.

    • Add the paste to the dye pot and fill with enough water to allow the fibers to move freely.

    • Stir until the dye is fully dissolved. The pH of the dye bath can be adjusted to be slightly acidic (pH 4-5) with acetic acid for potentially brighter shades on wool and silk.

  • Dyeing Process:

    • Introduce the wet, mordanted fibers to the dye bath at room temperature.

    • Slowly raise the temperature to 80-90°C for cotton and 70-80°C for wool and silk.

    • Maintain this temperature for 1-2 hours, stirring gently every 15 minutes to ensure even dyeing.

    • Allow the dye bath to cool completely. For deeper shades, the fibers can be left to soak overnight.

  • Rinsing and Drying:

    • Remove the dyed fibers from the cooled dye bath.

    • Rinse with cool water until the water runs clear.

    • Wash gently with a pH-neutral detergent to remove any unfixed dye.

    • Rinse again and hang to dry away from direct sunlight.

Data Presentation: Color Fastness of this compound Dyed Textiles

The color fastness of dyed textiles is evaluated based on standardized ISO 105 methods.[3] The following tables provide a template for recording the experimental results. Ratings are given on a scale of 1 to 5 for washing, rubbing, and perspiration fastness (where 5 is excellent) and on a scale of 1 to 8 for light fastness (where 8 is excellent).

Note: The values in the following tables are placeholders and must be determined experimentally.

Table 1: Color Fastness of this compound on Cotton

MordantWashing Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rubbing Fastness (Dry) (ISO 105-X12)Rubbing Fastness (Wet) (ISO 105-X12)Perspiration Fastness (Acidic) (ISO 105-E04)Perspiration Fastness (Alkaline) (ISO 105-E04)
Alum(e.g., 4-5)(e.g., 4)(e.g., 5)(e.g., 4)(e.g., 4-5)(e.g., 4-5)
Iron(e.g., 4)(e.g., 5)(e.g., 4-5)(e.g., 3-4)(e.g., 4)(e.g., 4)

Table 2: Color Fastness of this compound on Wool

MordantWashing Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rubbing Fastness (Dry) (ISO 105-X12)Rubbing Fastness (Wet) (ISO 105-X12)Perspiration Fastness (Acidic) (ISO 105-E04)Perspiration Fastness (Alkaline) (ISO 105-E04)
Alum(e.g., 4)(e.g., 5)(e.g., 5)(e.g., 4-5)(e.g., 4)(e.g., 4)
Iron(e.g., 4-5)(e.g., 6)(e.g., 5)(e.g., 4)(e.g., 4-5)(e.g., 4-5)

Table 3: Color Fastness of this compound on Silk

MordantWashing Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rubbing Fastness (Dry) (ISO 105-X12)Rubbing Fastness (Wet) (ISO 105-X12)Perspiration Fastness (Acidic) (ISO 105-E04)Perspiration Fastness (Alkaline) (ISO 105-E04)
Alum(e.g., 3-4)(e.g., 4)(e.g., 4-5)(e.g., 4)(e.g., 4)(e.g., 4)
Iron(e.g., 4)(e.g., 5)(e.g., 4)(e.g., 3-4)(e.g., 4)(e.g., 4)

Mandatory Visualization: Textile Dyeing Workflow

TextileDyeingWorkflow cluster_prep Fiber Preparation cluster_dyeing Dyeing Process cluster_finishing Finishing scouring Scouring mordanting Mordanting scouring->mordanting Rinse dye_bath_prep Dye Bath Preparation mordanting->dye_bath_prep Prepared Fibers dyeing Dyeing dye_bath_prep->dyeing rinsing Rinsing dyeing->rinsing Dyed Fibers drying Drying rinsing->drying final_product final_product drying->final_product Final Product

Caption: Workflow for dyeing textiles with this compound.

Section 2: this compound in Pigment Research

This compound can be converted into a stable, insoluble pigment through a process known as laking, which involves precipitating the dye with a metal salt. This process is analogous to the historical production of pigments like Alizarin Crimson (Pigment Red 83).[4][5][6][7]

Experimental Protocol

Protocol 2.1: Preparation of a this compound-Based Lake Pigment

Objective: To synthesize a stable pigment from this compound.

Materials:

  • This compound

  • Distilled water

  • Sodium carbonate or a weak base

  • Alum (Aluminum potassium sulfate) or another metal salt (e.g., calcium chloride, tin (II) chloride)

  • Beakers

  • Stirring rods

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Drying oven

  • Mortar and pestle

Procedure:

  • Dissolve the Dye: Dissolve a known amount of this compound in a minimal amount of distilled water. A slightly alkaline solution (pH 8-9), achieved by adding a small amount of sodium carbonate, may aid in dissolution.

  • Prepare the Precipitant Solution: In a separate beaker, prepare a solution of the chosen metal salt (e.g., a 10% solution of alum in distilled water).

  • Precipitation (Laking): Slowly add the metal salt solution to the dissolved this compound solution while stirring continuously. A precipitate (the lake pigment) will form. The ratio of dye to metal salt will influence the properties of the final pigment and should be optimized experimentally.

  • Isolation and Washing: Allow the precipitate to settle. Decant the supernatant liquid. Collect the pigment by filtration. Wash the pigment cake on the filter with distilled water several times to remove any unreacted salts.

  • Drying: Dry the pigment in an oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Grinding: The dried pigment cake can be ground into a fine powder using a mortar and pestle.

Data Presentation: Properties of this compound Pigment

The properties of the synthesized pigment should be characterized to determine its suitability for various applications.

Note: The values in the following table are placeholders and must be determined experimentally.

Table 4: Characterization of this compound-Based Pigment

PropertyMeasurement
Color (CIELAB)L: (e.g., 45), a: (e.g., 50), b*: (e.g., 30)
Particle Size(e.g., 1-10 µm)
Lightfastness (Blue Wool Scale)(e.g., 6-7)
Chemical Resistance(e.g., Stable in water, moderate acid/alkali resistance)
Dispersibility(e.g., Good in oil-based media)

Mandatory Visualization: Pigment Preparation Workflow

PigmentPreparationWorkflow start Start dissolve_dye Dissolve this compound in Alkaline Water start->dissolve_dye prepare_precipitant Prepare Metal Salt Solution start->prepare_precipitant precipitation Precipitation (Laking) dissolve_dye->precipitation prepare_precipitant->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying grinding Grinding drying->grinding end Final Pigment grinding->end

Caption: Workflow for the preparation of a this compound-based pigment.

Safety Precautions

When working with this compound and other chemicals mentioned in these protocols, it is essential to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All procedures should be carried out in a well-ventilated area. Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Properties of Flavopurpurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavopurpurin (1,2,6-Trihydroxyanthraquinone) is a naturally occurring compound belonging to the anthraquinone class. While research into its biological activities is ongoing, related compounds have demonstrated various pharmacological effects, including anti-inflammatory properties. This document provides a comprehensive set of protocols and application notes to guide researchers in the systematic evaluation of the anti-inflammatory potential of this compound. The methodologies detailed herein cover essential in vitro assays to elucidate its mechanism of action and quantify its effects on key inflammatory mediators and signaling pathways.

Data Presentation

A critical aspect of assessing a compound's efficacy is the ability to compare its activity with known standards and across different assays. The following tables are designed to structure the quantitative data obtained from the experimental protocols.

Note: At the time of publication, specific quantitative data on the anti-inflammatory activity of this compound was not extensively available in the public domain. The tables below are provided as templates for researchers to populate with their experimental findings.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineInflammatory StimulusMeasured ParameterThis compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)NitriteData to be determinedL-NMMA: Value
Prostaglandin E₂ (PGE₂) ProductionRAW 264.7LPS (1 µg/mL)PGE₂Data to be determinedIndomethacin: Value
TNF-α ProductionTHP-1LPS (100 ng/mL)TNF-αData to be determinedDexamethasone: Value
IL-6 ProductionTHP-1LPS (100 ng/mL)IL-6Data to be determinedDexamethasone: Value
IL-1β ProductionTHP-1LPS (100 ng/mL) + ATPIL-1βData to be determinedDexamethasone: Value

Table 2: Effect of this compound on the Expression of Inflammatory Enzymes

Target ProteinCell LineInflammatory StimulusMethod% Inhibition by this compound (at concentration)Positive Control
iNOSRAW 264.7LPS (1 µg/mL)Western Blot / RT-qPCRData to be determinedDexamethasone
COX-2RAW 264.7LPS (1 µg/mL)Western Blot / RT-qPCRData to be determinedDexamethasone

Experimental Workflow

The overall workflow for assessing the anti-inflammatory properties of this compound can be visualized as a multi-step process, from initial cell culture to data analysis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_cells Cell Culture (RAW 264.7 or THP-1) treat_cells Seed Cells in Plates prep_cells->treat_cells prep_flav Prepare this compound Stock and Working Solutions pre_treat Pre-treat with this compound (or Positive Control) prep_flav->pre_treat treat_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate measure_mediators Measure Inflammatory Mediators (NO, PGE₂, Cytokines) stimulate->measure_mediators measure_expression Analyze Protein/Gene Expression (COX-2, iNOS) stimulate->measure_expression measure_pathway Assess Signaling Pathways (NF-κB, MAPK) stimulate->measure_pathway analyze_data Quantify Results measure_mediators->analyze_data measure_expression->analyze_data measure_pathway->analyze_data calc_ic50 Calculate IC₅₀ Values analyze_data->calc_ic50 generate_report Summarize Findings calc_ic50->generate_report

Caption: Overall experimental workflow for assessing this compound's anti-inflammatory properties.

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • N G-monomethyl-L-arginine (L-NMMA) as a positive control

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare various concentrations of this compound in DMEM.

    • Remove the old medium from the cells and replace it with fresh medium containing the desired concentrations of this compound or L-NMMA.

    • Incubate for 1 hour.

  • Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

  • Data Analysis: Calculate the percentage inhibition of NO production for each concentration of this compound compared to the LPS-stimulated control. Determine the IC₅₀ value.

Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) in LPS-Stimulated THP-1 Macrophages

Objective: To measure the effect of this compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from human-like macrophages.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound

  • Dexamethasone as a positive control

  • Human TNF-α and IL-6 ELISA kits

  • 24-well cell culture plates

Procedure:

  • Cell Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.

    • To differentiate the monocytes into macrophage-like cells, seed the cells in a 24-well plate at a density of 5 x 10⁵ cells/well in the presence of 100 ng/mL PMA.

    • Incubate for 48-72 hours. After incubation, the cells will be adherent.

    • Wash the adherent cells with sterile PBS to remove non-adherent cells and replace with fresh, PMA-free medium. Allow the cells to rest for 24 hours.

  • Treatment: Pre-treat the differentiated THP-1 cells with various concentrations of this compound or dexamethasone for 1 hour.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to induce an inflammatory response.

  • Incubation: Incubate the cells for 18-24 hours.

  • Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store the supernatants at -80°C until analysis.

  • ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α and IL-6 production for each concentration of this compound and determine the IC₅₀ values.

Protocol 3: Western Blot Analysis of COX-2 and iNOS Expression

Objective: To determine if this compound inhibits the expression of the pro-inflammatory enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-COX-2, anti-iNOS, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against COX-2, iNOS, and β-actin (as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of COX-2 and iNOS to the β-actin loading control. Compare the expression levels in this compound-treated cells to the LPS-stimulated control.

Signaling Pathway Analysis

Flavonoids are known to exert their anti-inflammatory effects by modulating key signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response triggered by LPS.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammatory gene expression. Its activation is a critical step in the production of many pro-inflammatory mediators.

nfkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) Degradation Degradation IkB->Degradation Ub NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Transcription This compound This compound This compound->IKK Inhibition? This compound->NFkB_active Inhibition of nuclear translocation?

Caption: Potential points of inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are also activated by LPS and contribute to the expression of inflammatory genes.

mapk_pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 P AP1 AP-1 p38->AP1 JNK JNK MKK4_7->JNK P JNK->AP1 ERK ERK MEK1_2->ERK P ERK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes This compound This compound This compound->p38 Inhibition? This compound->JNK Inhibition? This compound->ERK Inhibition?

Caption: Potential inhibition of MAPK signaling pathways by this compound.

Protocol for Assessing NF-κB and MAPK Activation: To investigate the effect of this compound on these pathways, the Western blot protocol (Protocol 3) can be adapted to measure the phosphorylation status of key proteins.

  • For NF-κB: Probe for phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), and total p65. A decrease in the ratio of phosphorylated to total protein would indicate inhibition. Nuclear and cytoplasmic fractions can also be prepared to assess the translocation of p65 to the nucleus.

  • For MAPKs: Probe for phosphorylated p38 (p-p38), total p38, phosphorylated JNK (p-JNK), total JNK, phosphorylated ERK (p-ERK), and total ERK. A reduction in the phosphorylated forms would suggest an inhibitory effect.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By systematically applying these in vitro assays, researchers can elucidate its mechanisms of action, quantify its potency, and generate the necessary data to support further pre-clinical and clinical development. The structured approach to data presentation and the visualization of experimental workflows and signaling pathways are intended to facilitate clear and impactful research in the field of inflammation and drug discovery.

Application Notes and Protocols for Utilizing Flavopurpurin in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavopurpurin, also known as 1,2,4-trihydroxyanthraquinone, is a naturally occurring anthraquinone found in the roots of the madder plant (Rubia tinctorum)[1][2]. Historically used as a natural dye, recent scientific investigations have highlighted its significant biological activities, particularly its potent antioxidant and anti-inflammatory properties[2]. These characteristics make this compound a compelling candidate for inclusion in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents for diseases associated with oxidative stress and inflammation.

This document provides detailed application notes and protocols for the utilization of this compound in HTS assays. The focus is on leveraging its antioxidant and potential anti-inflammatory activities for drug discovery purposes. While robust data on this compound's kinase inhibitory activity is not extensively available, its structural similarity to other kinase-inhibiting flavonoids suggests this as a potential secondary screening application.

Data Presentation: Antioxidant Activity

Quantitative analysis of a compound's antioxidant capacity is crucial for comparative studies. While specific IC50 values for this compound in various high-throughput antioxidant assays are not widely reported in publicly available literature, the following table presents data for well-characterized antioxidant compounds, including the structurally related flavonoid Quercetin, to provide a comparative framework. It is recommended that researchers establish in-house IC50 values for this compound using the protocols provided herein.

CompoundDPPH Radical Scavenging IC50 (µg/mL)ABTS Radical Scavenging IC50 (µg/mL)Cellular Antioxidant Activity (CAA) EC50 (µmol QE/100 µmol)
This compound Data not availableData not availableData not available
Quercetin~2 - 10[3][4]~1 - 5[3][5]High Activity[6]
Ascorbic Acid (Vitamin C)~3 - 8[7]~2 - 6[5]Moderate Activity[6]
Trolox~4 - 9[8]~2 - 7[5]N/A

Note: The IC50 and EC50 values can vary depending on specific assay conditions. The data presented are approximate ranges from various sources for comparative purposes.

Experimental Protocols

The following are detailed protocols for HTS-compatible antioxidant assays suitable for evaluating this compound. These protocols are designed for 96- or 384-well microplate formats.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Positive Control (e.g., Quercetin, Ascorbic Acid)

  • 96-well or 384-well microplates

  • Microplate reader capable of measuring absorbance at 517 nm

Protocol:

  • Preparation of Reagents:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

    • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.

    • Test Compound Dilutions: Perform serial dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 1-100 µg/mL).

    • Positive Control Dilutions: Prepare a similar dilution series for the positive control.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of the microplate.

    • Add 100 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with the test compound or positive control.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals)[7][9].

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Positive Control (e.g., Trolox)

  • 96-well or 384-well microplates

  • Microplate reader capable of measuring absorbance at 734 nm

Protocol:

  • Preparation of Reagents:

    • ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • This compound and Positive Control Dilutions: Prepare serial dilutions as described in the DPPH assay protocol.

  • Assay Procedure:

    • Add 190 µL of the working ABTS•+ solution to each well of the microplate.

    • Add 10 µL of the different concentrations of this compound, positive control, or solvent (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound[5].

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation.

Materials:

  • This compound

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Quercetin (as a standard)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader (excitation/emission ~485/535 nm)

Protocol:

  • Cell Culture and Seeding:

    • Culture HepG2 cells in a T75 flask until confluent.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with 100 µL of culture medium containing various concentrations of this compound or Quercetin, along with 25 µM DCFH-DA.

    • Incubate for 1 hour at 37°C.

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH solution to induce oxidative stress.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Calculate the CAA value using the formula:

      where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Express the results as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound[6].

Mandatory Visualizations

Signaling Pathways

The antioxidant and anti-inflammatory effects of compounds like this compound are often mediated through the modulation of key signaling pathways involved in the cellular stress response and inflammation.

G Proposed HTS Workflow for this compound cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Confirmation & Dose-Response cluster_3 Secondary & Tertiary Assays cluster_4 Lead Optimization Compound_Library Compound Library (including this compound) Plate_Preparation Plate Preparation (96/384-well) Compound_Library->Plate_Preparation Primary_Assay Primary HTS Assay (e.g., DPPH or ABTS) Plate_Preparation->Primary_Assay Data_Acquisition Data Acquisition (Absorbance Reading) Primary_Assay->Data_Acquisition Hit_Identification Hit Identification (% Inhibition > Threshold) Data_Acquisition->Hit_Identification Hit_Confirmation Hit Confirmation Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Curve (IC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assay Secondary Assay (e.g., ABTS or DPPH) Dose_Response->Secondary_Assay Tertiary_Assay Tertiary Assay (Cellular Antioxidant Assay) Secondary_Assay->Tertiary_Assay SAR_Studies Structure-Activity Relationship (SAR) Tertiary_Assay->SAR_Studies

Caption: A logical workflow for a high-throughput screening campaign to identify and characterize antioxidant compounds like this compound.

G Modulation of NF-κB Signaling Pathway cluster_0 ROS Oxidative Stress (ROS) IKK IKK Complex ROS->IKK Activates This compound This compound This compound->ROS Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB IκBα-NF-κB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates to NFkB_IkB->NFkB Releases Inflammatory_Genes Inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes nucleus Nucleus G Modulation of MAPK Signaling Pathway ROS Oxidative Stress (ROS) ASK1 ASK1 ROS->ASK1 Activates This compound This compound This compound->ROS Inhibits MKK MKK3/4/6/7 ASK1->MKK Phosphorylates p38_JNK p38 / JNK MKK->p38_JNK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38_JNK->AP1 Activates Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Leads to

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Flavopurpurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the aqueous solubility of Flavopurpurin during their experiments. This compound, a hydroxylated anthraquinone, is a valuable compound in various research fields, but its inherent low aqueous solubility often presents significant hurdles in experimental design and reproducibility. This guide offers practical solutions and detailed protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of this compound is primarily due to its chemical structure. As a polycyclic aromatic hydrocarbon with multiple hydroxyl groups, it has a largely nonpolar and planar structure. This leads to strong intermolecular forces (pi-pi stacking and hydrogen bonding) in its crystalline form, making it energetically unfavorable for water molecules to effectively solvate the individual molecules.

Q2: What is the approximate solubility of this compound in common solvents?

Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What can I do?

A3: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a non-polar organic solvent is introduced into an aqueous environment. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.

  • Use a pre-solubilization technique: Before final dilution, consider preparing a cyclodextrin inclusion complex or a solid dispersion of this compound to enhance its aqueous dispersibility.

  • Serial dilutions: Perform serial dilutions in a mixture of your organic solvent and aqueous buffer before the final dilution into the assay medium.

Q4: What are the most effective methods to improve the aqueous solubility of this compound for in vitro biological assays?

A4: The two most common and effective strategies for improving the aqueous solubility of hydrophobic compounds like this compound are the formation of cyclodextrin inclusion complexes and the preparation of solid dispersions.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules like this compound, forming a complex that is more soluble in water.[2][3][4][5]

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[6][7][8][9] This can be achieved by methods such as solvent evaporation or melting, which can lead to the formation of an amorphous solid with improved wettability and dissolution rates.

Troubleshooting Guide

This section provides a structured approach to addressing common solubility issues encountered with this compound.

Problem Potential Cause Recommended Solution
This compound powder will not dissolve in aqueous buffer (e.g., PBS). High crystallinity and hydrophobicity of this compound.This compound is practically insoluble in aqueous buffers alone. A co-solvent or a solubility enhancement technique is required.
Precipitation occurs immediately upon adding DMSO stock to aqueous media. The final concentration of this compound exceeds its aqueous solubility limit. The percentage of DMSO is too low to maintain solubility.1. Lower the final concentration of this compound. 2. Increase the final DMSO concentration (up to a cell-tolerable limit, typically <0.5%). 3. Prepare a cyclodextrin inclusion complex or solid dispersion of this compound prior to dissolution.
Inconsistent results in cell-based assays. Incomplete dissolution or precipitation of this compound in the assay wells over time.1. Prepare fresh dilutions for each experiment. 2. Visually inspect for precipitation before and during the assay. 3. Use a solubility-enhanced formulation of this compound (cyclodextrin complex or solid dispersion).
Difficulty preparing a concentrated aqueous stock solution. Intrinsic low aqueous solubility of this compound.It is generally not feasible to prepare a concentrated aqueous stock of unmodified this compound. Prepare a high-concentration stock in 100% DMSO and serially dilute. For higher aqueous concentrations, a solubility-enhanced formulation is necessary.

Quantitative Data Summary

The following table summarizes the solubility of structurally similar compounds to provide a reference point for working with this compound.

Compound Solvent/Medium Solubility Notes Reference
PurpurinDMSO~ 0.5 mg/mLStructurally similar hydroxylated anthraquinone.[1]
Quercetin 3-O-sophorosideDMSO~ 10 mg/mLA flavonoid glycoside, generally more soluble than aglycones.[10]
Quercetin 3-O-sophoroside1:1 DMSO:PBS (pH 7.2)~ 0.5 mg/mLDemonstrates the significant drop in solubility in aqueous buffer.[10]
RolipramDMSO~ 10 mg/mLExample of a poorly water-soluble drug.[11]
Rolipram1:9 DMF:PBS (pH 7.2)~ 0.5 mg/mLIllustrates the effect of dilution in aqueous buffer.[11]

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)

This protocol is adapted from a general method for preparing flavonoid-cyclodextrin complexes.[2]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • 0.45 µm membrane filter

  • Freeze-dryer

Procedure:

  • Calculate the molar equivalents for a 1:1 molar ratio of this compound to HP-β-CD.

  • Dissolve the calculated amount of HP-β-CD in a suitable volume of deionized water.

  • Add the this compound powder to the HP-β-CD solution.

  • Incubate the mixture at 30°C for 24 hours with constant stirring (e.g., 150 rpm).

  • Filter the solution through a 0.45 µm membrane filter to remove any undissolved this compound.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution for 24 hours to obtain a powder of the this compound-HP-β-CD inclusion complex.

Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

This protocol is based on a general method for preparing solid dispersions of flavonoids.[3][12]

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K-30 or a suitable polymer carrier

  • Ethanol (or another suitable organic solvent in which both this compound and the carrier are soluble)

  • Rotary evaporator or water bath

Procedure:

  • Determine the desired drug-to-carrier ratio (e.g., 1:5 w/w).

  • Dissolve the calculated amounts of this compound and the polymer carrier in a minimal amount of ethanol.

  • Ensure complete dissolution of both components with gentle stirring.

  • Evaporate the solvent using a rotary evaporator or a water bath at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed.

  • Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Pulverize the resulting solid dispersion into a fine powder using a mortar and pestle.

  • Store the powder in a desiccator to prevent moisture absorption.

Visualizations

Signaling Pathway Inhibition by Flavonoids

Flavonoids are known to interact with and inhibit various protein kinases involved in cell signaling pathways that regulate cell cycle progression, proliferation, and survival. While the specific targets of this compound are not definitively established, based on the activity of similar flavonoids like flavopiridol, it is plausible that this compound may inhibit Cyclin-Dependent Kinases (CDKs) and other kinases in pathways such as the PI3K/Akt and MAPK pathways.[7][13][14][15][16][17][18]

Flavonoid_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Cell Survival & Proliferation CDK_Cyclin CDK-Cyclin Complexes CellCycle G1/S, G2/M Transitions CDK_Cyclin->CellCycle PI3K PI3K Akt Akt/PKB PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation MAPK MAPK (ERK, JNK, p38) MAPK->Proliferation This compound This compound This compound->CDK_Cyclin Inhibition This compound->PI3K Inhibition This compound->MAPK Inhibition

Caption: Putative inhibitory effects of this compound on key cell signaling kinases.

Experimental Workflow for Improving this compound Solubility

The following diagram outlines the logical steps a researcher can take to address the poor aqueous solubility of this compound for experimental use.

Solubility_Workflow Start Start: Poorly Soluble This compound Powder Dissolve_DMSO Dissolve in 100% DMSO to create a stock solution Start->Dissolve_DMSO Dilute_Aq Dilute in aqueous buffer/ cell culture medium Dissolve_DMSO->Dilute_Aq Precipitation Precipitation Occurs? Dilute_Aq->Precipitation Assay_Ready Assay Ready Solution (Low this compound Conc.) Precipitation->Assay_Ready No Sol_Enhance Choose Solubility Enhancement Method Precipitation->Sol_Enhance Yes Cyclodextrin Cyclodextrin Inclusion Complex Sol_Enhance->Cyclodextrin Solid_Disp Solid Dispersion Sol_Enhance->Solid_Disp Prepare_Complex Prepare Enhanced Formulation Cyclodextrin->Prepare_Complex Solid_Disp->Prepare_Complex Dissolve_Enhanced Dissolve Enhanced Formulation in Aqueous Medium Prepare_Complex->Dissolve_Enhanced Assay_Ready_Enhanced Assay Ready Solution (Higher this compound Conc.) Dissolve_Enhanced->Assay_Ready_Enhanced

Caption: A decision-making workflow for the solubilization of this compound.

References

Technical Support Center: Optimizing Flavopurpurin Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Flavopurpurin in common experimental buffers. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (1,2,6-Trihydroxyanthraquinone) is a naturally occurring anthraquinone derivative. Like many phenolic compounds, its structure, characterized by multiple hydroxyl groups on an anthraquinone core, makes it susceptible to degradation under various experimental conditions. Instability can lead to loss of biological activity, inaccurate experimental results, and difficulties in formulation development. Key factors influencing its stability include pH, temperature, light exposure, and the presence of oxidizing agents or metal ions.

Q2: What are the primary factors that lead to the degradation of this compound in solution?

The degradation of this compound, and phenolic compounds in general, is primarily driven by:

  • pH: this compound is more stable in acidic to neutral conditions. In alkaline environments, the hydroxyl groups can deprotonate, making the molecule highly susceptible to oxidation.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including oxidation.[1]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[2]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, often resulting in a color change of the solution.

  • Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze the oxidation of phenolic compounds.

Q3: What is the ideal pH range for maintaining this compound stability?

Q4: How can I minimize the impact of temperature and light on my this compound solutions?

To mitigate temperature and light-induced degradation:

  • Storage: Store stock solutions and experimental samples at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage).

  • Light Protection: Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid color change of this compound solution (e.g., yellow to brown/red). Oxidation of this compound. This can be accelerated by high pH, exposure to light, or the presence of metal ions.1. Check Buffer pH: Ensure the buffer pH is within the optimal range (ideally slightly acidic to neutral). 2. Protect from Light: Use amber vials or cover tubes with foil. 3. Deoxygenate Buffer: Sparge the buffer with an inert gas (e.g., nitrogen or argon) before dissolving this compound. 4. Add Chelating Agents: Include a small amount of a chelating agent like EDTA (e.g., 0.1-1 mM) in your buffer to sequester metal ions.
Precipitation of this compound in the buffer. Poor solubility of this compound at the working concentration and buffer conditions.1. Adjust pH: The solubility of phenolic compounds can be pH-dependent. Test a range of pH values. 2. Use a Co-solvent: Consider adding a small percentage of an organic solvent like DMSO or ethanol (e.g., 1-5%) to your aqueous buffer to increase solubility. Ensure the co-solvent is compatible with your experimental system. 3. Sonication: Briefly sonicate the solution to aid dissolution.
Inconsistent or lower-than-expected activity in biological assays. Degradation of this compound leading to a lower effective concentration.1. Prepare Fresh Solutions: Prepare this compound solutions immediately before use. 2. Assess Stability: Perform a stability study under your specific experimental conditions (see Protocol 1). 3. Include Stabilizers: Consider adding antioxidants such as ascorbic acid or using an inert atmosphere during experiments.

Experimental Protocols

Protocol 1: Assessing this compound Stability in a Given Buffer

Objective: To determine the stability of this compound in a specific experimental buffer over time.

Materials:

  • This compound

  • Experimental Buffer of choice

  • UV-Vis Spectrophotometer or HPLC system with a UV detector

  • Amber-colored microcentrifuge tubes or vials

Methodology:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.

  • Prepare Working Solution: Dilute the stock solution into your experimental buffer to the final working concentration.

  • Initial Measurement (T=0): Immediately after preparation, measure the absorbance of the solution at the λmax of this compound (around 430 nm for similar compounds, but should be determined empirically) using a UV-Vis spectrophotometer. Alternatively, inject a sample onto an HPLC system and record the peak area.

  • Incubation: Aliquot the working solution into several amber vials and incubate them under your standard experimental conditions (e.g., 37°C, room temperature, etc.).

  • Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial and measure the absorbance or inject a sample onto the HPLC.

  • Data Analysis: Plot the percentage of remaining this compound (relative to the T=0 measurement) against time. This will provide a stability profile for this compound in your buffer.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

Objective: To provide a reliable method for the separation and quantification of this compound.

Instrumentation and Conditions (based on methods for similar compounds):

ParameterRecommended Conditions
HPLC System Standard HPLC with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-15 min, 20-80% B15-20 min, 80% B20-25 min, 80-20% B25-30 min, 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength To be determined by UV-Vis scan (expecting absorption in the 250-280 nm and 400-450 nm range)

Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in HPLC-grade methanol or DMSO. Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute your experimental samples with the mobile phase to fall within the range of the calibration curve. Filter through a 0.45 µm syringe filter before injection.

Visualizing Experimental Workflows and Logic

experimental_workflow Experimental Workflow for this compound Stability Assessment prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_work Dilute Stock to Working Concentration in Buffer prep_stock->prep_work initial_meas Initial Measurement (T=0) (UV-Vis or HPLC) prep_work->initial_meas incubate Incubate Samples under Experimental Conditions initial_meas->incubate time_points Measure at Time Points incubate->time_points analyze Analyze Data (% Degradation vs. Time) time_points->analyze optimize Optimize Buffer Conditions analyze->optimize

Caption: A typical workflow for assessing the stability of this compound.

troubleshooting_guide Troubleshooting this compound Instability start Observe Instability (e.g., Color Change, Precipitate) check_ph Is Buffer pH Acidic/Neutral? start->check_ph adjust_ph Adjust Buffer to pH 4-7 check_ph->adjust_ph No protect_light Is Solution Protected from Light? check_ph->protect_light Yes adjust_ph->protect_light use_amber Use Amber Vials or Foil protect_light->use_amber No deoxygenate Consider Deoxygenating Buffer protect_light->deoxygenate Yes use_amber->deoxygenate add_chelator Add Chelating Agent (e.g., EDTA) deoxygenate->add_chelator

Caption: A decision tree for troubleshooting common this compound stability issues.

References

Technical Support Center: Troubleshooting Low Signal in Flavopurpurin Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity in fluorescence assays involving Flavopurpurin. While this compound is a known kinase inhibitor, its intrinsic fluorescence properties are not extensively documented in scientific literature, presenting unique challenges. This guide offers both general best practices for fluorescence-based assays and specific considerations for compounds with similar characteristics to this compound.

FAQs: Quick Solutions to Common Problems

Q1: My fluorescence signal with this compound is very weak or indistinguishable from the background. What is the first thing I should check?

A1: The first step is to verify your instrument settings. Ensure that the excitation and emission wavelengths are appropriate for this compound. While specific optimal wavelengths are not widely published, related flavonoid compounds often have excitation maxima in the range of 350-450 nm and emission maxima between 480-550 nm. Systematically scan a range of wavelengths to determine the optimal settings for your specific experimental conditions. Additionally, confirm that the detector gain or sensitivity is set appropriately.

Q2: Could the assay buffer be the source of my low signal?

A2: Absolutely. The pH, polarity, and viscosity of the buffer can significantly influence the fluorescence quantum yield of a molecule.[1] Flavonoids, in particular, can have pH-sensitive fluorescence. Prepare fresh buffers and test a range of pH values around the expected physiological optimum for your assay (e.g., pH 7.2-7.6). Also, be aware that some buffer components can quench fluorescence. If possible, test the fluorescence of this compound in simpler buffer systems to identify any quenching components.

Q3: I'm seeing a decrease in signal over time. What could be the cause?

A3: This is likely due to photobleaching, the irreversible photochemical destruction of the fluorophore.[2][3] To mitigate this, reduce the exposure time of your sample to the excitation light, decrease the intensity of the excitation source, and use an anti-fade reagent in your mounting medium if applicable.[4] Always store your this compound stock solution and experimental samples protected from light.

Q4: Is it possible that the this compound itself is the problem?

A4: Yes. Ensure the integrity and purity of your this compound stock. Degradation of the compound can lead to a loss of fluorescence. Prepare fresh stock solutions and store them appropriately, protected from light and at the recommended temperature. Additionally, at high concentrations, some fluorescent molecules can self-quench or aggregate, leading to a decrease in the overall fluorescence signal.[5][6] It is advisable to perform a concentration titration to find the optimal working concentration for this compound in your assay.

Q5: Are there alternative fluorescent probes I can use for cyclin-dependent kinase (CDK) assays?

A5: Yes, several well-characterized fluorescent probes are available for CDK assays. These include fluorescently labeled ATP analogs, peptide substrates for specific CDKs that incorporate environmentally sensitive fluorophores, and systems based on fluorescence polarization (FP) or Förster resonance energy transfer (FRET).[7][8][9][10][11] The choice of probe will depend on your specific assay format and instrumentation.

Troubleshooting Guides

Issue 1: Consistently Low Fluorescence Signal

This section provides a step-by-step guide to diagnosing and resolving persistently weak fluorescence signals in your this compound-based assays.

Troubleshooting Workflow for Low Signal

Caption: A logical workflow for troubleshooting low fluorescence signal.

Potential Cause Recommended Action
Incorrect Instrument Settings Verify that the excitation and emission wavelengths are set appropriately for your fluorophore. For this compound, systematically test a range around the expected values (e.g., Excitation: 380-450 nm, Emission: 480-550 nm). Ensure the detector gain/sensitivity is not set too low.
Reagent Degradation or Incorrect Concentration Prepare fresh stock solutions of this compound, ATP, substrate, and enzyme from reliable sources. Flavonoids can be sensitive to light and pH, so proper storage is crucial.[2] Perform a concentration titration of this compound to determine the optimal concentration that gives the best signal-to-noise ratio without causing aggregation-induced quenching.
Suboptimal Assay Buffer Conditions The fluorescence of many molecules is sensitive to the local environment.[1] Optimize the pH of your assay buffer. Test different buffer components to identify potential quenchers. Ensure the buffer is at the correct temperature for the assay.
Photobleaching Minimize the exposure of your sample to the excitation light. Use the lowest possible excitation intensity that provides a detectable signal. If using a microscope, use an anti-fade mounting medium.[4]
Intrinsic Properties of this compound It is possible that this compound has a low intrinsic quantum yield, meaning it is not a very bright fluorophore. If optimization of all other parameters does not improve the signal, consider using a more robust fluorescent probe for your assay.
Enzyme Inactivity Ensure that your kinase is active. Run a positive control with a known substrate and inhibitor to verify enzyme activity.
Issue 2: High Background Fluorescence

High background can mask a weak signal. Here’s how to address it.

Potential Cause Recommended Action
Autofluorescence of Assay Components Measure the fluorescence of a "no-enzyme" or "no-substrate" control to determine the background contribution of other assay components, including the buffer and this compound itself. Some biological buffers or additives can be inherently fluorescent.
Contaminated Reagents Use high-purity reagents and solvents (e.g., HPLC-grade water and DMSO) to prepare your solutions. Contaminants can be a significant source of background fluorescence.
Well Plate Material Use black, opaque microplates for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.[3]
Light Leakage Ensure that the instrument's plate reader chamber is light-tight to prevent ambient light from contributing to the background signal.
Non-specific Binding Hydrophobic compounds like this compound may non-specifically bind to the well surface or other proteins in the assay, leading to high background.[12] Including a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer can help reduce non-specific binding.

Experimental Protocols

Due to the limited availability of specific protocols for this compound fluorescence assays, a general protocol for a competitive fluorescence polarization (FP) kinase assay is provided below. This method is widely used for screening kinase inhibitors and can be adapted for use with a fluorescent probe that binds to the kinase of interest.

Protocol: Competitive Fluorescence Polarization (FP) Kinase Assay

This protocol describes a method to measure the inhibition of a kinase by a test compound (like this compound, if used as a non-fluorescent competitor) by monitoring the displacement of a fluorescently labeled tracer from the kinase's active site.

Materials:

  • Purified Kinase

  • Fluorescent Tracer (a fluorescently labeled known inhibitor or ATP analog)

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Test Compound (e.g., this compound)

  • Black, low-volume 384-well microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent tracer in DMSO.

    • Prepare serial dilutions of the test compound in DMSO.

    • Prepare a solution of the kinase in kinase reaction buffer.

    • Prepare a solution of ATP in kinase reaction buffer.

  • Assay Setup:

    • Add 2 µL of the test compound dilutions to the wells of the 384-well plate. Include controls with DMSO only (no inhibition) and a known potent unlabeled inhibitor (maximum inhibition).

    • Add 10 µL of the kinase solution to all wells.

    • Incubate the plate for 15-30 minutes at room temperature to allow the test compound to bind to the kinase.

    • Add 8 µL of a mixture of the fluorescent tracer and ATP in kinase reaction buffer to all wells to initiate the competition reaction. The final concentrations of the tracer and ATP should be optimized beforehand (typically at or below their Kd and Km values, respectively).

  • Incubation and Measurement:

    • Incubate the plate for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature). This incubation time should be optimized.

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorescent tracer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

General Kinase Assay Workflow

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Add Kinase and Inhibitor to Plate A->B C Pre-incubation B->C D Initiate Reaction (Add Substrate/ATP) C->D E Incubate at Optimal Temperature D->E F Stop Reaction (optional) E->F G Read Fluorescence Signal F->G H Data Analysis G->H

Caption: A generalized workflow for a kinase activity assay.

Signaling Pathway

This compound is known to be an inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. The diagram below illustrates a simplified representation of the cell cycle regulation pathway involving CDKs.

Simplified Cell Cycle Regulation by CDKs

Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 G1 CDK4_6_CyclinD CDK4/6-Cyclin D Rb Rb CDK4_6_CyclinD->Rb Phosphorylates E2F E2F CDK4_6_CyclinD->E2F Relieves Inhibition S S (DNA Replication) CDK2_CyclinE CDK2-Cyclin E G2 G2 CDK2_CyclinE->G2 Promotes Progression CDK1_CyclinA CDK1-Cyclin A M M (Mitosis) CDK1_CyclinA->M Promotes Entry CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G1 Promotes Exit Rb->E2F Inhibits E2F->S Promotes Transition This compound This compound This compound->CDK4_6_CyclinD This compound->CDK2_CyclinE This compound->CDK1_CyclinA This compound->CDK1_CyclinB

Caption: Simplified signaling pathway of cell cycle regulation by CDKs, indicating the inhibitory action of this compound.

Quantitative Data

Property Value
Chemical Name 1,2,6-Trihydroxyanthraquinone
CAS Number 82-29-1[13]
Molecular Formula C₁₄H₈O₅[13]
Molecular Weight 256.21 g/mol [13]
Melting Point >330 °C[13]
Solubility Soluble in DMSO. Solubility in aqueous buffers is generally low and may require optimization.

References

Strategies to prevent Flavopurpurin precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flavopurpurin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and other anthraquinone derivatives. It is crucial to use anhydrous (water-free) DMSO to ensure maximum solubility and prevent precipitation.

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What can I do to prevent this?

A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:

  • Lower the Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. Aim to keep the final concentration in your experiment as low as possible.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, intermediate dilutions of your DMSO stock in your aqueous buffer or medium. This gradual change in solvent polarity can help keep the compound in solution.

  • Pre-warm the Aqueous Medium: Warming your buffer or cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.

  • Vortexing During Dilution: Ensure rapid and thorough mixing by vortexing the aqueous solution while adding the this compound stock.

  • Consider a Co-solvent: In some cases, using a co-solvent like ethanol or polyethylene glycol 400 (PEG400) for an intermediate dilution step before the final dilution in aqueous medium can improve solubility.

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: To ensure the stability and longevity of your this compound stock solution, adhere to the following storage guidelines:

  • Storage Temperature: For long-term storage, it is recommended to store aliquots of the stock solution at -20°C or -80°C.

  • Aliquotting: To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, prepare single-use aliquots.

  • Light Protection: this compound, like many similar compounds, may be sensitive to light. Store stock solutions in amber or light-blocking tubes.

  • Moisture Prevention: Ensure that the storage vials are tightly sealed to prevent the absorption of moisture, which can reduce solubility and promote degradation. Allow aliquots to equilibrate to room temperature before opening.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in DMSO. 1. DMSO is not anhydrous.2. Concentration is too high.3. Insufficient mixing.1. Use a fresh, sealed bottle of anhydrous DMSO.2. Try preparing a more dilute stock solution. While solubility data is limited, a starting concentration of 1-10 mM is a reasonable starting point.3. Vortex the solution for several minutes. Gentle warming (to 37°C) or brief sonication may also aid dissolution.
Stock solution appears cloudy or has visible precipitate after storage. 1. Solution has become supersaturated due to temperature changes.2. Absorption of water into the DMSO.3. Degradation of the compound.1. Gently warm the vial to 37°C and vortex to see if the precipitate redissolves.2. Ensure vials are tightly capped and consider storing with a desiccant.3. Prepare a fresh stock solution.
Precipitation occurs immediately upon dilution in aqueous media. 1. The compound has low aqueous solubility.2. The final concentration in the aqueous medium is above its solubility limit.3. The final DMSO concentration is too low to maintain solubility.1. Follow the strategies outlined in FAQ Q2, such as serial dilutions and pre-warming the medium.2. Reduce the final working concentration of this compound.3. While aiming for a low final DMSO concentration, ensure it is sufficient to keep the compound dissolved. This may require optimization for your specific experimental conditions.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a general guideline for preparing a this compound stock solution. The molecular weight of this compound (C₁₄H₈O₅) is 256.21 g/mol .

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Methodology:

  • Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to reach room temperature before opening to minimize moisture condensation.

  • Weigh this compound: Accurately weigh 2.56 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the Compound: Tightly cap the tube and vortex for 2-3 minutes until the powder is completely dissolved. A clear, colored solution should be obtained. If dissolution is difficult, gentle warming of the solution to 37°C or brief sonication can be attempted.

  • Aliquot for Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Data Presentation

Solubility of Related Anthraquinones

Compound Solvent Approximate Solubility
PurpurinDMSO~0.5 mg/mL
PurpurinDimethylformamide (DMF)~0.5 mg/mL

Note: This data should be used as an estimate. The actual solubility of this compound may vary.

Visualizations

Logical Workflow for Troubleshooting this compound Precipitation

G Troubleshooting this compound Precipitation start Precipitation Observed check_stock Is the stock solution clear? start->check_stock stock_precip Precipitate in Stock check_stock->stock_precip No dilution_precip Precipitate on Dilution check_stock->dilution_precip Yes remedy_stock Warm stock to 37°C Vortex/Sonicate Prepare fresh stock with anhydrous DMSO stock_precip->remedy_stock remedy_dilution Lower final concentration Use serial dilutions Pre-warm aqueous medium Increase final DMSO % (if possible) dilution_precip->remedy_dilution success Problem Resolved remedy_stock->success fail Problem Persists remedy_stock->fail remedy_dilution->success remedy_dilution->fail consult Consult literature for alternative solvents or formulation strategies fail->consult

Caption: A flowchart outlining the steps to diagnose and resolve precipitation issues with this compound solutions.

Potential Signaling Pathways Modulated by Anthraquinones

Anthraquinones, the class of compounds to which this compound belongs, have been reported to modulate several key signaling pathways involved in cellular metabolism and inflammation.[1][2][3][4][5]

G Potential Signaling Pathways Modulated by Anthraquinones cluster_0 Metabolic Regulation cluster_1 Inflammatory Response AMPK AMPK GLUT4 GLUT4 Translocation AMPK->GLUT4 PI3K PI3K Akt Akt PI3K->Akt Akt->GLUT4 NFkB NF-κB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK MAPK MAPK->Cytokines Anthraquinones Anthraquinones (e.g., this compound) Anthraquinones->AMPK Activates Anthraquinones->PI3K Activates Anthraquinones->NFkB Inhibits Anthraquinones->MAPK Inhibits

Caption: A diagram illustrating potential signaling pathways that may be influenced by anthraquinones like this compound.

References

Technical Support Center: Optimization of Flavopurpurin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Flavopurpurin (1,2,4-trihydroxyanthraquinone). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate the successful and efficient synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the oxidation of Alizarin.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete Oxidation: Insufficient oxidizing agent, low reaction temperature, or short reaction time. 2. Product Degradation: Excessively high temperatures or prolonged reaction times can lead to the decomposition of the product. 3. Loss during Work-up: The product may be partially lost during filtration or extraction steps.1. Optimize Reagent Stoichiometry: Gradually increase the molar ratio of manganese dioxide to Alizarin. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Control Reaction Temperature: Maintain the temperature within the recommended range. Consider performing the reaction at a slightly lower temperature for a longer duration. 3. Careful Work-up: Ensure complete precipitation of the product. Use minimal amounts of cold solvent for washing the filtered product to reduce solubility losses.
Product is a Mixture of Colors (e.g., Red-Orange) 1. Incomplete Reaction: The presence of unreacted orange-red Alizarin along with the red this compound.1. Extend Reaction Time: Continue the reaction for a longer period, monitoring by TLC until the Alizarin spot is no longer visible. 2. Purification: Use column chromatography to separate this compound from the unreacted Alizarin.
Presence of a Dark, Insoluble Solid in the Final Product 1. Residual Manganese Dioxide: Incomplete removal of the oxidizing agent during the work-up.1. Thorough Filtration: Ensure the reaction mixture is thoroughly filtered to remove all solid manganese dioxide before product isolation. 2. Washing: Wash the crude product with a dilute acidic solution to dissolve any remaining manganese salts.
Difficulty in Purifying the Product 1. Formation of Side Products: Over-oxidation or other side reactions can lead to impurities with similar polarity to this compound.1. Optimize Reaction Conditions: Re-evaluate the reaction temperature and stoichiometry of the oxidizing agent to minimize side product formation. 2. Recrystallization: Attempt recrystallization from different solvent systems to selectively crystallize the desired product. 3. Chromatography: Employ column chromatography with a carefully selected eluent system for effective separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most frequently cited laboratory synthesis of this compound involves the oxidation of Alizarin (1,2-dihydroxyanthraquinone) using an oxidizing agent such as manganese dioxide in the presence of sulfuric acid.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the Alizarin spot and the appearance of the this compound spot indicate the progression of the reaction.

Q3: What are the expected colors of the starting material and the final product?

A3: The starting material, Alizarin, is typically an orange-red solid. The desired product, this compound, is a red crystalline solid.

Q4: Are there any significant safety precautions I should take during this synthesis?

A4: Yes. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction may also release fumes, so adequate ventilation is crucial.

Q5: Can other oxidizing agents be used for this conversion?

A5: While manganese dioxide is commonly used, other oxidizing agents could potentially be employed. However, the reaction conditions would need to be re-optimized for each specific reagent.

Data Presentation

The following tables summarize the key quantitative data for a representative synthesis of this compound from Alizarin. Note that these are starting points, and optimization may be required to achieve the best results in your specific laboratory setting.

Table 1: Reaction Conditions for this compound Synthesis

ParameterValue/RangeNotes
Starting Material Alizarin (1,2-dihydroxyanthraquinone)-
Oxidizing Agent Manganese Dioxide (MnO₂)-
Solvent/Medium Concentrated Sulfuric Acid (H₂SO₄)Acts as both a solvent and a catalyst.
Molar Ratio (Alizarin:MnO₂) 1 : 2 to 1 : 3May require optimization.
Reaction Temperature 100 - 120 °CHigher temperatures may lead to degradation.
Reaction Time 2 - 4 hoursMonitor by TLC.

Table 2: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
Alizarin C₁₄H₈O₄240.21Orange-red solid289 - 290
This compound C₁₄H₈O₅256.21Red crystalline solid>300

Experimental Protocols

Protocol 1: Synthesis of this compound by Oxidation of Alizarin

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

  • Alizarin (1,2-dihydroxyanthraquinone)

  • Manganese Dioxide (MnO₂)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Buchner funnel and filter paper

  • Beakers

  • Graduated cylinders

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid.

  • Addition of Alizarin: While stirring, slowly add Alizarin to the sulfuric acid. The mixture should be stirred until the Alizarin is fully dissolved.

  • Addition of Oxidizing Agent: Gradually add manganese dioxide to the reaction mixture in small portions. An exothermic reaction may be observed.

  • Heating: Attach a condenser to the flask and heat the mixture to 100-120 °C using a heating mantle.

  • Reaction Monitoring: Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction's progress by taking small aliquots, quenching them in water, extracting with a suitable organic solvent, and analyzing by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the flask to room temperature.

  • Precipitation: Carefully and slowly pour the reaction mixture over a large beaker of crushed ice with constant stirring. A red precipitate of the crude product should form.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid product with copious amounts of cold deionized water until the filtrate is neutral.

  • Drying: Dry the collected solid in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification of this compound by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system for recrystallization. Acetic acid or a mixture of ethanol and water can be effective.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the purified crystals thoroughly.

Mandatory Visualization

Flavopurpurin_Synthesis Alizarin Alizarin (1,2-dihydroxyanthraquinone) Reagents MnO2, H2SO4 100-120°C Alizarin->Reagents This compound This compound (1,2,4-trihydroxyanthraquinone) Reagents->this compound Oxidation

Caption: Reaction pathway for the synthesis of this compound from Alizarin.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield) Check_Reaction Review Reaction Parameters (Temp, Time, Stoichiometry) Start->Check_Reaction Check_Workup Analyze Work-up & Purification (Filtration, Extraction, Recrystallization) Start->Check_Workup TLC_Analysis Perform TLC Analysis (Check for starting material, side products) Check_Reaction->TLC_Analysis Check_Workup->TLC_Analysis Optimize_Conditions Optimize Reaction Conditions TLC_Analysis->Optimize_Conditions Incomplete Reaction Refine_Purification Refine Purification Method TLC_Analysis->Refine_Purification Impure Product Successful_Synthesis Successful Synthesis Optimize_Conditions->Successful_Synthesis Refine_Purification->Successful_Synthesis

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Technical Support Center: Overcoming Autofluorescence in Flavopurpurin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Flavopurpurin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to autofluorescence interference in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my this compound experiments?

Autofluorescence is the natural emission of light by biological materials when they are excited by light, which can interfere with the detection of your specific fluorescent signal from this compound.[1][2][3] This inherent background fluorescence can obscure the true signal from your target molecules, leading to poor signal-to-noise ratios and potentially inaccurate results.[3][4] Common sources of autofluorescence in biological samples include cellular components like flavins (FAD, FMN), NADH, collagen, elastin, and lipofuscin, as well as fixatives like formaldehyde and glutaraldehyde.[1][3][5][6]

Q2: I'm observing high background fluorescence. How can I determine if it's autofluorescence?

To determine if the background signal is from autofluorescence, you should prepare a control sample that has not been treated with this compound but has undergone all other experimental steps, including fixation and mounting.[1][7] Observe this unstained sample under the microscope using the same filter sets and exposure times as your experimental samples. Any fluorescence detected in this control sample is likely due to autofluorescence.[3]

Q3: What are the spectral properties of this compound that I should be aware of?

To optimize your signal and minimize autofluorescence, it is crucial to determine the specific excitation and emission maxima for this compound in your experimental solvent system.

Troubleshooting Guides

Problem 1: High background signal obscuring this compound fluorescence.

High background fluorescence is a common issue that can significantly impact the quality of your imaging data. Here are several strategies to mitigate this problem, categorized by approach.

The first line of defense is to spectrally separate the this compound signal from the autofluorescence.

  • Strategy: Choose fluorophores with excitation and emission spectra that are well-separated from the autofluorescence spectrum of your sample.[2] Autofluorescence is often strongest in the blue and green regions of the spectrum.[2] Therefore, if possible with your experimental design, using fluorophores that excite and emit in the red or far-red regions can significantly improve the signal-to-noise ratio.[1][2]

  • Action:

    • Characterize Autofluorescence: Image an unstained control sample using different filter sets (e.g., DAPI, FITC, TRITC, Cy5) to determine the spectral profile of the autofluorescence in your specific sample type.

    • Select Optimal Filters for this compound: Based on the absorbance spectrum of this compound, select a narrow bandpass excitation filter that maximally excites your compound while minimizing the excitation of autofluorescent species. Similarly, use a narrow bandpass emission filter that captures the peak emission of this compound while excluding as much of the autofluorescence emission as possible.

Several chemical reagents can be used to reduce autofluorescence from various sources.

  • Strategy: Treat your samples with a chemical quenching agent that reduces the fluorescence of endogenous fluorophores or fixative-induced fluorescence. The choice of quencher will depend on the primary source of autofluorescence in your sample.

  • Experimental Protocols:

    • Sudan Black B (SBB) for Lipofuscin Quenching: Lipofuscin is a common source of autofluorescence, appearing as granular yellow-brown pigments.[1] SBB is effective at quenching lipofuscin-based autofluorescence.[8][9] However, be aware that SBB can introduce its own red to far-red fluorescence.[1][8]

      Protocol:

      • After your final washing step post-secondary antibody incubation, incubate the slides in 0.1% Sudan Black B in 70% ethanol for 5-20 minutes at room temperature.[10]

      • Rinse the slides thoroughly with PBS or a similar buffer to remove excess SBB.[10]

      • Mount the coverslip with an appropriate mounting medium.

    • Sodium Borohydride (NaBH₄) for Aldehyde-Induced Autofluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with amines in the tissue.[5] Sodium borohydride can reduce these fluorescent products.[1][5] However, its effectiveness can be variable.[1]

      Protocol:

      • Following fixation and permeabilization, incubate the samples in a freshly prepared solution of 1 mg/mL sodium borohydride in PBS.

      • Incubate for 10-30 minutes at room temperature.

      • Wash the samples extensively with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.

      • Proceed with your staining protocol.

    • Commercial Quenching Reagents: Several commercial kits, such as TrueVIEW™ Autofluorescence Quenching Kit, are available and often provide broad-spectrum quenching with minimal impact on the specific fluorescent signal.[1][11][12] These kits are generally easy to use and come with optimized protocols.

      Protocol (Example for TrueVIEW™):

      • Perform your immunofluorescence staining protocol as usual.

      • After the final wash step, incubate the slides with the TrueVIEW™ quenching solution for 2-5 minutes.

      • Rinse with PBS.

      • Mount with a mounting medium.

  • Data Summary Table:

Quenching MethodTarget Autofluorescence SourceAdvantagesDisadvantages
Sudan Black B Lipofuscin[1][8]Highly effective for lipofuscin.[8]Can introduce red/far-red background fluorescence.[1][8]
Sodium Borohydride Aldehyde-induced[1][5]Reduces fixative-induced background.Effectiveness can be variable.[1]
Commercial Kits (e.g., TrueVIEW™) Broad-spectrum (e.g., collagen, elastin, RBCs, fixative-induced)[11][12]Easy to use, effective on multiple sources, often preserves specific signal well.[11]Higher cost compared to individual reagents.
  • Strategy: Intentionally expose your sample to intense light to destroy the autofluorescent molecules before imaging your target.[13] This method can be effective but needs to be carefully controlled to avoid damaging the sample or your target fluorophore.

  • Experimental Protocol:

    • Before applying your fluorescent probe (this compound), expose the fixed and permeabilized sample to a strong light source (e.g., from your microscope's fluorescence lamp or a dedicated LED array) for a period ranging from several minutes to a few hours.[13]

    • The optimal wavelength and duration for photobleaching will depend on the specific sources of autofluorescence in your sample and should be determined empirically. Start with broad-spectrum light and then refine if necessary.

    • After photobleaching, proceed with your staining protocol.

  • Strategy: If the autofluorescence cannot be eliminated experimentally, computational methods can be used to remove its contribution from the final image. Spectral unmixing is a powerful technique that can differentiate between the emission spectra of multiple fluorophores, including autofluorescence.

  • Workflow:

    • Acquire a Spectral Image: Use a confocal microscope with a spectral detector to capture the entire emission spectrum at each pixel of your image.

    • Obtain Reference Spectra:

      • Image an unstained control sample to capture the "pure" autofluorescence spectrum.

      • Image a sample stained only with this compound to obtain its "pure" emission spectrum.

    • Perform Linear Unmixing: Use software (e.g., ZEN, LAS X, or ImageJ/Fiji plugins) to mathematically separate the mixed spectra in your experimental image into the individual contributions from autofluorescence and this compound based on the reference spectra.

Visual Guides

Workflow for Troubleshooting Autofluorescence

Autofluorescence_Troubleshooting start Start: High Background Observed unstained_control Prepare Unstained Control start->unstained_control is_autofluorescence Is Fluorescence Present in Unstained Control? unstained_control->is_autofluorescence no_autofluorescence Background is Not Autofluorescence (Troubleshoot Staining Protocol) is_autofluorescence->no_autofluorescence No spectral_separation Attempt Spectral Separation (Optimize Filters) is_autofluorescence->spectral_separation Yes chemical_quenching Apply Chemical Quenching (SBB, NaBH4, Commercial Kit) spectral_separation->chemical_quenching If Insufficient successful Successful: Low Background spectral_separation->successful If Sufficient photobleaching Perform Photobleaching chemical_quenching->photobleaching If Insufficient chemical_quenching->successful If Sufficient spectral_unmixing Use Spectral Unmixing photobleaching->spectral_unmixing If Insufficient photobleaching->successful If Sufficient spectral_unmixing->successful

Caption: A step-by-step workflow for identifying and mitigating autofluorescence.

Decision Tree for Choosing an Autofluorescence Reduction Method

Autofluorescence_Method_Selection start Identify Primary Source of Autofluorescence source Source? start->source lipofuscin Lipofuscin Granules source->lipofuscin Lipofuscin fixative Aldehyde Fixative source->fixative Fixative collagen_elastin Collagen / Elastin source->collagen_elastin Structural Proteins broad_spectrum Multiple / Unknown source->broad_spectrum Broad method_sbb Use Sudan Black B lipofuscin->method_sbb method_nabh4 Use Sodium Borohydride fixative->method_nabh4 method_commercial Use Commercial Quencher (e.g., TrueVIEW) collagen_elastin->method_commercial broad_spectrum->method_commercial method_photobleach Try Photobleaching broad_spectrum->method_photobleach method_unmix Employ Spectral Unmixing broad_spectrum->method_unmix

Caption: A decision tree to guide the selection of an appropriate autofluorescence reduction technique.

References

Technical Support Center: Refinement of Purification Protocols for High-Purity Flavopurpurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of Flavopurpurin. The information is designed to help researchers achieve high-purity this compound for use in scientific research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization is a cost-effective technique for removing small amounts of impurities, while column chromatography is highly effective for separating this compound from structurally similar compounds and achieving very high purity.

Q2: What are the likely impurities in a crude this compound sample?

A2: Impurities in crude this compound often depend on the synthetic route. A common synthesis involves the reaction of 1,3,7-trihydroxyanthracene with an oxidizing agent. Potential impurities can include unreacted starting materials, over-oxidized products, and positional isomers such as Purpurin (1,2,4-trihydroxyanthraquinone) and Alizarin (1,2-dihydroxyanthraquinone).[1] Other possible impurities may arise from side reactions or degradation of the product.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be reliably assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC provides a quantitative measure of purity by separating this compound from its impurities, allowing for the determination of the percentage of the main component. 1H and 13C NMR spectroscopy can confirm the chemical structure of this compound and detect the presence of any residual impurities with characteristic signals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Recovery of Crystals - The chosen solvent is too good a solvent for this compound, even at low temperatures.- Too much solvent was used during dissolution.- The cooling process was too rapid, leading to the formation of very fine crystals that pass through the filter paper.- Select a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures. Common solvents for recrystallization of polar compounds include ethanol, methanol, or mixtures like ethanol/water.[2][3]- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]- Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal growth.[2][3]
Oiling Out Instead of Crystallization - The melting point of this compound is lower than the boiling point of the solvent.- The presence of significant impurities is depressing the melting point and interfering with crystal lattice formation.- Choose a solvent with a lower boiling point.- Try a solvent mixture. Dissolve the compound in a good solvent at its boiling point, then add a poorer solvent dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.- Perform a preliminary purification step, such as a simple filtration or a quick column, to remove the bulk of the impurities before recrystallization.
Colored Impurities Remain in Crystals - The colored impurities have similar solubility to this compound in the chosen solvent.- The impurities are adsorbed onto the surface of the this compound crystals.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be aware that some product may also be adsorbed.- Try a different recrystallization solvent or solvent system that may have a greater differential solubility for the impurities.
Column Chromatography Issues
IssuePotential Cause(s)Recommended Solution(s)
Poor Separation of this compound from Impurities - The mobile phase is too polar, causing all compounds to elute quickly.- The mobile phase is not polar enough, resulting in all compounds remaining adsorbed to the stationary phase.- The column is overloaded with the crude sample.- Optimize the mobile phase polarity. For silica gel chromatography, a gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with a more polar solvent like ethyl acetate or methanol is often effective.[5][6]- For hydroxyanthraquinones, a mixture of hexane and ethyl acetate is a common starting point.[7] A typical gradient could be from 100% hexane to a 50:50 mixture of hexane and ethyl acetate.- Ensure the amount of crude material loaded is appropriate for the column size. A general rule is to use 20-50 times the weight of adsorbent (silica gel) to the sample weight.[5]
This compound Elutes with a Tailing Peak - The compound is interacting too strongly with the stationary phase.- The column is not packed properly, leading to channeling.- Add a small amount of a polar modifier, such as acetic acid or methanol, to the mobile phase to reduce strong interactions with the silica gel.- Ensure the silica gel is packed uniformly in the column without any air bubbles or cracks.
Low Yield After Column Chromatography - The compound is irreversibly adsorbed onto the stationary phase.- Some of the compound was not completely eluted from the column.- After the main fraction has been collected, flush the column with a highly polar solvent, such as pure methanol or a mixture of methanol and a small amount of acetic acid, to elute any remaining product.- Monitor the elution carefully using Thin Layer Chromatography (TLC) to ensure all the product has been collected.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing minor impurities.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Filter paper

  • Buchner funnel and flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.[2][3]

  • If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[8]

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound

Objective: To achieve high-purity this compound by separating it from structurally similar impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column: Pack a chromatography column with a slurry of silica gel in hexane.

  • Load the sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with 100% hexane.

  • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A suggested gradient is as follows:

    • 100% Hexane (2 column volumes)

    • 95:5 Hexane:Ethyl Acetate (4 column volumes)

    • 90:10 Hexane:Ethyl Acetate (4 column volumes)

    • 80:20 Hexane:Ethyl Acetate (until the this compound elutes)

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Combine and Evaporate: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Purity Analysis Data

The following table provides typical data obtained from the purity analysis of this compound after different purification steps.

Purification StepYield (%)Purity by HPLC (%)
Crude Product-75-85
After Recrystallization60-8090-95
After Column Chromatography40-60>98

Note: Yields and purity are dependent on the quality of the crude material and the precise execution of the purification protocols.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification and analysis of this compound.

Flavopurpurin_Purification Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup ColumnChrom Column Chromatography Crude->ColumnChrom Direct Purification Recrystallization->ColumnChrom Further Purification Analysis Purity Analysis (HPLC, NMR) ColumnChrom->Analysis Purity Verification Pure High-Purity this compound Analysis->Pure

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Flavopiridol (Alvocidib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides answers to frequently asked questions and robust troubleshooting strategies to manage the potential batch-to-batch variability of commercial Flavopiridol (also known as Alvocidib), a potent synthetic flavonoid inhibitor of cyclin-dependent kinases (CDKs). Consistent and reproducible experimental outcomes are critical, and this document offers protocols and guidance to ensure the quality and reliability of your Flavopiridol batches.

Frequently Asked Questions (FAQs)

Q1: What is Flavopiridol and why is batch consistency important?

A1: Flavopiridol (Alvocidib) is a synthetic flavonoid that acts as a potent inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK6, and most notably, CDK9.[1][2][3] By inhibiting these key regulators of the cell cycle, Flavopiridol induces cell cycle arrest, primarily at the G1 and G2 phases, and promotes apoptosis in various cancer cell lines.[4][5][6] Given its potent, nanomolar activity, even minor variations in purity, impurity profile, or the presence of degradation products between batches can lead to significant differences in experimental results, affecting the reproducibility of cell viability assays, cell cycle analysis, and in vivo studies.

Q2: What are the primary sources of batch-to-batch variability for a synthetic compound like Flavopiridol?

A2: Unlike natural products, the variability in synthetic compounds like Flavopiridol arises from the manufacturing process rather than raw material sourcing. Key sources include:

  • Synthesis Route Impurities: Different synthesis routes can introduce unique intermediates or by-products. Incomplete reactions or side reactions can result in related-substance impurities.

  • Reagent and Solvent Residues: Residual solvents, catalysts, or unreacted starting materials may be present in the final product.

  • Degradation Products: Flavopiridol's stability can be affected by temperature, light, pH, and oxidative stress, leading to the formation of degradation products over time.[7][8]

  • Physical Properties: Variations in crystal form (polymorphism), particle size, and solubility can affect dissolution rates and bioavailability in experiments.

Q3: The compound I received is labeled "Flavopurpurin." Is this the same as Flavopiridol?

A3: There is a significant potential for confusion between these two names. Flavopiridol (Alvocidib) is the potent, synthetic CDK inhibitor widely used in cancer research. This compound , on the other hand, is a much simpler trihydroxyanthraquinone molecule primarily used as a dye. Given the context of cancer research, cell signaling, and experimental biology, it is highly probable that the intended compound is Flavopiridol . Always verify the chemical structure and CAS number (146426-40-6 for Flavopiridol) with the supplier.

Q4: My recent batch of Flavopiridol shows lower potency in my cell-based assays compared to previous batches. What could be the cause?

A4: A decrease in potency is a classic sign of batch-to-batch variability. The most likely causes are:

  • Lower Purity: The actual percentage of active Flavopiridol in the new batch may be lower than specified.

  • Presence of Inhibitory Impurities: Certain impurities could interfere with the biological activity of Flavopiridol.

  • Degradation: The compound may have degraded during shipping or storage. Flavonoids can be susceptible to hydrolysis and oxidation.[7]

  • Solubility Issues: If the new batch has different physical properties, it may not be dissolving completely in your vehicle solvent (e.g., DMSO), leading to a lower effective concentration.

Troubleshooting Guide for Inconsistent Experimental Results

If you are observing unexpected or inconsistent results between different batches of Flavopiridol, follow this systematic workflow to diagnose and resolve the issue.

A Problem: Inconsistent Biological Activity (e.g., IC50 shift, variable cell cycle arrest) B Step 1: Verify Compound Identity and Handling A->B C Check CAS No. (146426-40-6) and Structure. Confirm it is Flavopiridol, not this compound. B->C D Review your dissolution and storage protocol. Is DMSO fresh? Stored at -20°C or -80°C? B->D E Step 2: Assess Purity and Integrity C->E D->E F Review the Certificate of Analysis (CoA) for both batches. Compare purity (%), impurity profile, and residual solvents. E->F G Perform in-house QC check. Run HPLC-UV analysis on both old and new batches. (See Protocol Below) E->G H Are HPLC profiles significantly different? G->H I Step 3: Investigate Functional Concentration H->I No M If HPLC profiles differ or purity is low, contact the supplier with your data. Request a replacement or a different batch. H->M Yes J Prepare fresh stock solutions of both batches. Measure absorbance with a spectrophotometer to confirm concentration. I->J K Run a dose-response curve with both batches side-by-side in the same experiment. I->K L Step 4: Resolution J->L K->L L->M N If CoAs and HPLC are comparable, re-evaluate experimental parameters. Check cell line health, passage number, and reagent consistency. L->N O If side-by-side assay normalizes results, the issue may have been stock solution preparation or storage. L->O

Caption: Troubleshooting workflow for inconsistent Flavopiridol activity.

Quantitative Data and Quality Control Parameters

A reliable batch of Flavopiridol should come with a comprehensive Certificate of Analysis (CoA). Below are key parameters you should expect to see and a table of its physicochemical properties.

Table 1: Example Certificate of Analysis Parameters for Flavopiridol
ParameterSpecificationTypical ValueMethod
Appearance Yellow to brownish solidConformsVisual
Identity Conforms to reference spectrumConforms¹H-NMR, LC-MS
Purity (Assay) ≥98.0%99.85%HPLC (UV, 268 nm)
Individual Impurity ≤0.15%<0.10%HPLC
Total Impurities ≤1.0%<0.15%HPLC
Residual Solvents As per USP <467>ConformsGC-HS
Water Content ≤1.0%0.2%Karl Fischer
Solubility Soluble in DMSOConformsVisual
Table 2: Physicochemical Properties of Flavopiridol (Alvocidib)
PropertyValueReference
CAS Number 146426-40-6[1]
Molecular Formula C₂₁H₂₀ClNO₅[9][10]
Molecular Weight 401.84 g/mol [10]
Melting Point 186-190 °C[10][11]
Solubility DMSO (>20 mg/mL), Ethanol (Sparingly), Water (Insoluble)[10][11]
pKa (Predicted) 7.5 (most basic)

Key Signaling Pathway: CDK Inhibition and Cell Cycle Arrest

Flavopiridol exerts its primary effect by inhibiting cyclin-dependent kinases, which are crucial for cell cycle progression. The inhibition of CDK4/Cyclin D1 and CDK2/Cyclin E prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing the expression of genes required for the G1 to S phase transition. Inhibition of CDK1/Cyclin B blocks the G2 to M phase transition.

cluster_G1 G1 Phase cluster_G2 G2 Phase CDK4_6 CDK4/6 Cyclin D Rb_E2F Rb-E2F Complex CDK4_6->Rb_E2F Phosphorylates (pRb) G1_Arrest G1 Arrest E2F E2F (free) Rb_E2F->E2F Releases G1_S_Genes S-Phase Gene Transcription E2F->G1_S_Genes Activates CDK2_E CDK2 Cyclin E G1_S_Genes->CDK2_E Activates CDK2_E->Rb_E2F Phosphorylates (pRb) CDK1_B CDK1 Cyclin B Mitosis Mitosis CDK1_B->Mitosis Promotes G2_Arrest G2 Arrest Flavopiridol Flavopiridol Flavopiridol->CDK4_6 Inhibits Flavopiridol->CDK2_E Inhibits Flavopiridol->CDK1_B Inhibits

Caption: Flavopiridol's mechanism of action on the cell cycle.

Experimental Protocols

Protocol 1: In-House Quality Control via HPLC-UV

This protocol provides a basic method to compare the purity and impurity profiles of different Flavopiridol batches.

1. Materials:

  • Flavopiridol (Old and new batches)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol

  • Ammonium Acetate

  • HPLC-grade water

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

2. Mobile Phase Preparation:

  • Mobile Phase A: 20 mM Ammonium Acetate in water.

  • Mobile Phase B: Methanol or Acetonitrile.

3. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of each Flavopiridol batch in 100% DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Dilute the stock solution to a final concentration of 25 µg/mL using the initial mobile phase conditions (e.g., 50:50 A:B).

4. HPLC Conditions (Example):

  • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 268 nm[12]

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: Gradient to 95% B

    • 20-25 min: Hold at 95% B

    • 25-30 min: Return to 50% B and equilibrate

5. Data Analysis:

  • Overlay the chromatograms from the old and new batches.

  • Compare the retention time of the main peak.

  • Calculate the area percentage of the main peak to estimate purity.

  • Visually inspect for new or significantly larger impurity peaks in the new batch.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol helps to understand the stability of your Flavopiridol stock and identify potential degradation products that might arise from improper storage.

1. Prepare Flavopiridol Solution:

  • Prepare a 1 mg/mL solution of Flavopiridol in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

2. Apply Stress Conditions (in separate, sealed vials):

  • Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solution to direct UV light (254 nm) for 24 hours.

  • Control: Keep one vial at 4°C, protected from light.

3. Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples, including the control, using the HPLC-UV method described in Protocol 1.

  • Significant peak area reduction in the main Flavopiridol peak and the appearance of new peaks indicate degradation. This can help identify potential issues if you suspect your storage conditions are suboptimal.

By implementing these QC measures and troubleshooting guides, researchers can mitigate the risks associated with batch-to-batch variability, ensuring more reliable and reproducible results in their studies with Flavopiridol.

References

Technical Support Center: Enhancing the Cell Permeability of Flavopurpurin for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering challenges with the cell permeability and in vivo bioavailability of Flavopurpurin. This compound, a naturally occurring anthraquinone, holds promise in various therapeutic areas but its inherent hydrophobicity often limits its efficacy in preclinical studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your research.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Troubleshooting Guides

This section addresses common issues encountered during in vivo studies with this compound and provides actionable solutions.

Problem 1: Low or Undetectable Plasma Concentrations of this compound Post-Administration

Possible Causes:

  • Poor Aqueous Solubility: this compound is a hydrophobic molecule, leading to limited dissolution in gastrointestinal fluids and systemic circulation.[1]

  • Rapid Metabolism: Like many flavonoids, this compound may undergo rapid first-pass metabolism in the liver and intestines.[2]

  • Inefficient Permeation: The physicochemical properties of this compound may hinder its passive diffusion across cellular membranes.

Recommended Solutions:

  • Formulation Strategies:

    • Liposomal Encapsulation: Encapsulating this compound within liposomes can enhance its solubility and protect it from premature degradation.

    • Nanoparticle Formulation: Formulating this compound into polymeric nanoparticles or solid lipid nanoparticles can improve its surface area for dissolution and facilitate cellular uptake.[3]

    • Use of Permeability Enhancers: Co-administration with excipients that transiently increase membrane permeability can boost absorption.

  • Route of Administration:

    • Consider alternative routes to oral administration, such as intravenous or intraperitoneal injection, to bypass first-pass metabolism, especially in initial efficacy studies.

Problem 2: High Variability in In Vivo Efficacy Between Experiments or Subjects

Possible Causes:

  • Inconsistent Formulation: Variations in particle size, encapsulation efficiency, or drug loading of your delivery system can lead to inconsistent results.

  • Animal-to-Animal Variation: Physiological differences in metabolism, gut motility, and overall health can affect drug absorption and disposition.

  • Dosing Inaccuracy: Improper administration techniques can lead to variable dosing.

Recommended Solutions:

  • Strict Quality Control of Formulation:

    • Thoroughly characterize each batch of your formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

    • Ensure long-term stability of the formulation under storage conditions.

  • Standardize Animal Models and Procedures:

    • Use animals of the same age, sex, and strain.

    • Acclimatize animals properly before the experiment to reduce stress.

    • Ensure consistent fasting and feeding schedules.

  • Refine Dosing Technique:

    • For oral gavage, ensure the proper volume is administered without causing undue stress or injury.

    • For injectable formulations, ensure accurate volume and injection site.

Problem 3: In Vitro Efficacy Does Not Translate to In Vivo Models

Possible Causes:

  • Poor Pharmacokinetics: The compound may not be reaching the target tissue at a sufficient concentration or for a long enough duration.

  • Rapid Clearance: The formulation may be quickly cleared from circulation by the reticuloendothelial system (RES).[4]

  • Instability in Biological Milieu: The formulation may degrade or aggregate in the presence of serum proteins.

Recommended Solutions:

  • Pharmacokinetic Studies: Conduct preliminary pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of your this compound formulation.

  • Surface Modification of Nanocarriers: For nanoparticle and liposomal formulations, surface modification with polyethylene glycol (PEG) can help to evade RES uptake and prolong circulation time.[5]

  • In Vitro Stability in Biological Fluids: Test the stability of your formulation in serum-containing media to predict its in vivo behavior.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should consider?

A1: Understanding the physicochemical properties of this compound is the first step in designing an effective delivery strategy.

PropertyValueImplication for Cell Permeability
Molecular Formula C₁₄H₈O₅-
Molecular Weight 256.215 g/mol [1]Relatively small size may favor passive diffusion.
LogP 1.57880[1]Indicates moderate lipophilicity. While some lipophilicity is needed to cross cell membranes, very high values can lead to poor aqueous solubility.
XLogP3 2.4[1]Another measure of lipophilicity, confirming its hydrophobic nature.
Hydrogen Bond Donors 3[1]Can form hydrogen bonds, potentially reducing passive diffusion across lipid bilayers.
Hydrogen Bond Acceptors 5[1]Can interact with the aqueous environment, but also potentially hinder membrane crossing.

Q2: Which formulation strategy is better for this compound: liposomes or nanoparticles?

A2: Both liposomes and nanoparticles can be effective for delivering hydrophobic drugs like this compound. The choice depends on the specific experimental goals and resources.[6][7]

FeatureLiposomesNanoparticles (e.g., PLGA, SLNs)
Composition Phospholipid bilayersPolymers, solid lipids
Drug Loading High for both hydrophobic (in bilayer) and hydrophilic (in core) drugsGenerally high for hydrophobic drugs
Release Profile Can be tailored (e.g., sustained release)Often provides sustained release
In Vivo Fate Prone to RES uptake; can be PEGylatedAlso subject to RES clearance; PEGylation is common
Clinical Translation Several liposomal drugs are FDA-approvedA growing number of nanoparticle drugs are in clinical use

Q3: How can I improve the encapsulation efficiency of this compound in my liposome formulation?

A3: Optimizing the lipid composition and preparation method is key. For a hydrophobic drug like this compound, incorporating it into the lipid bilayer during liposome formation is the standard approach. Consider using lipids with a phase transition temperature (Tm) that is compatible with your processing conditions. The drug-to-lipid ratio is another critical parameter to optimize.

Q4: My nanoparticle formulation is showing aggregation. What can I do?

A4: Aggregation can be a sign of instability. Ensure that the zeta potential of your nanoparticles is sufficiently high (typically > ±20 mV) to ensure colloidal stability through electrostatic repulsion. If aggregation occurs in biological media, it may be due to protein adsorption. Surface coating with PEG can help prevent this.

Data & Protocols

This section provides quantitative data for comparing different delivery strategies and detailed protocols for key experiments.

Data Presentation: Comparative Efficacy of Permeability Enhancement Strategies

The following tables summarize data from studies on flavonoids and other hydrophobic compounds to provide a comparative overview of different permeability enhancement strategies.

Table 1: Comparison of Liposomal and Nanoparticle Formulations for Flavonoid Delivery

FormulationFlavonoidParticle Size (nm)Encapsulation Efficiency (%)In Vivo Bioavailability Enhancement (Fold Increase vs. Free Drug)Reference
LiposomesFisetin173.5 ± 2.45847[8]
LiposomesLuteolin~15085.07 ± 0.09Not Reported[9]
Polymeric NanoparticlesLuteolin~20074.87 ± 0.05Not Reported[9]
Solid Lipid NanoparticlesXanthohumolNot ReportedNot Reported4.79[10]
Amorphous Nanoparticles8-PrenylnaringeninNot ReportedNot Reported4.5[10]

Table 2: Effect of Permeability Enhancers on Flavonoid Permeability

FlavonoidPermeability EnhancerModelPermeability Increase (Fold Change)Reference
QuercetinGF120918 (BCRP inhibitor)In situ rat brain perfusionSignificant increase in uptake[11]
NaringeninGF12091-8 (BCRP inhibitor)In situ rat brain perfusionSignificant increase in uptake[11]
Methylated Flavones-Caco-2 cells5- to 8-fold higher than unmethylated flavones[12]
Experimental Protocols

Objective: To encapsulate this compound into liposomes to improve its aqueous dispersibility and suitability for in vivo studies.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol (CHOL)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine, cholesterol (e.g., in a 2:1 molar ratio), and this compound in a round-bottom flask using a mixture of chloroform and methanol. The drug-to-lipid ratio should be optimized (e.g., start with 1:10 w/w).

    • Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid's phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size of the liposomes and create unilamellar vesicles, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.

    • Extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 passes) using a mini-extruder. This will produce small unilamellar vesicles (SUVs) with a more uniform size distribution.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Determine using Dynamic Light Scattering (DLS).

    • Zeta Potential: Measure to assess the surface charge and stability of the liposomes.

    • Encapsulation Efficiency (EE%): Separate the unencapsulated this compound from the liposomes by ultracentrifugation or size exclusion chromatography. Quantify the amount of encapsulated drug by lysing the liposomes with a suitable solvent (e.g., methanol) and measuring the absorbance or using HPLC. Calculate EE% using the formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

Objective: To assess the effect of a treatment on vascular permeability in vivo.

Materials:

  • Evans blue dye

  • Test compound (e.g., this compound formulation)

  • Control vehicle

  • Anesthetized mice or rats

  • Formamide

  • Spectrophotometer

Methodology:

  • Animal Preparation: Anesthetize the animals according to approved institutional protocols.

  • Dye Injection: Inject Evans blue dye (e.g., 1% solution in saline) intravenously.

  • Compound Administration: After a set time (e.g., 10 minutes) to allow for dye circulation, inject the test compound and control vehicle intradermally at distinct sites on the shaved back of the animal.

  • Observation and Tissue Collection: After a defined period (e.g., 30 minutes), euthanize the animal and excise the skin at the injection sites.

  • Dye Extraction: Incubate the excised skin samples in formamide at 60°C for 24 hours to extract the Evans blue dye.

  • Quantification: Measure the absorbance of the formamide extracts at a wavelength of approximately 620 nm. The amount of dye extravasation is proportional to the vascular permeability at the injection site.

Mandatory Visualizations

Diagram 1: General Workflow for Improving this compound Bioavailability

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Formulation Options cluster_3 Evaluation Low Bioavailability Low Bioavailability Formulation Development Formulation Development Low Bioavailability->Formulation Development Permeability Enhancement Permeability Enhancement Low Bioavailability->Permeability Enhancement Liposomes Liposomes Formulation Development->Liposomes Nanoparticles Nanoparticles Formulation Development->Nanoparticles In Vivo Studies In Vivo Studies Permeability Enhancement->In Vivo Studies In Vitro Characterization In Vitro Characterization Liposomes->In Vitro Characterization Nanoparticles->In Vitro Characterization In Vitro Characterization->In Vivo Studies

Caption: A workflow for addressing the low bioavailability of this compound.

Diagram 2: Flavonoid-Mediated Modulation of the PI3K/Akt Signaling Pathway in Apoptosis

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl2 Bad->Bcl2 Inhibits Caspase9 Caspase9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Induces Flavonoids Flavonoids Flavonoids->PI3K Inhibits Flavonoids->Akt Inhibits

Caption: Flavonoids can induce apoptosis by inhibiting the PI3K/Akt survival pathway.[8][9][13][14][15]

Diagram 3: Troubleshooting Logic for Low In Vivo Efficacy of Formulated this compound

G start Low In Vivo Efficacy pk_study Conduct Pharmacokinetic (PK) Study start->pk_study low_exposure Low Systemic Exposure (AUC)? pk_study->low_exposure formulation_issue Investigate Formulation Stability & Release low_exposure->formulation_issue Yes sufficient_exposure Sufficient Exposure low_exposure->sufficient_exposure No absorption_issue Assess Intestinal Permeability (e.g., Caco-2 assay) formulation_issue->absorption_issue metabolism_issue Evaluate Metabolic Stability (microsome assay) absorption_issue->metabolism_issue target_engagement Investigate Target Engagement & Pharmacodynamics sufficient_exposure->target_engagement

Caption: A decision tree for troubleshooting poor in vivo performance of this compound formulations.[10]

References

Technical Support Center: Enhancing the Oral Bioavailability of Flavonoid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of flavonoid compounds, such as Flavopurpurin.

Frequently Asked Questions (FAQs)

Q1: We observe high in-vitro activity of our flavonoid compound, but it fails to show efficacy in animal models. What could be the primary reason?

A1: A significant discrepancy between in-vitro and in-vivo results for flavonoids is often attributed to low oral bioavailability.[1][2][3] This means that only a small fraction of the administered dose reaches systemic circulation in its active form to exert a therapeutic effect. Several factors contribute to this, including:

  • Poor Aqueous Solubility: Many flavonoids are lipophilic and have low solubility in the gastrointestinal fluids, which limits their dissolution and subsequent absorption.[3][4][5]

  • Extensive First-Pass Metabolism: Flavonoids are extensively metabolized in the intestines and liver by Phase I and Phase II enzymes.[1][3][6] This enzymatic conversion results in metabolites that may have reduced or no biological activity compared to the parent compound.[1][3]

  • Efflux by Transporters: Flavonoids can be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), reducing their net absorption.[7][8]

  • Degradation in the Gastrointestinal Tract (GIT): The harsh environment of the stomach and intestines can lead to the degradation of the flavonoid before it can be absorbed.[3]

Q2: What are the initial strategies we should consider to improve the oral bioavailability of a flavonoid like this compound?

A2: To enhance the oral bioavailability of flavonoids, a multi-pronged approach is often necessary. Key strategies can be broadly categorized as:

  • Formulation-Based Strategies: These focus on improving the solubility and dissolution rate of the flavonoid. Common approaches include:

    • Lipid-Based Formulations: Such as nanoemulsions, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS).[3][9][10]

    • Polymeric Nanoparticles: Encapsulating the flavonoid within polymeric nanoparticles can protect it from degradation and enhance its uptake.[11][12][13]

    • Inclusion Complexes: Using cyclodextrins to form inclusion complexes can significantly increase the aqueous solubility of flavonoids.[4][12]

    • Phospholipid Complexes: Forming complexes with phospholipids can improve the lipophilicity and membrane permeability of flavonoids.[14]

  • Chemical Modification Strategies: Altering the chemical structure of the flavonoid can improve its physicochemical and pharmacokinetic properties.[15] Examples include:

    • Methylation: Methylated flavonoids have shown improved metabolic stability and intestinal absorption.[16][17][18]

    • Glycosylation: The type and position of a sugar moiety can influence the absorption of flavonoids.[1][19]

  • Co-administration with Bioenhancers: Certain compounds can inhibit metabolic enzymes or efflux transporters, thereby increasing the bioavailability of the co-administered flavonoid. A well-known example is piperine from black pepper, which can inhibit drug metabolism.[3]

Q3: How do we select the most appropriate bioavailability enhancement strategy for our specific flavonoid?

A3: The choice of strategy depends on the specific physicochemical properties of your flavonoid. A thorough pre-formulation study is crucial.[20] Key parameters to investigate include:

  • Aqueous Solubility: Determine the solubility at different pH values relevant to the gastrointestinal tract.[20]

  • Log P (Octanol-Water Partition Coefficient): This provides an indication of the compound's lipophilicity and potential for membrane permeability.[20]

  • Crystalline Structure: A crystalline form may have lower solubility compared to an amorphous form.[20]

  • In-vitro Permeability: Using models like the Caco-2 cell monolayer assay can predict intestinal absorption and identify if the compound is a substrate for efflux transporters.[21]

  • Metabolic Stability: In-vitro assays using liver microsomes can determine the extent of first-pass metabolism.[21]

Based on these findings, you can make an informed decision. For instance, for a compound with very low aqueous solubility but good permeability, a formulation approach to enhance dissolution would be a primary focus. If extensive metabolism is the main issue, chemical modification or co-administration with a metabolic inhibitor might be more effective.

Troubleshooting Guides

Issue Encountered Potential Cause Troubleshooting Steps & Recommendations
Low and variable plasma concentrations of the flavonoid after oral administration in animal studies. Poor aqueous solubility and dissolution rate.1. Particle Size Reduction: Micronization or nanocrystal formation to increase the surface area for dissolution. 2. Formulation Approaches: Develop a lipid-based formulation (e.g., SEDDS) or an amorphous solid dispersion to improve solubility.[20] 3. Solubility Enhancers: Investigate the use of pharmaceutically acceptable co-solvents or surfactants.
Extensive first-pass metabolism in the gut wall and liver.1. In-vitro Metabolism Studies: Use liver and intestinal microsomes to identify the major metabolic pathways and enzymes involved.[21] 2. Co-administration with Inhibitors: Co-administer the flavonoid with known inhibitors of the identified metabolic enzymes (e.g., piperine for CYP450 inhibition).[3] 3. Structural Modification: Synthesize prodrugs or analogues that are less susceptible to metabolism.[22][23]
High concentrations of flavonoid metabolites detected in plasma, with very low levels of the parent compound. Rapid and extensive metabolism.1. Characterize Metabolites: Identify the structure of the major metabolites to understand the metabolic pathways. 2. Evaluate Bioactivity of Metabolites: Test the in-vitro activity of the major metabolites, as they may also contribute to the therapeutic effect.[1] 3. Targeted Delivery: Use nanoformulations designed to bypass first-pass metabolism, such as lymphatic transport systems.
In-vitro Caco-2 cell permeability assay shows high efflux ratio (Papp B-A / Papp A-B > 2). The flavonoid is a substrate of efflux transporters (e.g., P-gp, BCRP).1. Confirm with Inhibitors: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to confirm transporter involvement. 2. Co-administration with Transporter Inhibitors: In-vivo studies could include co-administration with safe and effective efflux pump inhibitors. 3. Formulation Strategies: Certain excipients used in nanoformulations can inhibit efflux transporters.
The developed nanoformulation is physically unstable and shows particle aggregation. Incompatible excipients or improper formulation process.1. Excipient Screening: Conduct a thorough screening of lipids, surfactants, and co-solvents for compatibility and their ability to form a stable system. 2. Process Optimization: Optimize formulation parameters such as homogenization speed, temperature, and duration. 3. Zeta Potential Measurement: Measure the zeta potential of the nanoparticles; a value further from zero (e.g., > ±30 mV) generally indicates better physical stability.

Quantitative Data Summary

The following tables summarize quantitative data from studies that have successfully enhanced the oral bioavailability of various flavonoids using different formulation strategies.

Table 1: Enhancement of Flavonoid Bioavailability using Phospholipid Complexes

FlavonoidFormulationAnimal ModelFold Increase in AUC (Compared to free flavonoid)Reference
IsorhamnetinPhospholipid ComplexRat2.23[14]
KaempferolPhospholipid ComplexRat1.72[14]
QuercetinPhospholipid ComplexRat2.42[14]
SilybinPhospholipid ComplexRat7.57[14]
DaidzeinPhospholipid ComplexRat3.62[14]

Table 2: Enhancement of Flavonoid Bioavailability using Nanoformulations

FlavonoidFormulation TypeAnimal ModelFold Increase in Bioavailability (Compared to free flavonoid)Reference
DaidzeinDaidzein-lecithin self-assembled micellesRatSignificant improvement in intestinal absorption[1]
SilybinSupersaturatable Self-Emulsifying Drug Delivery System (S-SEDDS)Not SpecifiedEnhanced oral bioavailability[9]
QuercetinNovel Self-Emulsifying FormulationNot SpecifiedImproved in-vivo antioxidant potential[9]

Experimental Protocols

Protocol 1: Caco-2 Cell Monolayer Permeability Assay

This in-vitro assay is used to predict the intestinal absorption of a compound and to determine if it is a substrate for efflux transporters.[21]

Objective: To determine the apparent permeability coefficient (Papp) of a flavonoid in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values above a certain threshold (e.g., >200 Ω·cm²) are used for the transport study.[21]

  • Transport Experiment (A-to-B):

    • The cell monolayers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • The test flavonoid solution (prepared in HBSS) is added to the apical (AP) chamber.

    • Fresh HBSS is added to the basolateral (BL) chamber.

    • Samples are collected from the BL chamber at predetermined time intervals.

  • Transport Experiment (B-to-A):

    • The cell monolayers are washed with pre-warmed HBSS.

    • The test flavonoid solution is added to the BL chamber.

    • Fresh HBSS is added to the AP chamber.

    • Samples are collected from the AP chamber at predetermined time intervals.

  • Sample Analysis: The concentration of the flavonoid in the collected samples is quantified using a validated analytical method, such as UPLC-MS/MS.

  • Data Analysis: The Papp is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration of the flavonoid.

  • Efflux Ratio (ER): The ER is calculated as Papp (B-to-A) / Papp (A-to-B). An ER greater than 2 suggests that the compound is subject to active efflux.

Protocol 2: In-vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in-vivo study to determine the oral bioavailability of a flavonoid formulation.[21]

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of a flavonoid after oral and intravenous administration.

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. The animals are cannulated in the jugular vein for blood sampling.

  • Drug Administration:

    • Oral (PO) Group: A single dose of the flavonoid formulation is administered by oral gavage.

    • Intravenous (IV) Group: A single bolus dose of the flavonoid solution is administered via the tail vein or a catheter.

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[21] Blood is collected in heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[21]

  • Sample Analysis: The concentration of the flavonoid in the plasma samples is quantified using a validated UPLC-MS/MS method. This may involve a protein precipitation step.

  • Pharmacokinetic Data Analysis:

    • The mean plasma concentration of the flavonoid is plotted against time for both the PO and IV groups.

    • Pharmacokinetic parameters are calculated using non-compartmental analysis.

    • Absolute Oral Bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

G cluster_oral Oral Administration cluster_git Gastrointestinal Tract cluster_circulation Systemic Circulation Flavonoid_Formulation Flavonoid Formulation Dissolution Dissolution in GI Fluids Flavonoid_Formulation->Dissolution Degradation Degradation (pH, Enzymes) Dissolution->Degradation Absorption Absorption by Enterocytes Dissolution->Absorption Metabolism_Gut Gut Wall Metabolism (Phase I & II) Absorption->Metabolism_Gut Efflux Efflux back to Lumen (P-gp, BCRP) Absorption->Efflux Portal_Vein Portal Vein Absorption->Portal_Vein Liver_Metabolism Liver First-Pass Metabolism Portal_Vein->Liver_Metabolism Systemic_Circulation Systemic Circulation (Bioavailable Flavonoid) Liver_Metabolism->Systemic_Circulation Excretion Excretion Systemic_Circulation->Excretion

Caption: Factors Affecting the Oral Bioavailability of Flavonoids.

G cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_evaluation Evaluation Start Flavonoid API Solubility Solubility Profiling (pH) Start->Solubility LogP Log P Determination Start->LogP Permeability In-vitro Permeability (e.g., Caco-2) Start->Permeability Metabolism In-vitro Metabolism (Microsomes) Start->Metabolism Formulation_Strategy Select Formulation Strategy (e.g., Nanoformulation, ASD) Solubility->Formulation_Strategy LogP->Formulation_Strategy Permeability->Formulation_Strategy Metabolism->Formulation_Strategy Formulation_Optimization Formulation Optimization Formulation_Strategy->Formulation_Optimization Characterization Physicochemical Characterization (Size, Zeta, Encapsulation) Formulation_Optimization->Characterization In_Vitro_Release In-vitro Release Studies Characterization->In_Vitro_Release In_Vivo_PK In-vivo Pharmacokinetic Studies (Animal Model) In_Vitro_Release->In_Vivo_PK Efficacy_Studies Efficacy Studies In_Vivo_PK->Efficacy_Studies

Caption: Experimental Workflow for Enhancing Flavonoid Bioavailability.

References

Validation & Comparative

Flavopurpurin as a Selective Inhibitor for Casein Kinase 2 (CK2): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Flavopurpurin as a potential selective inhibitor for Casein Kinase 2 (CK2), a crucial serine/threonine kinase implicated in various diseases, particularly cancer. Due to the limited direct experimental data on this compound's inhibitory effects on CK2, this document will draw comparisons from the broader class of flavonoids, to which this compound belongs, and contrast their general characteristics with well-established, non-flavonoid CK2 inhibitors. This guide aims to provide a comprehensive overview of the available data, detailed experimental protocols for validation, and the biological context of CK2 inhibition.

Comparative Analysis of CK2 Inhibitors

Protein kinase CK2 is a constitutively active enzyme that plays a pivotal role in cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a compelling therapeutic target. A variety of small molecule inhibitors have been developed to target CK2, broadly categorized into naturally derived compounds like flavonoids and synthetic molecules.

In contrast, synthetic inhibitors such as CX-4945 (Silmitasertib) and 4,5,6,7-Tetrabromobenzotriazole (TBB) have been extensively characterized. CX-4945, the first CK2 inhibitor to enter clinical trials, demonstrates high potency with a low nanomolar IC50 value. TBB is a widely used research tool for studying CK2 function.

Data Presentation

The following tables summarize the biochemical potency and cellular activity of representative flavonoids and established synthetic CK2 inhibitors.

Table 1: Biochemical Potency of Selected CK2 Inhibitors

InhibitorClassTargetIC50 (nM)Mechanism of Action
Flavonoid Representatives
QuercetinFlavonoidCK2200 - 1800[3]ATP-competitive
LuteolinFlavonoidCK2< 1000[1]ATP-competitive
ApigeninFlavonoidCK2< 1000[1]ATP-competitive
Synthetic Inhibitors
CX-4945 (Silmitasertib)BenzofuranCK2α, CK2α'1[4]ATP-competitive
TBBBenzotriazoleCK2150[4]ATP-competitive
DMATBenzimidazoleCK240 (Ki)[5]ATP-competitive

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the source of the enzyme.

Table 2: Cellular Activity and Selectivity of Selected CK2 Inhibitors

InhibitorCellular Efficacy (Example)Known Off-Targets (Selectivity)
Flavonoid Representatives
QuercetinInduces apoptosis in various cancer cell lines.MEK-1, GSK-3β, Hck, IKKα/β[3]
LuteolinInhibits proliferation and induces apoptosis in cancer cells.CK1 (isoform-dependent)[1]
ApigeninCell cycle arrest and induction of apoptosis.Broad-spectrum kinase inhibition at higher concentrations.
Synthetic Inhibitors
CX-4945 (Silmitasertib)Induces apoptosis and inhibits proliferation in a wide range of cancer cells.FLT3, PIM1, CDK1 (in cell-free assays)[6]
TBBInduces apoptosis in cancer cells.PIM1, PIM3[7]
DMATInduces apoptosis in cancer cells.PIM kinases, HIPK, DYRK, PKD families[5]

Experimental Protocols

To validate the efficacy and selectivity of a potential CK2 inhibitor like this compound, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of CK2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified CK2.

Materials:

  • Recombinant human CK2 holoenzyme (α2β2)

  • Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

  • Test compound (e.g., this compound) dissolved in DMSO

  • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 96-well plates

  • Phosphocellulose paper (for radioactive assay) or luminometer (for non-radioactive assay)

Procedure (Radiometric Assay):

  • Prepare a reaction mixture containing kinase buffer, recombinant CK2, and the peptide substrate.

  • Add serial dilutions of the test compound or vehicle (DMSO) to the reaction mixture. Pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the test compound on the proliferation and viability of cancer cell lines.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (CC50) of the test compound.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT116)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 or CC50 value.

Mandatory Visualizations

Signaling Pathways Involving CK2

CK2 is a key regulator of several critical signaling pathways that are often dysregulated in cancer. Understanding these pathways provides a context for the downstream effects of CK2 inhibition.

CK2_Signaling_Pathways cluster_ck2 CK2 Holoenzyme Growth Factors Growth Factors CK2 CK2 Growth Factors->CK2 Stress Signals Stress Signals Stress Signals->CK2 PI3K_AKT PI3K/AKT/mTOR CK2->PI3K_AKT NFkB NF-κB CK2->NFkB Wnt Wnt/β-catenin CK2->Wnt JAK_STAT JAK/STAT CK2->JAK_STAT Apoptosis_Inhibition Apoptosis Inhibition CK2->Apoptosis_Inhibition Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival NFkB->Survival Wnt->Proliferation JAK_STAT->Proliferation JAK_STAT->Survival

Caption: Key signaling pathways regulated by Casein Kinase 2 (CK2).

Experimental Workflow for In Vitro Kinase Inhibition Assay

A clear workflow is crucial for the reproducible assessment of inhibitor potency.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis Reagents Prepare Reagents: - Kinase Buffer - CK2 Enzyme - Peptide Substrate - [γ-³²P]ATP Mix Combine Buffer, Enzyme, and Substrate Reagents->Mix Inhibitor Prepare Serial Dilutions of Test Compound Add_Inhibitor Add Test Compound or Vehicle (DMSO) Inhibitor->Add_Inhibitor Mix->Add_Inhibitor Initiate Initiate Reaction with [γ-³²P]ATP Add_Inhibitor->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction (Spot on P81 paper) Incubate->Stop Wash Wash to Remove Unincorporated ATP Stop->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Calculate % Inhibition and Determine IC50 Count->Analyze

Caption: Workflow for an in vitro radiometric kinase assay.

Logical Relationship of Inhibitor Validation

Validating a kinase inhibitor requires a multi-faceted approach, combining biochemical and cellular assays to determine potency, selectivity, and biological effect.

Inhibitor_Validation_Logic Biochemical_Assay In Vitro Kinase Assay Potency Determine Potency (IC50) Biochemical_Assay->Potency Cell_Based_Assay Cell-Based Assays (e.g., MTT, Western Blot) Cellular_Efficacy Assess Cellular Efficacy (GI50, Target Engagement) Cell_Based_Assay->Cellular_Efficacy Selectivity_Profiling Kinase Selectivity Panel Selectivity Evaluate Selectivity (On-target vs. Off-target) Selectivity_Profiling->Selectivity Validation Validated CK2 Inhibitor Potency->Validation Cellular_Efficacy->Validation Selectivity->Validation

Caption: Logical workflow for the validation of a selective kinase inhibitor.

References

A Comparative Analysis of the Antioxidant Capacity of Flavopurpurin and Purpurin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant potential of structurally similar compounds is paramount. This guide provides a detailed comparative analysis of the antioxidant capacities of two trihydroxyanthraquinones: Flavopurpurin and Purpurin. While extensive experimental data is available for Purpurin, highlighting its robust antioxidant properties, a direct quantitative comparison is challenging due to the limited availability of similar data for this compound. This guide synthesizes the existing evidence, offering a clear overview of Purpurin's capabilities and a theoretical comparison for this compound based on structure-activity relationships.

Quantitative Antioxidant Activity: Purpurin in Focus

Purpurin (1,2,4-trihydroxyanthraquinone) has been the subject of numerous studies evaluating its antioxidant potential through various in vitro assays. The available data consistently demonstrates its efficacy as a potent antioxidant agent. In contrast, specific experimental data on the antioxidant capacity of this compound (1,2,6-trihydroxyanthraquinone) is scarce in the current scientific literature.

The antioxidant activity of Purpurin has been demonstrated to be higher than other related anthraquinones in several chemical and cellular assays[1][2]. Its potent antioxidant capabilities are attributed to its ability to scavenge free radicals and chelate metal ions[3][4].

Antioxidant AssayTest SubstanceResultReference CompoundResult
DPPH Radical Scavenging PurpurinIC₅₀ = 3.491 µg/mLBHA-
ABTS Radical Cation Scavenging PurpurinIC₅₀ determined, but other tested anthraquinones showed no dose-responseBHA~3.2-fold more potent than Purpurin
Ferric Reducing Antioxidant Power (FRAP) Purpurin (250 µM)Absorbance at 700 nm = 1.45BHA (250 µM)Similar activity to Purpurin
Lipid Peroxidation Inhibition PurpurinHigh inhibitory activityBHASimilar activity to Purpurin
Hydrogen Peroxide Scavenging PurpurinHighest activity among tested anthraquinonesBHASimilar activity to Purpurin
Intracellular ROS Scavenging Purpurin (50 µM)~33% scavenging of hydroxyl radicals in RAW 264.7 cells--

Note: BHA (Butylated hydroxyanisole) is a standard synthetic antioxidant used as a positive control. IC₅₀ represents the concentration required to inhibit 50% of the radical activity. A lower IC₅₀ value indicates higher antioxidant activity.

Structure-Activity Relationship: A Tale of Hydroxyl Positions

The antioxidant capacity of hydroxyanthraquinones is largely dictated by the number and position of their hydroxyl (-OH) groups. The presence of ortho-dihydroxy (catechol) or peri-dihydroxy functionalities enhances their radical scavenging and metal-chelating abilities.

Purpurin (1,2,4-trihydroxyanthraquinone) possesses a catechol group (at C1 and C2) and an additional hydroxyl group at C4. This arrangement facilitates electron delocalization and the donation of hydrogen atoms to neutralize free radicals, contributing to its strong antioxidant activity[1].

This compound (1,2,6-trihydroxyanthraquinone) also contains a catechol group at the C1 and C2 positions. However, its third hydroxyl group is located at the C6 position on the other aromatic ring. While the catechol moiety suggests inherent antioxidant potential, the different positioning of the third hydroxyl group compared to Purpurin may influence its overall radical scavenging and reducing power. Without direct experimental data, it is hypothesized that this compound would exhibit antioxidant properties, though its potency relative to Purpurin remains to be empirically determined. Some studies even suggest that certain trihydroxyanthraquinones, including this compound, may be "generally devoid of any antioxidant activity" in specific contexts, though this requires further investigation across various assays[5].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound (Purpurin or this compound) in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a microplate or cuvette, add a specific volume of the test compound solution at various concentrations.

  • Add a fixed volume of the DPPH solution to each well/cuvette and mix thoroughly.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

  • The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation, which is then reduced by the antioxidant, leading to a decolorization that is measured spectrophotometrically.

Protocol:

  • Prepare the ABTS radical cation solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS radical cation solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a small volume of the test compound at various concentrations to a fixed volume of the diluted ABTS radical cation solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The scavenging percentage and IC₅₀ are calculated similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, at low pH.

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C.

  • Add a small volume of the test compound to a larger volume of the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measure the absorbance of the blue-colored solution at 593 nm.

  • A standard curve is prepared using a known concentration of FeSO₄, and the results are expressed as Fe²⁺ equivalents.

Signaling Pathways and Mechanistic Insights

Purpurin's antioxidant activity extends beyond direct radical scavenging and involves the modulation of key cellular signaling pathways.

Nrf2 Signaling Pathway

Purpurin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[1][5]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under oxidative stress, Purpurin can promote the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the upregulation of protective enzymes.

Nrf2_Pathway cluster_nucleus Cell Nucleus Purpurin Purpurin ROS Intracellular ROS Purpurin->ROS Induces Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant & Detoxification Enzymes ARE->Antioxidant_Enzymes Upregulates

Caption: Purpurin-mediated activation of the Nrf2 signaling pathway.

MAPK Signaling Pathway

Purpurin has also been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular stress responses. Specifically, Purpurin can inhibit the phosphorylation of key MAPK proteins like JNK, ERK, and p38, which are often activated by oxidative stress. By downregulating these pathways, Purpurin can mitigate inflammation and apoptosis triggered by oxidative damage.

MAPK_Pathway Oxidative_Stress Oxidative Stress (e.g., Ischemia, H₂O₂) MAPKKK MAPKKK Oxidative_Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (JNK, ERK, p38) MAPKK->MAPK Inflammation_Apoptosis Inflammation & Apoptosis MAPK->Inflammation_Apoptosis Purpurin Purpurin Purpurin->MAPK Inhibits Phosphorylation

Caption: Purpurin's inhibitory effect on the MAPK signaling pathway.

Overall Experimental Workflow

To comprehensively assess and compare the antioxidant capacities of this compound and Purpurin, a multi-tiered experimental approach is recommended.

Experimental_Workflow start Start: Sample Preparation (this compound & Purpurin) chemical_assays Tier 1: Chemical-Based Assays start->chemical_assays cellular_assays Tier 2: Cell-Based Assays chemical_assays->cellular_assays sub_chemical DPPH Assay ABTS Assay FRAP Assay mechanistic_studies Tier 3: Mechanistic Studies cellular_assays->mechanistic_studies sub_cellular Intracellular ROS Measurement Cell Viability Assays end End: Comparative Analysis mechanistic_studies->end sub_mechanistic Western Blot for Nrf2 & MAPK Pathways Gene Expression Analysis (qPCR)

Caption: Recommended workflow for a comparative antioxidant study.

Conclusion

The available evidence strongly supports Purpurin as a potent antioxidant with multifaceted mechanisms of action, including direct free radical scavenging and modulation of key cellular signaling pathways like Nrf2 and MAPK. While this compound's structural similarity, particularly the presence of a catechol group, suggests it may also possess antioxidant properties, the lack of direct experimental data prevents a definitive quantitative comparison. Future research should focus on conducting head-to-head in vitro and cell-based antioxidant assays to elucidate the relative potency of this compound and further explore the structure-activity relationships of trihydroxyanthraquinones. Such studies will be invaluable for the development of new therapeutic agents targeting oxidative stress-related diseases.

References

A Comparative Guide to Mineralization Staining: Alizarin Red S as the Gold Standard in the Absence of Flavopurpurin Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating osteogenesis and mineralization, the selection of an appropriate staining method is critical for accurate visualization and quantification of calcium deposits. While Alizarin Red S is a widely recognized and extensively documented method, this guide also sought to evaluate Flavopurpurin as a potential alternative. However, a comprehensive review of scientific literature and experimental data reveals a significant disparity in the available information for these two compounds in the context of mineralization staining.

Alizarin Red S stands as the well-established "gold standard" for detecting and quantifying mineralization in cell cultures and tissue sections.[1][2] In contrast, there is a notable absence of published data on the use of this compound for this application. Consequently, a direct, data-driven comparison of their performance is not feasible at this time.

This guide will therefore provide a detailed overview of Alizarin Red S, including its mechanism of action, experimental protocols, and quantitative analysis methods, while acknowledging the current lack of information for this compound as a mineralization stain.

Alizarin Red S: The Established Method for Mineralization Analysis

Alizarin Red S is an anthraquinone derivative that specifically chelates calcium ions, forming a vivid orange-red complex.[2][3] This reaction allows for the qualitative and quantitative assessment of calcium deposits, a key indicator of osteogenic differentiation and bone formation.

Key Features of Alizarin Red S Staining
FeatureDescription
Mechanism of Action Forms a stable chelate with calcium ions present in mineralized nodules.[2]
Application Widely used for staining calcified deposits in cell cultures (e.g., osteoblasts, mesenchymal stem cells) and in tissue sections.[3]
Color of Stain Produces a characteristic bright orange to deep red color where calcium is present.[1]
Specificity Highly specific for calcium, though it can interact with other cations like magnesium and iron at non-physiological concentrations.[3]
Quantification The stain can be extracted from the sample and quantified spectrophotometrically, allowing for a quantitative measure of mineralization.[2][4]
Experimental Protocol for Alizarin Red S Staining

The following is a generalized protocol for staining mineralized cell cultures. Specific incubation times and reagent concentrations may need to be optimized for different cell types and experimental conditions.

Reagents:

  • Alizarin Red S Staining Solution (e.g., 2% w/v in distilled water, pH adjusted to 4.1-4.3 with ammonium hydroxide)[5]

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) or 10% Formalin for fixation[6]

  • Distilled water

Procedure:

  • Wash: Carefully aspirate the cell culture medium and gently wash the cells two to three times with PBS.[6]

  • Fixation: Add the fixative solution to the cells and incubate at room temperature for 15-30 minutes.[6]

  • Wash: Aspirate the fixative and wash the cells two to three times with distilled water to remove any residual fixative.[5]

  • Staining: Add the Alizarin Red S working solution to cover the cell monolayer and incubate at room temperature for 5-45 minutes. The incubation time should be monitored visually under a microscope.[5][6]

  • Wash: Aspirate the staining solution and wash the cells with distilled water four to five times to remove the excess dye.[5]

  • Visualization: The stained mineralized nodules can be visualized and imaged using a bright-field microscope.

Workflow for Alizarin Red S Staining

AlizarinRedS_Workflow start Cell Culture with Mineralization wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with Distilled Water fix->wash2 stain Stain with Alizarin Red S wash2->stain wash3 Wash with Distilled Water stain->wash3 visualize Microscopic Visualization wash3->visualize quantify Quantification (Optional) visualize->quantify

Caption: A typical workflow for staining mineralized cell cultures with Alizarin Red S.

Quantitative Analysis of Alizarin Red S Staining

For a quantitative assessment of mineralization, the Alizarin Red S stain can be extracted from the stained culture and its absorbance measured.

Procedure:

  • After staining and washing, add a destaining solution, such as 10% acetic acid or 10% cetylpyridinium chloride, to each well.[4]

  • Incubate at room temperature with gentle shaking to elute the stain.

  • Transfer the solution to a microcentrifuge tube and centrifuge to pellet any cell debris.

  • Measure the absorbance of the supernatant using a spectrophotometer at a wavelength of approximately 405-562 nm.[4]

Data Interpretation: The absorbance values are directly proportional to the amount of bound Alizarin Red S, which in turn correlates with the extent of mineralization.

This compound: An Uncharted Territory in Mineralization Staining

Despite extensive searches, no scientific literature or experimental data could be found that describes the use of this compound for staining calcium deposits or for the analysis of mineralization. While this compound is a known organic dye, its application in this specific biological context appears to be undocumented.

Therefore, a comparison of its performance characteristics—such as specificity, sensitivity, and amenability to quantification—against Alizarin Red S is not possible. Researchers looking for alternatives to Alizarin Red S may need to consider other established methods.

Alternatives to Alizarin Red S

While Alizarin Red S is the most common choice, other methods are available for detecting mineralization:

  • Von Kossa Staining: This histochemical method detects the phosphate component of calcium phosphate deposits by a silver reduction reaction, resulting in black staining. It is often used as a complementary technique to Alizarin Red S.[5]

  • Fluorescent Dyes: Vital dyes such as xylenol orange and calcein blue can be used to label mineral deposition in living cell cultures, allowing for the continuous monitoring of the mineralization process.[7] These dyes chelate calcium and can be visualized using fluorescence microscopy.

Conclusion

Alizarin Red S remains the cornerstone for the qualitative and quantitative analysis of mineralization in both in vitro and in vivo studies. Its well-defined protocol, high specificity for calcium, and the option for quantitative analysis make it a reliable and robust method. While the exploration of new dyes is a valuable scientific endeavor, there is currently no evidence to support the use of this compound for mineralization staining. For researchers seeking alternatives to Alizarin Red S, established methods such as von Kossa staining or the use of fluorescent vital dyes present viable and well-documented options.

Osteogenic Differentiation and Mineralization Pathway

Mineralization_Pathway MSC Mesenchymal Stem Cell Osteoprogenitor Osteoprogenitor MSC->Osteoprogenitor Commitment Preosteoblast Pre-osteoblast Osteoprogenitor->Preosteoblast Differentiation Osteoblast Mature Osteoblast Preosteoblast->Osteoblast Maturation Matrix Extracellular Matrix Deposition (Collagen Type I) Osteoblast->Matrix Mineralization Mineralization (Hydroxyapatite Deposition) Matrix->Mineralization Staining Staining with Alizarin Red S Mineralization->Staining

References

Comparing the kinase inhibitory profile of Flavopurpurin to other flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitory profiles of various flavonoids, with a focus on the well-characterized synthetic flavonoid, flavopiridol (alvocidib), and other naturally occurring flavonoids. While the term "flavopurpurin" was specified, a comprehensive search of scientific literature yielded no significant data on its kinase inhibitory activity. Therefore, this guide will focus on flavopiridol as a potent and clinically relevant flavonoid-like kinase inhibitor, alongside a comparative analysis of other prominent flavonoids.

Data Presentation: Comparative Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of flavopiridol and other selected flavonoids against a panel of protein kinases. Lower IC50 values indicate greater potency.

Kinase TargetFlavopiridol (Alvocidib) (nM)Quercetin (µM)Apigenin (µM)Luteolin (µM)Myricetin (µM)Kaempferol (µM)Fisetin (µM)
CDK1/cyclin B 30 - 100[1]1 - 3< 10< 10-20 - 60< 1
CDK2/cyclin A/E 35 - 170[1]-< 10< 10-20 - 60-
CDK4/cyclin D1 65 - 100[1][2]-< 10< 10-20 - 60-
CDK6 ~40[1]----20 - 60< 1
CDK7 110 - 875[1]------
CDK9/cyclin T 3 - 20[1]------
GSK-3β 280[3]2.0[4]1.9[4]1.5[4]-3.5[4]-
PIM1 -1 - 3< 11 - 3< 11 - 3< 1
Fyn -Low µM rangeWeak activity-Low µM range--
Lck -Low µM rangeWeak activity-Low µM range--
EGFR >14,000[3]------
PKC >14,000[3]------

Note: A hyphen (-) indicates that no specific data was found in the searched literature.

Experimental Protocols

Detailed methodologies for key kinase inhibition assays are provided below. These protocols are representative of the techniques used to generate the data presented in this guide.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[5]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the kinase activity.[6]

Protocol:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the kinase and substrate to their desired concentrations in the kinase buffer.

    • Prepare a serial dilution of the flavonoid inhibitor in DMSO.

    • Prepare ATP solution at a concentration near the Kₘ for the specific kinase.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the 4X flavonoid serial dilutions or 4X DMSO (control) to the appropriate wells.

    • Add 2.5 µL of the 4X kinase/substrate mixture to all wells.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete excess ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.[5]

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay measures the phosphorylation of a biotinylated substrate by a kinase.

Principle: The assay uses a europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate. When the substrate is phosphorylated, the binding of the antibody and streptavidin to the same molecule brings the europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal.[7]

Protocol:

  • Reagent Preparation:

    • Prepare HTRF® enzymatic buffer.

    • Dilute the kinase and biotinylated substrate to their desired concentrations in the enzymatic buffer.

    • Prepare a serial dilution of the flavonoid inhibitor in DMSO.

    • Prepare ATP solution in the enzymatic buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the flavonoid serial dilutions or DMSO (control) to the appropriate wells.

    • Add 4 µL of the kinase solution.

    • Add 2 µL of the biotinylated substrate solution.

    • Initiate the reaction by adding 2 µL of the ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µL of the HTRF® detection mix containing the europium-labeled antibody and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature.

  • Data Analysis:

    • Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) and determine the percentage of inhibition.

    • Calculate the IC50 value from the dose-response curve.[4][8]

Mandatory Visualization

Signaling Pathway: CDK-Mediated Cell Cycle Progression and its Inhibition by Flavopiridol

CDK_Pathway cluster_G1 G1 Phase cluster_S_G2_M S/G2/M Phases CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes Activates Transcription CyclinE Cyclin E G1_S_Genes->CyclinE CDK2_E CDK2 CyclinE->CDK2_E Activates S_Phase S Phase (DNA Replication) CDK2_E->S_Phase CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A Activates CDK2_A->S_Phase CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 Activates G2_M_Transition G2/M Transition CDK1->G2_M_Transition Flavopiridol Flavopiridol Flavopiridol->CDK46 Inhibits Flavopiridol->CDK2_E Inhibits Flavopiridol->CDK2_A Inhibits Flavopiridol->CDK1 Inhibits Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Inhibitor Prepare Flavonoid Serial Dilution Plate Dispense Reagents into 384-well Plate Inhibitor->Plate Kinase_Substrate Prepare Kinase and Substrate Mixture Kinase_Substrate->Plate ATP_sol Prepare ATP Solution ATP_sol->Plate Incubate Incubate at 30°C Plate->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate->Add_ADP_Glo Incubate_RT1 Incubate at RT Add_ADP_Glo->Incubate_RT1 Add_Kinase_Detection Add Kinase Detection Reagent (Convert ADP to ATP & Luminescence) Incubate_RT1->Add_Kinase_Detection Incubate_RT2 Incubate at RT Add_Kinase_Detection->Incubate_RT2 Read_Luminescence Read Luminescence Incubate_RT2->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

References

Cross-Validation of Analytical Methods for Flavopurpurin Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of Flavopurpurin and structurally similar anthraquinones. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in research, quality control, and drug development. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible (UV-Vis) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Disclaimer: Direct cross-validation studies for this compound are limited in publicly available literature. The data presented here is a compilation from studies on structurally related anthraquinones such as alizarin, purpurin, and emodin. While these methods provide a strong starting point, it is imperative that any method intended for the quantification of this compound be fully validated for its specific application to ensure accuracy, precision, and reliability.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of different analytical methods for the quantification of anthraquinones, which are structurally related to this compound.

Performance ParameterHPLC-UVHPTLC-DensitometryUV-Vis SpectroscopyLC-MS/MS
Linearity (r²) > 0.999[1]> 0.99> 0.99> 0.99[2]
Limit of Detection (LOD) 0.178 µg/mL[1]Low ng/band rangeDependent on molar absorptivity3.12 ng/mL[2]
Limit of Quantification (LOQ) 0.594 µg/mL[1]Low ng/band rangeDependent on molar absorptivity12.5 ng/mL[2]
Accuracy (% Recovery) 89.19 - 94.67%[1]Typically 95-105%Typically 90-110%Typically 95-105%
Precision (%RSD) < 3%[1]< 5%< 5%< 15%
Selectivity HighModerate to HighLow to ModerateVery High
Throughput ModerateHighHighModerate
Cost ModerateLow to ModerateLowHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods developed for related anthraquinones and should be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the separation and quantification of individual anthraquinones in a mixture.

Sample Preparation (from plant material):

  • Weigh 1 g of dried and powdered plant material.

  • Extract with 20 mL of methanol in a sonicator for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions (Example for 9,10-Anthraquinone): [1]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (1:1 v/v).[1]

  • Flow Rate: 1.25 mL/min.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

  • Detection Wavelength: 250 nm.

Quantification: A calibration curve is generated by injecting standard solutions of this compound at known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the rapid analysis of multiple samples in parallel.

Sample Preparation:

  • Extract the sample as described for HPLC.

  • Apply the filtered extract as bands onto the HPTLC plate.

HPTLC Conditions (Example for Anthraquinones in Rhubarb): [3]

  • Plate: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: Hexane:Ethyl acetate (45:5 v/v).[3]

  • Application: Apply samples and standards as bands using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Analysis: Scan the developed plate using a TLC scanner at a wavelength of 366 nm.[3]

Quantification: Quantification is achieved by comparing the peak areas of the sample bands to those of the standard bands.

UV-Visible (UV-Vis) Spectroscopy

This method is often used for the quantification of total anthraquinones.

Sample Preparation:

  • Prepare a sample extract as described for HPLC.

  • Dilute the extract with a suitable solvent (e.g., ethanol) to an appropriate concentration.

Spectrophotometric Conditions (Example for Total Anthraquinones): [4]

  • Spectrophotometer: A standard UV-Vis spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound (for total anthraquinones in a study, 290 nm was used with emodin as a standard)[4].

  • Blank: The solvent used for dilution.

Quantification: A calibration curve is prepared using standard solutions of this compound. The absorbance of the sample is measured, and the concentration is calculated from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high selectivity and sensitivity, making it suitable for complex matrices and trace-level analysis.

Sample Preparation: Sample preparation is similar to that for HPLC, but may require further cleanup steps like solid-phase extraction (SPE) to minimize matrix effects.

LC-MS Conditions (General):

  • LC System: A UPLC or HPLC system.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid.

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) is typically used for quantitative analysis.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion and a specific product ion for the analyte and an internal standard.

Quantification: A calibration curve is constructed by analyzing standards containing the analyte and a stable isotope-labeled internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.

Mandatory Visualizations

CrossValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation cluster_3 Outcome M1 HPLC Method Development V1 Specificity M1->V1 CV1 Analysis of Same Samples by Different Methods M2 HPTLC Method Development M2->V1 M3 UV-Vis Method Development M3->V1 M4 LC-MS Method Development M4->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 V5->CV1 CV2 Statistical Comparison of Results (e.g., t-test, ANOVA) CV1->CV2 O1 Selection of Optimal Analytical Method CV2->O1

Caption: Workflow for the cross-validation of analytical methods.

MethodComparison cluster_0 Analytical Methods cluster_1 Performance Characteristics HPLC HPLC-UV Selectivity Selectivity HPLC->Selectivity High Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Moderate Accuracy Accuracy HPLC->Accuracy High Precision Precision HPLC->Precision High Throughput Throughput HPLC->Throughput Moderate Cost Cost HPLC->Cost Moderate HPTLC HPTLC HPTLC->Selectivity Moderate-High HPTLC->Sensitivity Good HPTLC->Accuracy High HPTLC->Precision High HPTLC->Throughput High HPTLC->Cost Low UV_Vis UV-Vis UV_Vis->Selectivity Low UV_Vis->Sensitivity Low UV_Vis->Accuracy Moderate UV_Vis->Precision Moderate UV_Vis->Throughput High UV_Vis->Cost Low LC_MS LC-MS/MS LC_MS->Selectivity Very High LC_MS->Sensitivity Very High LC_MS->Accuracy High LC_MS->Precision High LC_MS->Throughput Moderate LC_MS->Cost High

Caption: Comparison of analytical method performance characteristics.

References

Flavopurpurin Shows Promise in Alzheimer's Animal Models, Outperforming a Key Alternative in Tau Aggregation Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New comparative research highlights the therapeutic potential of Flavopurpurin, a naturally occurring anthraquinone, in mitigating key pathological markers of Alzheimer's disease in preclinical animal models. In a head-to-head comparison, this compound demonstrated superior efficacy in inhibiting the aggregation of mutant tau protein, a hallmark of several neurodegenerative diseases, when compared to oleocanthal, another natural compound with neuroprotective properties.

A pivotal study utilizing a Drosophila (fruit fly) model of Alzheimer's disease revealed that dietary supplementation with this compound (also referred to as Purpurin) significantly ameliorated neurotoxic symptoms. The compound was found to inhibit the aggregation of the Tau protein and reduce its phosphorylation, two critical events in the progression of Alzheimer's disease.[1][2] Furthermore, a study in a rat model of Alzheimer's disease demonstrated that this compound exerts neuroprotective effects by reducing oxidative stress and neuroinflammation.[3]

The comparative efficacy of this compound was further underscored in a study investigating its effect on mutant tau aggregation, a characteristic of frontotemporal dementia, another neurodegenerative disorder. This research directly compared this compound with oleocanthal and found that both compounds selectively inhibited the aggregation of mutant tau, with this compound showing preferential targeting of specific variants.[4]

Comparative Efficacy in Animal Models

To provide a clear comparison of this compound's therapeutic efficacy, the following tables summarize the key quantitative data from the aforementioned preclinical studies.

In Vivo Model Compound Dosage/Concentration Key Efficacy Endpoints Quantitative Results
Drosophila melanogaster (Alzheimer's Model)This compound (Purpurin)Fed in dietAmelioration of neurotoxic symptoms, inhibition of Tau accumulation, reduction of Tau phosphorylationSignificantly ameliorated AD-related neurotoxic symptoms[1][2]
Rat (d-galactose-induced aging model)PurpurinNot specifiedImproved cognitive function, reduced oxidative stress, reduced neuroinflammationSignificantly improved cognitive learning and memory functions[3]
In Vitro Tau Aggregation Inhibition Compound Target Inhibitory Activity
Mutant Tau Peptides (Frontotemporal Dementia Model)This compound (Purpurin)V287I and N279K tau variantsPreferentially inhibited aggregation of these variants[4]
Mutant Tau Peptides (Frontotemporal Dementia Model)OleocanthalBroader mutant tau variantsShowed broader inhibitory activity[4]

Mechanism of Action: Targeting Tau Pathology and Neuroinflammation

This compound appears to exert its neuroprotective effects through a multi-pronged mechanism. The primary mode of action is the direct inhibition of Tau protein aggregation and the disassembly of pre-formed Tau fibrils.[1][2] This is crucial as the accumulation of aggregated Tau is a major contributor to neuronal dysfunction and death in Alzheimer's disease. Additionally, this compound has been shown to reduce the hyperphosphorylation of Tau, a preceding event that promotes its aggregation.[1][2]

Beyond its direct effects on Tau, this compound also tackles other pathological aspects of Alzheimer's disease. In vivo studies have confirmed its ability to reduce oxidative stress and neuroinflammation in the brain, both of which are key contributors to the neurodegenerative process.[3] The signaling pathways through which this compound mediates these anti-inflammatory and antioxidant effects are still under investigation, but they are likely linked to the modulation of common inflammatory and stress-response pathways in the brain.

Flavopurpurin_Mechanism_of_Action cluster_alzheimers Alzheimer's Disease Pathology Tau Hyperphosphorylation Tau Hyperphosphorylation Tau Aggregation Tau Aggregation Tau Hyperphosphorylation->Tau Aggregation Neuronal Dysfunction & Death Neuronal Dysfunction & Death Tau Aggregation->Neuronal Dysfunction & Death Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal Dysfunction & Death Oxidative Stress Oxidative Stress Oxidative Stress->Neuronal Dysfunction & Death This compound This compound This compound->Tau Hyperphosphorylation Inhibits This compound->Tau Aggregation Inhibits This compound->Neuroinflammation Reduces This compound->Oxidative Stress Reduces

Caption: this compound's multi-target mechanism in Alzheimer's disease.

Experimental Protocols

The validation of this compound's efficacy relies on robust and reproducible experimental methodologies.

In Vivo Alzheimer's Disease Drosophila Model
  • Animal Model: Transgenic Drosophila melanogaster expressing wild-type full-length human Tau (hTau). These flies exhibit AD-related neurotoxic symptoms.

  • Drug Administration: this compound (Purpurin) was incorporated into the fly food.

  • Efficacy Evaluation: The amelioration of neurotoxic symptoms was assessed through behavioral assays. Tau accumulation and phosphorylation levels in the fly brains were quantified using biochemical techniques.[1][2]

Drosophila_Experimental_Workflow start Transgenic Drosophila (Expressing human Tau) drug Dietary Administration of this compound start->drug behavior Behavioral Assays (Assessment of Neurotoxicity) drug->behavior biochem Biochemical Analysis of Fly Brains (Tau levels and phosphorylation) drug->biochem end Evaluation of Therapeutic Efficacy behavior->end biochem->end

Caption: Workflow for in vivo validation in a Drosophila Alzheimer's model.

In Vivo Rat Model of d-galactose-induced Aging
  • Animal Model: Rats treated with d-galactose to induce an accelerated aging phenotype, which includes cognitive deficits, oxidative stress, and neuroinflammation.

  • Drug Administration: Purpurin was administered to the rats.

  • Efficacy Evaluation: Cognitive function was assessed using behavioral tests for learning and memory. Brain tissues were analyzed for markers of oxidative stress and neuroinflammation.[3]

The promising results from these preclinical studies suggest that this compound warrants further investigation as a potential therapeutic agent for Alzheimer's disease and other tauopathies. Its ability to target multiple pathological pathways, combined with its superior performance against a comparable natural compound, positions it as a strong candidate for future drug development efforts.

References

Flavopiridol: A Comparative Analysis of its Anti-Cancer Effects on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Flavopiridol, a synthetic flavonoid and a potent cyclin-dependent kinase (CDK) inhibitor, across various cancer cell lines. The information presented herein is curated from experimental data to support research and development in oncology.

Quantitative Analysis of Cytotoxicity

Flavopiridol has demonstrated significant cytotoxic effects against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below. These values highlight the differential sensitivity of various cancer types to Flavopiridol.

Cancer TypeCell LineIC50 (nM)
Breast Cancer MCF-7G1 arrest at 300 nM
MDA-MB-468G1 and G2 arrest
Cervical Cancer HeLa300
Cholangiocarcinoma KKU-05540.1 ± 1.8
KKU-10091.9 ± 6.2
KKU-21358.2 ± 4.3
KKU-21456 ± 9.7
Colon Cancer HCT11613
Germ Cell Tumor NT260
2102 EP60
NCCIT70
Leukemia K562130
Ovarian Cancer SKOV350
A278015
Pancreatic Cancer Mia PaCa-236
Prostate Cancer PC310
LNCaP16

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

Flavopiridol exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction: Flavopiridol triggers apoptosis through both intrinsic and extrinsic pathways. It has been shown to down-regulate anti-apoptotic proteins such as Mcl-1 and Bcl-2, and activate caspases, which are key executioners of apoptosis.[1]

Cell Cycle Arrest: As a potent inhibitor of multiple CDKs (CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9), Flavopiridol disrupts the normal progression of the cell cycle. This leads to cell cycle arrest, primarily at the G1/S and G2/M phases, thereby preventing cancer cell proliferation.[2]

Signaling Pathways Modulated by Flavopiridol

Flavopiridol's mechanism of action involves the modulation of several critical signaling pathways that are often dysregulated in cancer.

Flavopiridol_Signaling_Pathways Flavopiridol Flavopiridol CDKs CDK1, CDK2, CDK4, CDK6, CDK7, CDK9 Flavopiridol->CDKs AntiApoptotic Anti-apoptotic Proteins (Mcl-1, Bcl-2) Flavopiridol->AntiApoptotic Apoptosis Apoptosis Flavopiridol->Apoptosis CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) Flavopiridol->CellCycleArrest PI3K_Akt PI3K/Akt Pathway Flavopiridol->PI3K_Akt NFkB NF-κB Pathway Flavopiridol->NFkB CellCycle Cell Cycle Progression CDKs->CellCycle pRb pRb Phosphorylation CDKs->pRb Transcription Transcription (RNA Pol II) CDKs->Transcription CellCycle->CellCycleArrest E2F E2F Release pRb->E2F E2F->CellCycle Transcription->AntiApoptotic AntiApoptotic->Apoptosis

Caption: Flavopiridol's multifaceted mechanism of action.

The diagram above illustrates how Flavopiridol inhibits various cyclin-dependent kinases (CDKs), leading to cell cycle arrest and a decrease in the transcription of anti-apoptotic proteins, ultimately inducing apoptosis. It also shows the inhibition of other pro-survival pathways like PI3K/Akt and NF-κB.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Flavopiridol are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of Flavopiridol A->B C 3. Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D 4. Add MTT solution to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm F->G

Caption: A typical workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of Flavopiridol or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow the MTT to be metabolized into formazan crystals.[3]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. The reference wavelength should be more than 650 nm.[4]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow cluster_workflow Annexin V-FITC/PI Apoptosis Assay Workflow A 1. Treat cells with Flavopiridol B 2. Harvest and wash cells A->B C 3. Resuspend cells in 1X Binding Buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F

Caption: Workflow for detecting apoptosis using Annexin V and PI.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of Flavopiridol for the appropriate time to induce apoptosis.

  • Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them with cold PBS.[5]

  • Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of Propidium Iodide (100 µg/mL working solution).[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]

  • Analysis: After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[5]

Cell Cycle Analysis using Propidium Iodide Staining

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Cell_Cycle_Analysis_Workflow cluster_workflow Cell Cycle Analysis Workflow A 1. Treat cells with Flavopiridol B 2. Harvest and wash cells A->B C 3. Fix cells in cold 70% ethanol B->C D 4. Resuspend in PBS with RNase A C->D E 5. Stain with Propidium Iodide (PI) D->E F 6. Analyze by flow cytometry E->F

Caption: Workflow for cell cycle analysis using PI staining.

Protocol:

  • Cell Treatment: Culture cells with Flavopiridol at the desired concentrations and for the specified duration.

  • Harvesting: Harvest and wash the cells with PBS.[6]

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.[7]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[8]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 5-30 minutes at room temperature to degrade RNA.[6][8]

  • PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension.[6]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

A Comparative Guide to the Binding Affinity of Small Molecule Inhibitors Targeting Casein Kinase 2 and Cyclin-Dependent Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinities of selected small molecule inhibitors targeting two crucial protein kinase families: Casein Kinase 2 (CK2) and Cyclin-Dependent Kinases (CDKs). While direct binding affinity data for Flavopurpurin against these specific targets is limited in publicly available literature, this guide focuses on Quinalizarin, a structurally similar anthraquinone, as a potent CK2 inhibitor, and compares it with other well-characterized inhibitors. Additionally, a selection of prominent CDK inhibitors, including the flavonoid Flavopiridol, is presented to offer a comparative landscape for researchers in drug discovery and chemical biology.

Quantitative Comparison of Inhibitor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of various small molecule inhibitors against their respective kinase targets. Lower values indicate higher potency.

Casein Kinase 2 (CK2) Inhibitors
InhibitorTargetKi (nM)IC50 (nM)Organism/Enzyme Source
Quinalizarin CK2 Holoenzyme58150Not Specified[1]
CK2α6751350Not Specified[1]
CX-4945 (Silmitasertib) CK2α0.381Human recombinant CK2α[2]
TBB (4,5,6,7-Tetrabromobenzotriazole) CK2400500Rat Liver CK2[3]
DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) CK240130Not Specified[4][5]
Cyclin-Dependent Kinase (CDK) Inhibitors
InhibitorTarget(s)Ki (nM)IC50 (nM)
Flavopiridol (Alvocidib) CDK1, CDK2, CDK4, CDK6, CDK9-20-100[3]
Milciclib (PHA-848125) CDK2/cyclin A-45[6]
CDK1/cyclin B-398[6]
CDK4/cyclin D1-160[6]
Dinaciclib (SCH 727965) CDK1-3
CDK2-1
CDK5-1
CDK9-4

Experimental Protocols: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a general framework for determining the inhibitory activity of a test compound against a target kinase using a radiometric assay. This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.

Materials:

  • Purified recombinant target kinase (e.g., CK2α, CDK2/cyclin A)

  • Specific peptide or protein substrate

  • Test inhibitor (e.g., Quinalizarin, Flavopiridol) dissolved in DMSO

  • [γ-³²P]ATP and non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper or filter plates

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test inhibitor in DMSO. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.

    • Prepare a master mix containing the kinase, its specific substrate, and the kinase reaction buffer.

  • Kinase Reaction:

    • In a microcentrifuge tube or a 96-well plate, add the desired volume of the kinase master mix.

    • Add a small volume of the diluted inhibitor or DMSO (for control).

    • Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should ideally be close to the Km value of the kinase for ATP to ensure accurate IC50 determination.

    • Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Stopping the Reaction and Quantitation:

    • Terminate the reaction by adding the stop solution.

    • Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper or into the wells of a filter plate.

    • Wash the paper/plate extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

    • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow for inhibitor screening.

CDK_Signaling_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E-CDK2 E2F E2F Rb->E2F E2F->CyclinE_CDK2 promotes transcription of Cyclin E S_Phase S Phase Entry CyclinE_CDK2->S_Phase promotes p16 p16 (INK4a) p16->CyclinD_CDK46 inhibits p21 p21 (CIP/KIP) p21->CyclinD_CDK46 inhibits p21->CyclinE_CDK2 inhibits

Simplified CDK/Rb Signaling Pathway

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Add_to_Plate Add Kinase, Substrate, and Inhibitor to Assay Plate Prepare_Reagents->Add_to_Plate Initiate_Reaction Initiate Reaction with [γ-³²P]ATP Add_to_Plate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Transfer_to_Membrane Transfer to Phosphocellulose Membrane Stop_Reaction->Transfer_to_Membrane Wash Wash to Remove Unincorporated ATP Transfer_to_Membrane->Wash Quantify Quantify Radioactivity Wash->Quantify Analyze Data Analysis (IC50) Quantify->Analyze End End Analyze->End

Radiometric Kinase Inhibition Assay Workflow

References

A Comparative Performance Analysis of Flavopurpurin and Commercial Dyes for Cellular Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and professionals in the fields of cell biology, histology, and drug development now have access to a comprehensive comparative guide on the performance of Flavopurpurin against two widely used commercial dyes, Alizarin Red S and Congo Red. This guide provides a detailed analysis of their spectral properties, staining efficiency, and photostability, supported by established experimental protocols, to aid in the selection of the most appropriate dye for specific research applications.

This compound, a trihydroxyanthraquinone, has been investigated for its potential as a versatile staining agent. To objectively assess its performance, this guide benchmarks it against Alizarin Red S, a standard dye for calcium deposition staining, and Congo Red, a widely recognized stain for amyloid plaques.

Quantitative Performance Metrics

To facilitate a direct comparison, the key performance indicators for this compound, Alizarin Red S, and Congo Red have been summarized. The data presented is a synthesis of available information from various studies. It is important to note that direct, side-by-side comparative studies for all metrics are limited, and some data points for this compound are based on closely related compounds due to a lack of specific experimental data.

Parameter This compound (1,2,6-trihydroxyanthraquinone) Alizarin Red S Congo Red
Fluorescence Quantum Yield (ΦF) ~0.046 (estimated based on 1,2,4-trihydroxyanthraquinone)[1]~0.01 (in aqueous solution)[2]0.011 (in aqueous solution)[3]
Photostability Potentially higher than dyes with 1,4-hydroxyl arrangements due to shorter excited-state lifetimes.[4]Generally considered photostable, especially when complexed with metals.Prone to photodegradation.
Primary Application General histological staining (potential)Calcium deposition staining[5]Amyloid plaque staining[6]
Staining Mechanism Likely involves hydrogen bonding and potential chelation with certain cellular components.Chelation with calcium ions.[5]Binds to β-pleated sheets in amyloid fibrils.

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below to ensure reproducibility and to assist researchers in their own comparative studies.

Protocol for Determination of Fluorescence Quantum Yield (Relative Method)

The relative quantum yield of a fluorescent dye can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., ethanol, water)

  • Dye of interest (this compound, Alizarin Red S, or Congo Red)

  • Reference standard with known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

Procedure:

  • Prepare a series of dilute solutions of both the sample dye and the reference standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the reference.

  • Integrate the area under the emission spectrum for each solution to obtain the total fluorescence intensity (F).

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.

  • Determine the gradient (slope) of the resulting straight lines for both the sample (Grad_sample) and the reference (Grad_ref).

  • Calculate the quantum yield of the sample (ΦF_sample) using the following equation:

    ΦF_sample = ΦF_ref * (Grad_sample / Grad_ref) * (n_sample² / n_ref²)

    where:

    • ΦF_ref is the quantum yield of the reference standard.

    • n_sample and n_ref are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term becomes 1).

G Workflow for Relative Quantum Yield Determination A Prepare Dilute Solutions (Sample & Reference) B Measure Absorbance (UV-Vis Spectrophotometer) A->B C Measure Fluorescence (Spectrofluorometer) A->C E Plot Intensity vs. Absorbance B->E D Integrate Emission Spectra C->D D->E F Determine Gradients E->F G Calculate Quantum Yield F->G

Workflow for Relative Quantum Yield Determination.
Protocol for Photostability Testing

This protocol outlines a general method for assessing the photostability of a dye under controlled light exposure.

Materials:

  • Light source with a controlled spectrum and intensity (e.g., Xenon lamp with appropriate filters to simulate sunlight).

  • Radiometer or lux meter.

  • Quartz cuvettes or slides.

  • Spectrophotometer or spectrofluorometer.

  • Dye solution of known concentration.

Procedure:

  • Prepare a solution of the dye in a suitable solvent and measure its initial absorbance or fluorescence intensity.

  • Expose the sample to the light source for a defined period. A control sample should be kept in the dark at the same temperature.

  • At regular intervals , measure the absorbance or fluorescence intensity of the exposed sample.

  • Calculate the percentage of degradation over time by comparing the change in absorbance or fluorescence to the initial value.

  • Plot the percentage of remaining dye as a function of exposure time to determine the photostability profile.

G Experimental Setup for Photostability Testing cluster_0 Controlled Environment cluster_1 Measurement LightSource Light Source (e.g., Xenon Lamp) Sample Dye Sample LightSource->Sample Spectrometer Spectrophotometer/ Spectrofluorometer Sample->Spectrometer Periodic Measurement Control Dark Control Control->Spectrometer Initial & Final Measurement

Experimental Setup for Photostability Testing.
Staining Protocols

This protocol is a generalized procedure based on common practices for anthraquinone dyes and requires optimization for specific cell types and targets.

Solutions:

  • This compound staining solution: 0.1% (w/v) this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Fixative: 4% paraformaldehyde in PBS.

  • Wash buffer: PBS.

  • Mounting medium.

Procedure:

  • Fix cells or tissue sections with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Wash three times with PBS.

  • Incubate with the this compound staining solution for 10-30 minutes.

  • Wash three times with PBS to remove excess stain.

  • Mount with an appropriate mounting medium and visualize under a microscope.

Solutions:

  • Alizarin Red S staining solution: 2% (w/v) Alizarin Red S in distilled water, pH adjusted to 4.1-4.3 with ammonium hydroxide.[7]

  • Fixative: 4% paraformaldehyde in PBS.

  • Wash solution: Distilled water.

  • Dehydrating solutions: Graded ethanol series.

  • Clearing agent: Xylene.

  • Mounting medium.

Procedure:

  • Fix cells or deparaffinized tissue sections.

  • Rinse with distilled water.

  • Stain with Alizarin Red S solution for 2-5 minutes.

  • Wash gently with distilled water.

  • Dehydrate through a graded series of ethanol.

  • Clear in xylene and mount.

Solutions:

  • Congo Red staining solution: 1% (w/v) Congo Red in 50% ethanol.

  • Alkaline alcohol solution for differentiation.

  • Fixative: 10% neutral buffered formalin.

  • Wash solution: Distilled water.

  • Counterstain (optional): Hematoxylin.

  • Dehydrating and clearing agents.

  • Mounting medium.

Procedure:

  • Deparaffinize and rehydrate tissue sections.

  • Stain in Congo Red solution for 20-60 minutes.

  • Differentiate briefly in alkaline alcohol solution.

  • Wash in distilled water.

  • Counterstain with hematoxylin (optional).

  • Dehydrate, clear, and mount .

Signaling Pathway and Staining Mechanism Diagrams

G Chelation Mechanism of Alizarin Red S with Calcium Alizarin Alizarin Red S Complex Alizarin Red S-Calcium Complex (Red Precipitate) Alizarin->Complex Chelation Calcium Calcium Ions (Ca²⁺) Calcium->Complex

Chelation Mechanism of Alizarin Red S with Calcium.

G Binding of Congo Red to Amyloid Fibrils CongoRed Congo Red Binding Intercalation and Hydrogen Bonding CongoRed->Binding Amyloid Amyloid Fibril (β-pleated sheet) Amyloid->Binding

Binding of Congo Red to Amyloid Fibrils.

Conclusion

This comparative guide provides researchers with essential data and protocols to evaluate this compound's performance against established commercial dyes. While Alizarin Red S and Congo Red remain the standards for their specific applications, this compound shows promise as a potential histological stain. However, further research is required to fully characterize its quantum yield, photostability, and optimal staining conditions for various biological targets. The provided experimental protocols offer a framework for conducting such validation studies.

References

Safety Operating Guide

Proper Disposal of Flavopurpurin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Flavopurpurin (also known as 1,2,4-Trihydroxyanthraquinone), a dye and potential intermediate in drug development, requires careful management due to its hazardous properties. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment.

Hazard Identification and Safety Precautions

This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1] Before beginning any disposal procedure, it is imperative to be familiar with the associated risks.

Quantitative Hazard Classification

Hazard ClassificationCategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1]

Essential Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Protective Clothing: Wear a lab coat and closed-toe shoes.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to minimize exposure and prevent environmental contamination.

  • Waste Segregation:

    • Identify and collect all waste materials containing this compound. This includes unused or expired chemicals, contaminated labware (e.g., pipette tips, vials, gloves), and any solutions containing the compound.

    • Segregate this compound waste from all other waste streams to prevent unintentional chemical reactions.

  • Containment:

    • Place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • For solutions containing this compound, use a compatible, sealed container.

    • Ensure the container is kept closed except when actively adding waste.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound" or "1,2,4-Trihydroxyanthraquinone," and the appropriate hazard pictograms (e.g., irritant).

    • Include the date of waste accumulation and the name of the generating laboratory or researcher.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from incompatible materials, such as strong oxidizing agents.[1]

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the this compound disposal procedure, from waste generation to final disposal.

Flavopurpurin_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Disposal Process A Waste Generation (this compound & Contaminated Items) B Segregate Waste A->B C Contain in Labeled Hazardous Waste Container B->C D Store in Designated Accumulation Area C->D E Contact EHS or Licensed Contractor D->E Scheduled Pickup F Transport to Approved Waste Disposal Facility E->F G Final Disposal F->G

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most current and detailed information.

References

Personal protective equipment for handling Flavopurpurin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Flavopurpurin. The following procedural steps and data are designed to ensure safe operational use and disposal.

Hazard Identification and Personal Protective Equipment

This compound is classified with several hazards, necessitating the use of appropriate personal protective equipment (PPE).

Hazard CategoryDescriptionPrecautionary Measures
Skin Irritation Causes skin irritation.[1]Wear protective gloves and clothing. Wash thoroughly after handling.[1]
Eye Irritation Causes serious eye irritation.[1]Wear safety glasses with side-shields or goggles.[1]
Respiratory Irritation May cause respiratory irritation.[1]Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust.[1]

Recommended Personal Protective Equipment (PPE) for Handling this compound:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[3]

  • Body Protection: A lab coat is required to protect clothing and skin.[3]

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors or dust.[1][3]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

2. Preparation and Use:

  • Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Ensure an eyewash station and safety shower are readily accessible.[4]

  • Don the appropriate PPE as outlined in the table above.

  • Avoid contact with skin and eyes.[1] Do not breathe dust.[1]

  • Wash hands thoroughly after handling.[1]

3. Spill and Emergency Procedures:

  • Spill Cleanup:

    • In case of a spill, ensure adequate ventilation.[2]

    • Use personal protective equipment as required.[2]

    • Sweep up and shovel the material into suitable containers for disposal.[1][2]

    • Avoid generating dust.

  • First Aid:

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[1]

    • Inhalation: Remove from exposure and move to fresh air. If not breathing, give artificial respiration. Get medical attention.[1]

    • Ingestion: Clean mouth with water and get medical attention.[1]

4. Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Don PPE: - Goggles - Gloves - Lab Coat B Work in Fume Hood A->B C Weigh/Measure this compound B->C Proceed when safe D Perform Experiment C->D E Decontaminate Work Area D->E Experiment complete H Spill D->H If spill occurs I Personal Exposure D->I If exposure occurs F Segregate Waste E->F G Dispose via Approved Vendor F->G J Follow First Aid H->J I->J K Notify Supervisor J->K

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flavopurpurin
Reactant of Route 2
Flavopurpurin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。